Product packaging for Ceftiofur Thiolactone(Cat. No.:CAS No. 120882-23-7)

Ceftiofur Thiolactone

Cat. No.: B15126552
CAS No.: 120882-23-7
M. Wt: 411.5 g/mol
InChI Key: CFNJWQKYNRAOLX-GHXIOONMSA-N
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Description

Ceftiofur Thiolactone (CAS 120882-23-7) is an organic compound with the molecular formula C14H13N5O4S3 and a molecular weight of 411.5 g/mol . This chemical is identified as a transformation product and degradation impurity of the veterinary cephalosporin antibiotic, Ceftiofur . It forms in environmental and experimental hydrolysis processes, and its study is critical for understanding the environmental fate and stability of cephalosporin antibiotics . As a well-characterized impurity reference standard, this compound is essential for analytical research and development. Its primary applications include use in Analytical Method Development (AMD) and Method Validation (AMV) for quality control in pharmaceutical production . It also serves as a critical standard for monitoring degradation profiles and ensuring the quality and stability of Ceftiofur-based pharmaceutical substances, supporting regulatory submissions like Abbreviated New Drug Applications (ANDA) . This product is intended for research purposes only and is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13N5O4S3 B15126552 Ceftiofur Thiolactone CAS No. 120882-23-7

Properties

CAS No.

120882-23-7

Molecular Formula

C14H13N5O4S3

Molecular Weight

411.5 g/mol

IUPAC Name

(2Z)-2-(2-amino-1,3-thiazol-4-yl)-N-[(4R,5R)-3,11-dioxo-6,10-dithia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]-2-methoxyiminoacetamide

InChI

InChI=1S/C14H13N5O4S3/c1-23-18-7(6-4-26-14(15)16-6)10(20)17-8-11(21)19-9-5(2-24-12(8)19)3-25-13(9)22/h4,8,12H,2-3H2,1H3,(H2,15,16)(H,17,20)/b18-7-/t8-,12-/m1/s1

InChI Key

CFNJWQKYNRAOLX-GHXIOONMSA-N

Isomeric SMILES

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C4=C(CS3)CSC4=O

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C4=C(CS3)CSC4=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Ceftiofur Thiolactone: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftiofur thiolactone is a key metabolite of the third-generation cephalosporin antibiotic, Ceftiofur. As a member of the β-lactam class of antibiotics, Ceftiofur is widely used in veterinary medicine to treat a variety of bacterial infections. The parent compound, Ceftiofur, undergoes metabolic transformation in the body, leading to the formation of several metabolites, including the active metabolite desfuroylceftiofur and subsequently, under acidic conditions, this compound. Understanding the chemical structure and properties of this thiolactone derivative is crucial for a comprehensive grasp of Ceftiofur's pharmacology, metabolism, and potential degradation pathways. This technical guide provides a detailed overview of the chemical identity, physicochemical properties, metabolic formation, and analytical methodologies related to this compound.

Chemical Structure and Identity

This compound is a tetracyclic compound featuring a β-lactam ring fused to a dihydrothiazine ring, with an aminothiazole side chain. The defining feature of this molecule is the internal thiolactone ring, which is formed from the desfuroylceftiofur metabolite.

Chemical Name: (Z)-2-(2-Aminothiazol-4-yl)-N-((5aR,6R)-1,7-dioxo-1,4,5a,6-tetrahydro-3H,7H-azeto[2,1-b]thieno[3,4-d][1][2]thiazin-6-yl)-2-(methoxyimino)acetamide[3]

Synonyms:

  • 4-Thiazoleacetamide, 2-amino-alpha-(methoxyimino)-N-[(5aR,6R)-1,4,5a,6-tetrahydro-1,7-dioxo-3H,7H-azeto[2,1-b]thieno[3,4-d][1][2]thiazin-6-yl]-,(alphaZ)

  • (alphaZ)-2-Amino-alpha-(methoxyimino)-N-[(5aR,6R)-1,4,5a,6-tetrahydro-1,7-dioxo-3H,7H-azeto[2,1-b]thieno[3,4-d][1][2]thiazin-6-yl]-4-thiazoleacetamide

  • 4-Thiazoleacetamide, 2-amino-alpha-(methoxyimino)-N-(1,4,5a,6-tetrahydro-1,7-dioxo-3H,7H-azeto[2,1-b]thieno[3,4-d][1][2]thiazin-6-yl)-,[5aR-[5aalpha,6beta(Z)]]

Physicochemical Properties

PropertyValueSource
CAS Number 120882-23-7
Molecular Formula C₁₄H₁₃N₅O₄S₃
Molecular Weight 411.5 g/mol
Appearance Off-white solid
Solubility Soluble in Acetonitrile
Storage Temperature 2-8 °C
Melting Point Not available
Boiling Point Not available
pKa Not available

Metabolism and Formation of this compound

Ceftiofur is rapidly metabolized in animals following administration. The initial and primary metabolic step is the cleavage of the thioester bond, which releases the furoic acid moiety and forms the active metabolite, desfuroylceftiofur (DFC). DFC retains the core β-lactam structure and is responsible for the antimicrobial activity of the drug.

Under acidic conditions, desfuroylceftiofur can undergo an intramolecular cyclization to form the more stable this compound. This conversion is a key degradation pathway for Ceftiofur and its active metabolite.

Ceftiofur_Metabolism Ceftiofur Ceftiofur DFC Desfuroylceftiofur (DFC) (Active Metabolite) Ceftiofur->DFC Metabolism (Cleavage of thioester bond) Thiolactone This compound DFC->Thiolactone Acidic Conditions (Intramolecular cyclization) Disulfides Disulfide Conjugates (e.g., DFC-dimer, DFC-cysteine) DFC->Disulfides Further Metabolism

Metabolic pathway of Ceftiofur to this compound.

Experimental Protocols

General HPLC Analysis of Ceftiofur and its Metabolites

This protocol is a composite based on several published methods for the analysis of Ceftiofur and its degradation products.

Objective: To separate and quantify Ceftiofur and its metabolites, including desfuroylceftiofur and this compound, in a given sample matrix.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Phosphate buffer (e.g., 0.02 M, pH 6.0)

  • Ceftiofur, desfuroylceftiofur, and this compound reference standards

  • Sample matrix (e.g., plasma, tissue homogenate)

Procedure:

  • Sample Preparation:

    • For biological matrices, perform a protein precipitation step using an appropriate agent (e.g., trichloroacetic acid).

    • Centrifuge the sample to pellet the precipitated proteins.

    • The supernatant can be directly injected or subjected to a solid-phase extraction (SPE) cleanup for more complex matrices.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: An isocratic or gradient elution using a mixture of Mobile Phase A and Mobile Phase B. A common starting point is a ratio of 25:75 (v/v) Acetonitrile to phosphate buffer.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 292 nm.

    • Injection Volume: 20 µL.

  • Analysis:

    • Inject prepared standards and samples onto the HPLC system.

    • Identify the peaks corresponding to Ceftiofur, desfuroylceftiofur, and this compound based on the retention times of the reference standards.

    • Quantify the analytes by comparing their peak areas to a standard curve generated from the reference standards.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Biological Sample Precipitation Protein Precipitation Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (Optional) Supernatant->SPE Final_Sample Final Sample for Injection Supernatant->Final_Sample Direct Injection SPE->Final_Sample Injection Inject Sample Final_Sample->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (292 nm) Separation->Detection Data Data Acquisition & Analysis Detection->Data

General workflow for HPLC analysis of Ceftiofur and its metabolites.

Biological Activity and Signaling Pathways

The primary mechanism of action of Ceftiofur and its active metabolite, desfuroylceftiofur, involves the inhibition of bacterial cell wall synthesis.[2] Like other β-lactam antibiotics, they bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity leads to bacterial cell lysis and death.

The specific biological activity of this compound itself is not as well-characterized as that of its parent compound and the active metabolite, desfuroylceftiofur. It is generally considered a more stable, but likely less active, degradation product. Further research is needed to fully elucidate any intrinsic antimicrobial efficacy or other biological effects of this compound.

Conclusion

This compound is an important molecule in the context of the metabolism and degradation of the veterinary antibiotic Ceftiofur. Its formation under acidic conditions from the active metabolite desfuroylceftiofur highlights a key pathway for the inactivation of the drug. While its fundamental chemical properties are known, further research is warranted to determine its specific quantitative physicochemical parameters and to fully assess its biological activity. The analytical methods outlined in this guide provide a foundation for researchers to further investigate the role of this compound in the overall pharmacological profile of Ceftiofur.

References

Ceftiofur Thiolactone CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ceftiofur Thiolactone, a significant metabolite of the third-generation cephalosporin antibiotic, Ceftiofur. This document outlines its chemical properties, mechanism of action, and relevant experimental protocols for its detection and analysis.

Core Chemical Data

Quantitative data for this compound is summarized in the table below for easy reference.

PropertyValueCitations
CAS Number 120882-23-7[1][2][3]
Molecular Weight 411.5 g/mol [1][4][5]
Molecular Formula C₁₄H₁₃N₅O₄S₃[1][2][5]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Ceftiofur, the parent compound of this compound, is a broad-spectrum antibiotic effective against both Gram-positive and Gram-negative bacteria.[6][7] Its antibacterial activity stems from the inhibition of bacterial cell wall synthesis.[6][7][8]

The primary mechanism involves the binding and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes located on the inner membrane of the bacterial cell wall.[4][9] PBPs play a crucial role in the final stages of peptidoglycan synthesis, a key component that provides structural integrity to the bacterial cell wall. By inhibiting the cross-linking of peptidoglycan chains, Ceftiofur weakens the cell wall, ultimately leading to cell lysis and bacterial death.[4][7][9] A notable advantage of Ceftiofur is its resistance to many beta-lactamase enzymes, which are produced by some bacteria to inactivate beta-lactam antibiotics.[7][10]

cluster_0 Bacterial Cell Ceftiofur Ceftiofur PBPs Penicillin-Binding Proteins (PBPs) Ceftiofur->PBPs Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBPs->Peptidoglycan_Synthesis Catalyzes Cell_Wall Stable Cell Wall Peptidoglycan_Synthesis->Cell_Wall Cell_Lysis Cell Lysis Peptidoglycan_Synthesis->Cell_Lysis Inhibition leads to

Ceftiofur's Mechanism of Action

Experimental Protocols: Detection and Quantification

The analysis of Ceftiofur and its metabolites, including this compound, in biological matrices is crucial for pharmacokinetic and residue studies. High-performance liquid chromatography (HPLC) is a commonly employed technique.

Sample Preparation and Derivatization

A prevalent method for the determination of Ceftiofur and its desfuroylceftiofur metabolites involves a derivatization step to convert these compounds to a more stable form, desfuroylceftiofur acetamide, for accurate quantification.[1]

A general workflow for plasma sample analysis is as follows:

  • Sample Collection: Collect plasma samples.

  • Internal Standard: Add an internal standard, such as cefotaxime, to the plasma.[1]

  • Reduction: Treat the sample with dithioerythritol (DTE) in a borate buffer and incubate to cleave any macromolecule-bound desfuroylceftiofur.[1][11]

  • Derivatization: Add iodoacetamide to stabilize desfuroylceftiofur by converting it to desfuroylceftiofur acetamide.[1][11]

  • Extraction: The derivatized analyte is then ready for chromatographic analysis.

Start Plasma Sample Add_IS Add Internal Standard (e.g., Cefotaxime) Start->Add_IS Add_DTE Add Dithioerythritol (DTE) in Borate Buffer Add_IS->Add_DTE Incubate Incubate at 50°C Add_DTE->Incubate Cool Cool to Room Temperature Incubate->Cool Add_Iodoacetamide Add Iodoacetamide Buffer Cool->Add_Iodoacetamide Vortex_Centrifuge Vortex and Centrifuge Add_Iodoacetamide->Vortex_Centrifuge Inject Inject Supernatant into HPLC-UV Vortex_Centrifuge->Inject

Sample Preparation Workflow for HPLC Analysis
Chromatographic Conditions

A common approach for the separation and quantification of the derivatized Ceftiofur metabolites is reverse-phase HPLC with UV detection.

  • Column: A C18 column is typically used for separation.[1]

  • Mobile Phase: A gradient elution is often employed, commonly consisting of a mixture of water with an acid modifier (e.g., 0.1% trifluoroacetic acid) and an organic solvent like acetonitrile.[1]

  • Detection: UV detection is performed at a wavelength where the analyte exhibits maximum absorbance, for instance, 266 nm for desfuroylceftiofur acetamide.[1][5]

  • Flow Rate: A typical flow rate is 1.0 ml/min.[1]

This methodology allows for the sensitive and accurate quantification of Ceftiofur and its metabolites in various biological samples, which is essential for regulatory compliance and pharmacokinetic modeling.

References

An In-depth Technical Guide on the Degradation of Ceftiofur and the Characterization of its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceftiofur is a third-generation cephalosporin antibiotic widely used in veterinary medicine to treat bacterial infections.[1] Its efficacy and stability are of significant interest to researchers and drug development professionals. The degradation of Ceftiofur, both in vivo and in the environment, is a critical area of study, as its metabolites can possess varying degrees of antimicrobial activity and potential toxicity. This technical guide provides a comprehensive overview of the degradation pathways of Ceftiofur and the analytical methods used to characterize its primary degradation products.

Degradation Pathways of Ceftiofur

Ceftiofur undergoes degradation through two primary mechanisms: hydrolysis and biodegradation .[1][2][3] These pathways lead to the formation of distinct metabolites, with the main products being desfuroylceftiofur (DFC) from hydrolysis and cef-aldehyde from biodegradation.[1][2][3]

Hydrolysis Pathway

The primary hydrolytic cleavage of Ceftiofur occurs at the thioester bond, resulting in the formation of desfuroylceftiofur (DFC).[2][3][4] DFC is a major metabolite and retains the β-lactam ring, suggesting it may still possess antimicrobial activity.[2] Under acidic conditions, desfuroylceftiofur can be converted to the corresponding thiolactone.[4]

Biodegradation Pathway

The main biodegradation pathway involves the enzymatic cleavage of the β-lactam ring of Ceftiofur, leading to the formation of cef-aldehyde.[1][2][3] This process is a common mechanism for the deactivation of β-lactam antibiotics. Unlike Ceftiofur and DFC, cef-aldehyde lacks a β-lactam ring and is considered to have less antimicrobial activity.[2][3] However, recent studies have indicated that cef-aldehyde may exhibit increased cytotoxicity compared to the parent compound.[5][6]

A study involving Escherichia coli identified two potential degradation pathways. Pathway I involves the hydrolysis of the sulfur-carbon bond, while Pathway II consists of the enzymatic cleavage of the β-lactam bond to form CEF-aldehyde.[7]

The following diagram illustrates the primary degradation pathways of Ceftiofur.

Ceftiofur_Degradation cluster_0 Ceftiofur Degradation Pathways Ceftiofur Ceftiofur DFC Desfuroylceftiofur (DFC) Ceftiofur->DFC Hydrolysis (Thioester Cleavage) Cef_aldehyde Cef-aldehyde Ceftiofur->Cef_aldehyde Biodegradation (β-lactam Cleavage) Thiolactone Thiolactone Derivative DFC->Thiolactone Acidic Conditions

Ceftiofur Degradation Pathways

Quantitative Data on Ceftiofur Degradation

The rate of Ceftiofur degradation is influenced by factors such as temperature and the presence of microorganisms. The following table summarizes the degradation rates of Ceftiofur under various conditions.

Temperature (°C)Recycled Water (%)Total Degradation Rate (x 10⁻³ h⁻¹)Reference
151 - 50.4 - 2.8[1][3]
251 - 51.4 - 4.4[1][3]
351 - 56.3 - 11[1][3]
451 - 511 - 17[1][3]

Experimental Protocols for Characterization

The characterization of Ceftiofur and its degradation products primarily relies on chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with various detectors.

HPLC Method for Ceftiofur and Metabolites in Swine Tissues

This method is designed for the determination of Ceftiofur-related metabolites in swine muscle, kidney, liver, and fat.[8]

  • Principle: The method is based on the cleavage of disulfide and/or thioester bonds of the metabolites using dithioerythritol to yield desfuroylceftiofur. This is followed by stabilization to desfuroylceftiofur acetamide.

  • Limit of Quantitation: 0.1 µg ceftiofur equivalents/g tissue.

  • Specificity: The assay is specific for Ceftiofur-related metabolites when tested against other commercially available antibiotics for swine.

UPLC–MS/MS for Identification of Degradation Products

This method was used to identify major degradation products of Ceftiofur sodium in a biodegradation study.[7]

  • Chromatographic System: ZORBAXSB-A0 column (4.6 mm × 250 mm, 5.0 μm).

  • Mobile Phase: 0.2% trifluoroacetic acid–acetonitrile (70:30, v/v).

  • Flow Rate: 1.0 mL min⁻¹.

  • Column Temperature: 40 °C.

  • Injection Volume: 20 μL.

  • Detection: UV detector at 290 nm, coupled with a mass spectrometer.

Pre-column Derivatization HPLC-UV Method

A sensitive and rapid HPLC method for the determination of Ceftiofur in honey and veterinary formulations has been developed.[9]

  • Derivatization Agent: 1,2-naphthoquinone-4-sulfonate.

  • Column: Kinetex C18.

  • Mobile Phase: Acetonitrile-water (50:50, v/v), isocratic.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Linear Range: 45–450 ng/mL.

  • Limit of Detection: 3.29 ng/mL.

  • Limit of Quantitation: 10.97 ng/mL.

The following diagram illustrates a general experimental workflow for the analysis of Ceftiofur degradation.

Experimental_Workflow cluster_1 Workflow for Ceftiofur Degradation Analysis Sample Sample Preparation (e.g., tissue, water) Degradation Induce Degradation (Hydrolysis / Biodegradation) Sample->Degradation Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction Degradation->Extraction Analysis HPLC or LC-MS/MS Analysis Extraction->Analysis Characterization Metabolite Identification and Quantification Analysis->Characterization

Ceftiofur Degradation Analysis Workflow

Conclusion

The study of Ceftiofur's degradation is essential for understanding its stability, metabolic fate, and environmental impact. While direct synthesis protocols for Ceftiofur Thiolactone are not widely reported, its formation from the primary hydrolytic metabolite, desfuroylceftiofur, under acidic conditions provides a potential route for its generation. The primary degradation pathways of Ceftiofur lead to the formation of desfuroylceftiofur and cef-aldehyde, which can be effectively identified and quantified using advanced analytical techniques such as HPLC and LC-MS/MS. Further research into the biological activity and potential toxicity of these degradation products is crucial for a comprehensive safety assessment of Ceftiofur.

References

The Metabolic Journey of Ceftiofur in Cattle: An In-Depth Technical Guide to the Formation of Ceftiofur Thiolactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftiofur, a third-generation cephalosporin antibiotic, is extensively used in veterinary medicine for the treatment of bacterial infections in cattle. Its efficacy is intrinsically linked to its metabolic fate within the animal. Upon administration, ceftiofur is rapidly biotransformed into a cascade of metabolites, with the antimicrobially active desfuroylceftiofur (DFC) being the cornerstone of its therapeutic action. A key, yet less discussed, metabolite is Ceftiofur Thiolactone. This technical guide provides a comprehensive overview of the metabolic pathway leading from ceftiofur to this compound in cattle, supported by quantitative data, detailed experimental protocols, and visual representations of the involved processes.

Core Metabolism of Ceftiofur

The metabolic cascade of ceftiofur in bovine species is initiated by the rapid cleavage of its thioester bond, a reaction catalyzed by esterases primarily found in the kidney and liver.[1] This initial step yields two primary molecules: the microbiologically active desfuroylceftiofur (DFC), which retains the crucial β-lactam ring, and furoic acid.[2][3]

DFC is the central hub of ceftiofur metabolism and can undergo several further transformations:

  • Conjugation: DFC readily conjugates with endogenous sulfhydryl-containing molecules. The most prominent conjugates are Desfuroylceftiofur cysteine disulfide (DCCD) and desfuroylceftiofur glutathione disulfide.[4][5] The formation of DCCD occurs through a disulfide exchange reaction with cystine.[5]

  • Dimerization: DFC can also form a disulfide dimer, 3,3'-desfuroylceftiofur disulfide.

  • Protein Binding: A significant portion of DFC binds to tissue and plasma proteins.[1][5]

Formation of this compound

A critical urinary metabolite of ceftiofur in cattle is This compound . Its formation is a direct consequence of the chemical properties of DFC in an acidic environment. Under acidic conditions, as is often the case in bovine urine, the desfuroylceftiofur molecule undergoes an intramolecular cyclization to form the corresponding thiolactone.[6] While the acidic pH of urine is the primary driver for this conversion, the potential for enzymatic catalysis in the kidney has been a subject of scientific inquiry, though direct enzymatic pathways have not been definitively elucidated in the available literature. The normal pH of bovine urine can range, and periods of lower pH would facilitate this transformation.[7]

Quantitative Pharmacokinetics of Ceftiofur and its Metabolites

The pharmacokinetic profile of ceftiofur and its metabolites has been extensively studied in cattle across various administration routes. The following tables summarize key quantitative data from several studies. It is important to note that many analytical methods measure the total ceftiofur and its active metabolites (containing the β-lactam ring) by converting them to a single derivative, desfuroylceftiofur acetamide (DCA), for quantification.

Table 1: Pharmacokinetic Parameters of Ceftiofur and its Metabolites in Cattle (Intramuscular Administration)

ParameterValueAnimal ModelDosageReference
Cmax 1.09 ± 0.21 µg/mLLactating Holstein Dairy Cows2.2 mg/kg[8]
5.539 µg/mLFriesian Calves2.2 mg/kg[2]
9.663 µg/mLBuffalo Calves2.2 mg/kg[2]
4.34 µg/mLVeal Calves1 mg/kg/day for 5 days[2]
Tmax 1.20 ± 0.26 hrLactating Holstein Dairy Cows2.2 mg/kg[8]
3.147 hrFriesian Calves2.2 mg/kg[2]
0.825 hrBuffalo Calves2.2 mg/kg[2]
2.4 hoursVeal Calves1 mg/kg/day for 5 days[2]
Elimination Half-life (t½) Not specifiedLactating Holstein Dairy Cows2.2 mg/kg[8]
5.239 hrFriesian Calves2.2 mg/kg[2]
1.750 hrBuffalo Calves2.2 mg/kg[2]
10 hoursVeal Calves1 mg/kg/day for 5 days[2]
Bioavailability 70.52%Lactating Holstein Dairy Cows2.2 mg/kg[8]
89.82%Friesian Calves2.2 mg/kg[2]
99.7%Buffalo Calves2.2 mg/kg[2]

Table 2: Pharmacokinetic Parameters of Ceftiofur and its Metabolites in Cattle (Subcutaneous Administration)

ParameterValueAnimal ModelDosageReference
Cmax 0.88 ± 0.21 µg/mLLactating Holstein Dairy Cows2.2 mg/kg[8]
2.85 ± 1.11 µg/mLPostpartum Holstein-Friesian Dairy Cows1 mg/kg[9]
Tmax 1.50 ± 0.55 hrLactating Holstein Dairy Cows2.2 mg/kg[8]
2 hrPostpartum Holstein-Friesian Dairy Cows1 mg/kg[9]
Elimination Half-life (t½) 8.67 ± 0.72 hrLactating Holstein Dairy Cows2.2 mg/kg[8]
Bioavailability 61.12%Lactating Holstein Dairy Cows2.2 mg/kg[8]

Experimental Protocols

Quantification of Total Ceftiofur Residues in Plasma (HPLC-UV)

This method is commonly employed to measure ceftiofur and all its desfuroylceftiofur-related metabolites by converting them to a stable derivative, desfuroylceftiofur acetamide (DCA).

  • Sample Preparation and Derivatization:

    • To 1 mL of plasma, add a reducing agent such as dithiothreitol (DTT) or dithioerythritol (DTE) in a borate buffer.[10][11]

    • Incubate the mixture to cleave the disulfide bonds of metabolites like DCCD and release DFC from protein adducts.[10][11]

    • Add iodoacetamide to the solution to derivatize the free sulfhydryl group of DFC, forming the stable DCA.[10][11]

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the derivatized sample onto the cartridge.

    • Wash the cartridge with water and/or a weak organic solvent to remove interferences.

    • Elute the DCA with a suitable solvent, typically methanol or acetonitrile.[10]

  • HPLC-UV Analysis:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12][13]

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer pH 6.0) and acetonitrile.[12][13] A common mobile phase composition is a 78:22 (v/v) mixture of 0.02 M disodium hydrogen phosphate buffer and acetonitrile.[12]

    • Flow Rate: Typically 1.0 mL/min.[12]

    • Detection: UV detection at a wavelength of 292 nm.[12][13]

    • Quantification: Based on a calibration curve prepared using standards of known concentrations.

Determination of Desfuroylceftiofur Cysteine Disulfide (DCCD) in Bovine Kidney (LC-MS/MS)

This method allows for the specific quantification of a key metabolite without derivatization of all residues.

  • Sample Extraction:

    • Homogenize bovine kidney tissue in a phosphate buffer.[1][9]

    • For liver and muscle, an additional step with acetonitrile and hexane can be used to precipitate proteins and remove lipids.[9]

  • Solid-Phase Extraction (SPE) Cleanup:

    • Use a suitable SPE cartridge (e.g., Oasis HLB) to clean up the extract.[1][9]

  • LC-MS/MS Analysis:

    • Chromatography: Utilize a reversed-phase column (e.g., C18) with a gradient elution using a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.[14]

    • Mass Spectrometry: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[14]

    • Detection: Monitor specific precursor-to-product ion transitions for DCCD and an internal standard for accurate quantification.[14]

Visualizing the Metabolic and Experimental Pathways

To better illustrate the complex processes described, the following diagrams were generated using Graphviz (DOT language).

Ceftiofur_Metabolism Ceftiofur Ceftiofur DFC Desfuroylceftiofur (DFC) (Active Metabolite) Ceftiofur->DFC Esterase (Kidney, Liver) Furoic_Acid Furoic Acid Ceftiofur->Furoic_Acid Esterase (Kidney, Liver) DCCD Desfuroylceftiofur Cysteine Disulfide (DCCD) DFC->DCCD Cystine DFGD Desfuroylceftiofur Glutathione Disulfide DFC->DFGD Glutathione Dimer 3,3'-Desfuroylceftiofur Disulfide Dimer DFC->Dimer Protein_Adducts Protein Adducts DFC->Protein_Adducts Ceftiofur_Thiolactone This compound (Urinary Metabolite) DFC->Ceftiofur_Thiolactone Acidic Conditions (Urine)

Caption: Metabolic pathway of Ceftiofur in cattle.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis Plasma Bovine Plasma Sample Reduction Reduction with DTE/DTT (in Borate Buffer) Plasma->Reduction Derivatization Derivatization with Iodoacetamide Reduction->Derivatization SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Derivatization->SPE HPLC HPLC-UV Analysis (C18 Column, UV at 292 nm) SPE->HPLC Quantification Quantification of DCA HPLC->Quantification

Caption: Workflow for total Ceftiofur residue analysis.

Conclusion

The metabolism of ceftiofur in cattle is a rapid and complex process that is crucial for its therapeutic efficacy. The initial conversion to the active metabolite, desfuroylceftiofur, is the pivotal step, leading to a variety of subsequent products, including conjugates, dimers, and protein adducts. The formation of this compound, a significant urinary metabolite, is primarily a non-enzymatic conversion of DFC driven by the acidic environment of the urine. Understanding these metabolic pathways, supported by robust quantitative data and detailed analytical methodologies, is essential for drug development professionals and researchers in optimizing dosing regimens, ensuring food safety, and advancing the field of veterinary pharmacology.

References

The Journey of a Veterinary Antibiotic: A Technical Guide to the Pharmacokinetics of Ceftiofur and the Formation of its Thiolactone Adduct

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ceftiofur, a third-generation cephalosporin antibiotic, is a cornerstone in veterinary medicine for the treatment of bacterial infections in a variety of species, most notably cattle. Its efficacy is intrinsically linked to its pharmacokinetic profile—how the animal's body absorbs, distributes, metabolizes, and excretes the drug. A critical aspect of its metabolism is the formation of the primary active metabolite, desfuroylceftiofur (DFC), and its subsequent transformation into various conjugates, including a notable thiolactone adduct under specific conditions. This technical guide provides an in-depth exploration of the pharmacokinetics of ceftiofur and the chemistry of its thiolactone formation, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Pharmacokinetics of Ceftiofur in Cattle

The pharmacokinetic properties of ceftiofur can vary significantly depending on the formulation administered—commonly ceftiofur sodium or the long-acting ceftiofur crystalline free acid (CCFA)—and the route of administration (intravenous, intramuscular, or subcutaneous). The following tables summarize key pharmacokinetic parameters of ceftiofur in cattle, providing a quantitative basis for comparison.

Data Presentation: Quantitative Pharmacokinetic Parameters

Table 1: Pharmacokinetics of Ceftiofur Sodium in Calves (2.2 mg/kg Body Weight)

ParameterIntravenous (IV)Intramuscular (IM)Subcutaneous (SC)
Cmax (µg/mL) 16.72 ± 0.205.54 - 9.666.64 ± 0.08
Tmax (h) 0.0830.83 - 3.153.38 ± 0.07
t½β / t½el (h) 11.07 ± 0.121.75 - 5.242.11 ± 0.25
AUC (µg·h/mL) --119.92 ± 1.08
Bioavailability (F%) -89.8 - 99.777.04 ± 1.64
Vdss (L/kg) 0.16 ± 0.004--
Cltot (L/kg/h) 0.013 ± 0.005--

Data compiled from multiple sources.[1][2][3] Note: Ranges are provided for IM administration to reflect variability across different studies and calf breeds.

Table 2: Pharmacokinetics of Ceftiofur Crystalline Free Acid (CCFA) in Neonatal Calves (6.6 mg/kg Body Weight, Subcutaneous)

ParameterMedian (Range)
Cmax (µg/mL) 3.23 (2.15 - 4.13)
Tmax (h) 12 (12 - 48)
Terminal Half-life (h) 60.6 (43.5 - 83.4)
AUC0-∞ (µg·h/mL) Significantly greater than ceftiofur sodium
Time > 2.0 µg/mL (h) 84.6 (48 - 103)

Data from a comparative study in neonatal calves.[4]

Metabolism of Ceftiofur and Thiolactone Formation

Upon administration, ceftiofur is rapidly metabolized, with the initial and most significant step being the cleavage of the thioester bond to form desfuroylceftiofur (DFC) and furoic acid.[5][6] DFC is the primary microbiologically active metabolite and retains the essential β-lactam ring for antibacterial activity. DFC then undergoes further transformations, forming conjugates with endogenous sulfhydryl-containing molecules such as cysteine and glutathione, as well as binding to plasma proteins.[6]

A key, albeit less discussed, metabolic fate of DFC is its conversion to a thiolactone. This intramolecular cyclization occurs under acidic conditions.[7][8] The formation of the five-membered thiolactone ring is a favorable reaction.[9]

Mandatory Visualization: Ceftiofur Metabolic Pathway

Ceftiofur_Metabolism Metabolic Pathway of Ceftiofur Ceftiofur Ceftiofur DFC Desfuroylceftiofur (DFC) (Active Metabolite) Ceftiofur->DFC Esterase (Thioester Cleavage) Furoic_Acid Furoic Acid Ceftiofur->Furoic_Acid Protein_Conjugates DFC-Protein Conjugates DFC->Protein_Conjugates Reversible Binding Cysteine_Conjugate DFC-Cysteine Disulfide DFC->Cysteine_Conjugate Glutathione_Conjugate DFC-Glutathione Disulfide DFC->Glutathione_Conjugate Thiolactone Desfuroylceftiofur Thiolactone DFC->Thiolactone Acidic Conditions (Intramolecular Cyclization)

Caption: Metabolic pathway of ceftiofur to its active metabolite and subsequent conjugates.

Experimental Protocols

To aid researchers in the practical study of ceftiofur pharmacokinetics, detailed methodologies for key experiments are provided below. These protocols are synthesized from various published studies.

Experimental Protocol 1: Pharmacokinetic Study in Cattle
  • Animal Selection and Acclimatization:

    • Select healthy cattle of a specific age and weight range.

    • Acclimate the animals to the study environment for at least one week prior to the experiment.

    • Ensure animals are free of any medication that could interfere with the study.

  • Drug Administration:

    • Accurately weigh each animal to determine the precise dose.

    • Administer the ceftiofur formulation (e.g., ceftiofur sodium at 2.2 mg/kg) via the desired route (IV, IM, or SC) using appropriate veterinary techniques.

  • Blood Sample Collection:

    • Collect blood samples (approximately 5-10 mL) from the jugular vein into heparinized tubes at predetermined time points.

    • Suggested time points for a single-dose study: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 36, 48, and 72 hours post-administration.

    • Immediately after collection, gently invert the tubes to ensure proper mixing with the anticoagulant.

  • Plasma Separation and Storage:

    • Centrifuge the blood samples at approximately 1500 x g for 15 minutes to separate the plasma.

    • Carefully transfer the plasma supernatant to labeled cryovials.

    • Store the plasma samples at -20°C or lower until analysis.

Mandatory Visualization: Pharmacokinetic Study Workflow

PK_Workflow Experimental Workflow for a Pharmacokinetic Study Animal_Selection Animal Selection & Acclimatization Dosing Drug Administration (IV, IM, or SC) Animal_Selection->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Plasma Storage (≤ -20°C) Plasma_Separation->Sample_Storage Sample_Analysis HPLC or LC-MS/MS Analysis Sample_Storage->Sample_Analysis Data_Analysis Pharmacokinetic Modeling Sample_Analysis->Data_Analysis Results Determination of PK Parameters Data_Analysis->Results

Caption: A typical workflow for conducting a veterinary pharmacokinetic study.

Experimental Protocol 2: Analysis of Ceftiofur and its Metabolites in Plasma by HPLC

This protocol describes a common method involving a derivatization step to measure total ceftiofur and its desfuroylceftiofur-related metabolites.

  • Reagent Preparation:

    • Borate Buffer: Prepare a solution of boric acid and adjust the pH to 9.0 with sodium hydroxide.

    • Dithioerythritol (DTE) Solution: Dissolve DTE in borate buffer to a final concentration of 0.4%.

    • Iodoacetamide Solution: Prepare a solution of iodoacetamide in the appropriate buffer as specified by the validated method.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation and Derivatization:

    • Thaw frozen plasma samples to room temperature and vortex.

    • To 100 µL of plasma, add a known concentration of an internal standard (e.g., cefotaxime).

    • Add 7 mL of 0.4% DTE in borate buffer.

    • Incubate the mixture in a 50°C water bath for 15 minutes to cleave disulfide bonds.

    • Cool the tubes to room temperature.

    • Add 1.5 mL of iodoacetamide solution to derivatize the free thiol group of DFC to the stable desfuroylceftiofur acetamide (DCA).

  • Solid-Phase Extraction (SPE) Cleanup:

    • Pre-condition an Oasis HLB extraction column according to the manufacturer's instructions.

    • Load the derivatized sample onto the column.

    • Wash the column to remove interfering substances.

    • Elute the analyte (DCA) with a solution of 5% glacial acetic acid in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen gas.

  • HPLC Analysis:

    • Reconstitute the dried residue in 200 µL of the mobile phase.

    • Inject 50 µL of the reconstituted sample into the HPLC system.

    • Use a C18 reverse-phase column.

    • Employ a gradient elution program, for example, starting with 90% Mobile Phase A and 10% Mobile Phase B, and gradually increasing the proportion of Mobile Phase B.

    • Detect the analyte using a UV detector at a wavelength of 265 nm.

  • Quantification:

    • Construct a standard curve using fortified plasma samples with known concentrations of ceftiofur.

    • Quantify the DCA in the samples by comparing the peak area ratios of the analyte to the internal standard against the standard curve.

Mandatory Visualization: Logical Relationship of Analytical Steps

Analytical_Workflow Analytical Workflow for Ceftiofur Metabolite Quantification Plasma_Sample Plasma Sample Derivatization Derivatization (DTE & Iodoacetamide) Plasma_Sample->Derivatization SPE Solid-Phase Extraction (Cleanup) Derivatization->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_Injection HPLC Injection Reconstitution->HPLC_Injection Detection UV Detection (265 nm) HPLC_Injection->Detection Quantification Quantification Detection->Quantification

Caption: Key steps in the analytical procedure for measuring ceftiofur metabolites in plasma.

Conclusion

A thorough understanding of the pharmacokinetics and metabolism of ceftiofur is paramount for its effective and safe use in veterinary medicine. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals. The rapid metabolism of ceftiofur to its active metabolite, desfuroylceftiofur, and the subsequent formation of various conjugates, including the thiolactone under acidic conditions, highlight the complex disposition of this important antibiotic. The provided experimental workflows and analytical methods serve as a practical foundation for further research and development in this field, ultimately contributing to improved animal health and therapeutic outcomes.

References

The Role of Ceftiofur Thiolactone as a Marker Residue: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftiofur, a third-generation cephalosporin antibiotic, is extensively used in veterinary medicine to treat bacterial infections in livestock. Its rapid and complex metabolism necessitates the use of a marker residue for monitoring its presence in edible tissues and milk to ensure food safety. This technical guide provides a comprehensive overview of the role of Ceftiofur and its metabolites, with a particular focus on Ceftiofur Thiolactone, as marker residues. It delves into the metabolic pathways, analytical methodologies for detection, and regulatory standards, presenting quantitative data in structured tables and detailed experimental workflows through diagrams.

Introduction to Ceftiofur and the Concept of Marker Residues

Ceftiofur is a broad-spectrum cephalosporin antibiotic effective against both Gram-positive and Gram-negative bacteria.[1][2] It is widely administered to cattle, swine, and other food-producing animals to treat respiratory and other bacterial diseases.[1][2][3] Due to its therapeutic importance, ensuring that residues of Ceftiofur and its metabolites in food products of animal origin do not pose a risk to human consumers is a critical aspect of food safety regulation.

A marker residue is a specific compound or a group of related compounds (parent drug and/or its metabolites) whose concentration is monitored in edible tissues, milk, or eggs from treated animals. The concentration of the marker residue is used to indicate the total residue of toxicological concern. For Ceftiofur, the regulatory marker residue is defined as the sum of all residues that retain the beta-lactam structure, and it is expressed as desfuroylceftiofur.[3]

Metabolism of Ceftiofur

Upon administration, Ceftiofur is rapidly metabolized, primarily through the cleavage of its thioester bond, leading to the formation of desfuroylceftiofur (DFC) and furoic acid.[1][4] DFC is the primary and microbiologically active metabolite of Ceftiofur.[4] DFC is then further metabolized into various conjugates by binding to macromolecules such as proteins, as well as smaller molecules like cysteine and glutathione, forming desfuroylceftiofur cysteine disulfide (DCCD) and desfuroylceftiofur glutathione disulfide, respectively.[1][4][5]

Under acidic conditions, desfuroylceftiofur can be converted to desfuroylthis compound.[6][7] While not the primary focus of routine residue monitoring, which typically measures all beta-lactam ring-containing residues, the formation of the thiolactone is a key aspect of Ceftiofur's chemistry and potential degradation pathway.

Ceftiofur_Metabolism Ceftiofur Ceftiofur DFC Desfuroylceftiofur (DFC) (Primary Active Metabolite) Ceftiofur->DFC Rapid Metabolism (Cleavage of thioester bond) Furoic_Acid Furoic Acid Ceftiofur->Furoic_Acid Rapid Metabolism Protein_Conjugates DFC-Protein Conjugates DFC->Protein_Conjugates Conjugation DCCD Desfuroylceftiofur Cysteine Disulfide (DCCD) DFC->DCCD Conjugation DFC_Glutathione DFC-Glutathione Disulfide DFC->DFC_Glutathione Conjugation Thiolactone Desfuroylthis compound DFC->Thiolactone Acidic Conditions

Metabolic pathway of Ceftiofur.

Quantitative Residue Data

The concentration of Ceftiofur and its metabolites varies depending on the animal species, the administered dose, the time after administration, and the tissue type. The following tables summarize quantitative data from various studies. All residue concentrations are typically expressed as ceftiofur equivalents.

Table 1: Ceftiofur and Metabolite Residues in Cattle

Tissue/FluidDoseTime Post-TreatmentMean Concentration (µg/g or µg/mL)Reference
Plasma2.2 mg/kg (IM)1.25 h4.46 ± 0.93[8]
Plasma2.2 mg/kg (IM)8 h0.99 ± 0.16[8]
Plasma2.2 mg/kg (IM)12 h0.47 ± 0.15[8]
Plasma2.2 mg/kg (IM)24 h0.17 ± 0.02[8]
Lung2.2 mg/kg (IM)1 h1.40 ± 0.36[8]
Lung2.2 mg/kg (IM)12 h0.27 ± 0.07[8]
Lung2.2 mg/kg (IM)24 h0.15 ± 0.08[8]
Kidney4 mg/kg (SC, ducks)1 day0.103 ± 0.03[9]
Muscle4 mg/kg (SC, ducks)1 day0.071 ± 0.010[9]

Table 2: Maximum Residue Limits (MRLs) for Ceftiofur

Animal SpeciesTissueMRL (µg/kg or µg/L)Regulatory BodyReference
CattleMuscle1000JECFA/Codex[2][10]
CattleLiver2000JECFA/Codex[2][10]
CattleKidney6000JECFA/Codex[2][10]
CattleFat2000JECFA/Codex[2][10]
CattleMilk100JECFA/Codex[2][10][11]
PigMuscle1000JECFA/Codex[2][10]
PigLiver2000JECFA/Codex[2][10]
PigKidney6000JECFA/Codex[2][10]
PigFat2000JECFA/Codex[2][10]

Analytical Methodologies for Residue Analysis

The standard analytical approach for Ceftiofur residues involves a hydrolysis step to cleave the conjugates and convert all metabolites containing the intact β-lactam ring back to a common analytical moiety. This common moiety is then derivatized for quantification, typically by High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[3][12]

A widely used method involves the reduction of all desfuroylceftiofur-related metabolites with dithioerythritol (DTE) to yield desfuroylceftiofur (DFC). DFC is then stabilized by derivatization with iodoacetamide to form desfuroylceftiofur acetamide (DCA), which is then quantified.[4][8][12] More recent methods also focus on the direct determination of a specific, stable metabolite like desfuroylceftiofur cysteine disulfide (DCCD) as a surrogate marker residue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13][14]

Detailed Experimental Protocol: Determination of Total Ceftiofur Residues as Desfuroylceftiofur Acetamide (DCA)

This protocol is a generalized representation based on common methodologies.[3][12]

  • Sample Homogenization: A representative sample of the tissue (e.g., kidney, liver, muscle) is homogenized.

  • Extraction: The homogenized tissue is extracted with a suitable buffer (e.g., phosphate buffer) to release the residues.

  • Protein Precipitation and Defatting (for liver and muscle): Acetonitrile and hexane are added to the extract to precipitate proteins and remove fats.[13] The sample is centrifuged, and the aqueous layer is collected.

  • Hydrolysis (Reduction): Dithioerythritol (DTE) solution is added to the extract to cleave the disulfide bonds of the DFC conjugates, releasing free DFC. The mixture is incubated to ensure complete reaction.[4][12]

  • Derivatization: Iodoacetamide solution is added to the mixture to convert the unstable DFC into the more stable desfuroylceftiofur acetamide (DCA). The reaction is allowed to proceed in the dark.

  • Solid-Phase Extraction (SPE) Cleanup: The derivatized extract is passed through an SPE cartridge to remove interfering substances. The cartridge is washed, and the analyte (DCA) is eluted with an appropriate solvent.

  • Analysis by LC-MS/MS: The cleaned-up extract is concentrated and analyzed by LC-MS/MS for the quantification of DCA. A deuterated internal standard is often used to ensure accuracy.[14]

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_conversion Conversion to Marker cluster_analysis Analysis Homogenization 1. Tissue Homogenization Extraction 2. Extraction with Buffer Homogenization->Extraction Cleanup1 3. Protein Precipitation & Defatting (if necessary) Extraction->Cleanup1 Hydrolysis 4. Hydrolysis with DTE (Releases DFC) Cleanup1->Hydrolysis Derivatization 5. Derivatization with Iodoacetamide (Forms DCA) Hydrolysis->Derivatization SPE 6. Solid-Phase Extraction (SPE) Cleanup Derivatization->SPE LCMSMS 7. LC-MS/MS Analysis (Quantification of DCA) SPE->LCMSMS

References

An In-depth Technical Guide to the Antimicrobial Activity of Ceftiofur and Its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftiofur is a broad-spectrum, third-generation cephalosporin antibiotic developed exclusively for veterinary use.[1] It is widely employed for the treatment of various bacterial infections in cattle, swine, sheep, goats, horses, and poultry.[2][3] Like other β-lactam antibiotics, ceftiofur exhibits bactericidal activity by interfering with the synthesis of the bacterial cell wall.[2][4] Following administration, ceftiofur is rapidly metabolized to its primary active metabolite, desfuroylceftiofur, which also possesses significant antimicrobial activity.[3][4] This guide provides a comprehensive overview of the antimicrobial properties of ceftiofur and its metabolites, with a focus on their mechanism of action, quantitative antimicrobial activity, and the experimental protocols used for their evaluation.

Mechanism of Action

The antimicrobial efficacy of ceftiofur and its active metabolites stems from their ability to disrupt bacterial cell wall synthesis.[2] This process is initiated by the binding of the β-lactam ring of the antibiotic to penicillin-binding proteins (PBPs), which are enzymes located on the inner membrane of the bacterial cell wall.[5][6] PBPs are crucial for the terminal stages of peptidoglycan synthesis, a key component that provides structural integrity to the bacterial cell wall.[2]

By binding to and inactivating PBPs, ceftiofur and desfuroylceftiofur inhibit the cross-linking of peptidoglycan chains.[2][5] This interference weakens the bacterial cell wall, leading to cell lysis and ultimately, bacterial death.[2][4] A notable advantage of ceftiofur is its stability against many β-lactamase enzymes, which are produced by some bacteria to inactivate β-lactam antibiotics.[2] This resistance broadens its spectrum of activity against a wider range of pathogens.[2]

Ceftiofur_Mechanism_of_Action cluster_bacterium Bacterial Cell Ceftiofur_Metabolite Ceftiofur / Desfuroylceftiofur PBP Penicillin-Binding Proteins (PBPs) Ceftiofur_Metabolite->PBP Binds to and inactivates Ceftiofur_Metabolite->PBP Inhibits Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Forms Peptidoglycan_Synthesis->Cell_Wall Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Weakening leads to MIC_Determination_Workflow Start Start Prepare_Antimicrobial_Dilutions Prepare Serial Dilutions of Ceftiofur/Metabolites in Microtiter Plate Start->Prepare_Antimicrobial_Dilutions Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate with Bacterial Suspension Prepare_Antimicrobial_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate Plate (35-37°C, 16-24h) Inoculate_Plate->Incubate_Plate Read_Results Read Results Incubate_Plate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End HPLC_Quantification_Workflow Start Start: Plasma/Tissue Sample Protein_Precipitation Protein Precipitation (e.g., Trichloroacetic Acid) Start->Protein_Precipitation Derivatization_Step1 Cleavage of Disulfide Bonds (Dithioerythritol) Protein_Precipitation->Derivatization_Step1 Derivatization_Step2 Formation of Stable Derivative (Iodoacetamide) Derivatization_Step1->Derivatization_Step2 SPE Solid-Phase Extraction (SPE) for Sample Cleanup Derivatization_Step2->SPE HPLC_Analysis HPLC Analysis (C18 Column, UV Detection) SPE->HPLC_Analysis Quantification Quantification of Desfuroylceftiofur Acetamide HPLC_Analysis->Quantification End End Quantification->End

References

Ceftiofur Thiolactone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftiofur Thiolactone is a key metabolite of the third-generation cephalosporin antibiotic, Ceftiofur.[1][2] Ceftiofur is widely used in veterinary medicine to treat bacterial infections in cattle and swine.[2] The presence of Ceftiofur and its metabolites, including this compound, in animal-derived food products is a significant concern for regulatory bodies, necessitating the use of high-purity reference standards for accurate monitoring. This technical guide provides a comprehensive overview of the this compound reference standard, its chemical properties, metabolic formation, and its application in analytical methodologies. This document also details its immunomodulatory effects through interactions with cellular signaling pathways.

Chemical and Physical Properties

This compound is a crystalline solid.[3] As a reference standard, it is a high-purity compound used for the precise identification and quantification of this compound residues in various matrices.[4]

PropertyValueReference
CAS Number 120882-23-7[4][5][6]
Molecular Formula C₁₄H₁₃N₅O₄S₃[4][5][6]
Molecular Weight 411.5 g/mol [4][6]
IUPAC Name (2Z)-2-(2-amino-1,3-thiazol-4-yl)-N-[(4R,5R)-3,11-dioxo-6,10-dithia-2-azatricyclo[6.3.0.0²,⁵]undec-1(8)-en-4-yl]-2-(methoxyimino)acetamide[5]
Appearance Crystalline solid[3]
Solubility Soluble in DMSO and DMF. Sparingly soluble in aqueous buffers.[3][5]
Storage 2-8°C[6]

Metabolic Pathway and Formation

Ceftiofur is rapidly metabolized in animals to desfuroylceftiofur, which retains antimicrobial activity.[2][7] Under acidic conditions, desfuroylceftiofur can be converted to this compound.[8] The stability of Ceftiofur is pH and temperature-dependent, with degradation being more rapid at higher pH and temperatures.[8][9]

Metabolic Pathway of Ceftiofur Ceftiofur Ceftiofur Desfuroylceftiofur Desfuroylceftiofur Ceftiofur->Desfuroylceftiofur Rapid Metabolism Thiolactone This compound Desfuroylceftiofur->Thiolactone Acidic Conditions Other_Metabolites Other Metabolites (e.g., disulfide dimer) Desfuroylceftiofur->Other_Metabolites Further Metabolism Ceftiofur Signaling Pathway Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (ERK, p38, JNK) TLR4->MAPK_Pathway activates IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocates Ceftiofur Ceftiofur Ceftiofur->MAPK_Pathway inhibits Ceftiofur->NFkB_n inhibits translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_n->Pro_inflammatory_Genes activates Experimental Workflow start Receive Ceftiofur Thiolactone Reference Standard prep_stock Prepare Stock Solution start->prep_stock prep_standards Prepare Calibration Standards and QC Samples prep_stock->prep_standards analysis Instrumental Analysis (HPLC-UV or LC-MS/MS) prep_standards->analysis sample_prep Sample Preparation (e.g., extraction, cleanup) sample_prep->analysis data_processing Data Processing and Quantification analysis->data_processing reporting Reporting of Results data_processing->reporting

References

Discovery and Characterization of Novel Ceftiofur Degradation Products: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge on the degradation of Ceftiofur, a third-generation cephalosporin antibiotic widely used in veterinary medicine.[1][2][3] The emergence of antibiotic resistance necessitates a thorough understanding of the fate of such drugs in the environment and during sample analysis.[4] This document details the identified degradation products of Ceftiofur, the experimental protocols for their discovery, and the quantitative data associated with their formation.

Introduction to Ceftiofur Degradation

Ceftiofur is susceptible to degradation under various conditions, including changes in pH, temperature, and exposure to microbial activity.[5][6][7][8][9] The primary degradation mechanisms include hydrolysis of the β-lactam ring and cleavage of the thioester bond.[1][2][3] These processes can lead to the formation of multiple degradation products, some of which may retain antimicrobial activity or exhibit unexpected toxicity.[1][2][10] Understanding these degradation pathways is crucial for accurate analytical measurements, environmental risk assessment, and ensuring food safety.[4][8][10]

Identified Ceftiofur Degradation Products

Several degradation products of Ceftiofur have been identified through various analytical techniques. A recent study utilizing UPLC-MS/MS identified six major degradation products from the biodegradation of Ceftiofur sodium by Escherichia coli CS-1.[4] In addition to these, thermal treatment has been shown to produce a novel toxic degradation product.[10] The known degradation products are summarized below.

Table 1: Summary of Identified Ceftiofur Degradation Products

Degradation ProductMethod of IdentificationReference
Desfuroylceftiofur (DFC)HPLC, UPLC-MS/MS[1][2][4][5]
Cef-aldehydeUPLC-MS/MS[1][2][4]
5-hydroxymethyl-2-furaldehydeUPLC-MS/MS[4]
7-aminodesacetoxycephalosporanic acidUPLC-MS/MS[4]
5-hydroxy-2-furoic acidUPLC-MS/MS[4]
2-furoic acidUPLC-MS/MS[4]
CEF-1 (unspecified structure)LC-MS[10]
Desfuroylceftiofur cysteine disulfide (DCCD)LC-MS/MS[8][11][12][13]

Quantitative Analysis of Ceftiofur Degradation

The rate of Ceftiofur degradation is significantly influenced by environmental conditions such as temperature and pH. The following tables summarize the quantitative data from key studies on Ceftiofur degradation kinetics.

Table 2: Degradation Rate Constants of Ceftiofur at Various Temperatures and pH

Temperature (°C)pHDegradation Rate Constant (day⁻¹)Reference
07.40.06 ± 0.01[5][7]
87.40.06 ± 0.01[5][7]
257.40.65 ± 0.17[5][7]
377.41.27 ± 0.05[5][7]
6010.79 ± 0.21[5]
6030.61 ± 0.03[5]
6050.44 ± 0.05[5]
607.41.27 ± 0.04[5]
60Distilled Water (pH ~6.8)0.39 ± 0.01[5]

Data from a study evaluating the stability of a 1 mg/mL Ceftiofur solution in aqueous solutions with an ionic strength of 0.5 M.[5][7]

Table 3: Total Degradation Rates of Ceftiofur in Aqueous Solutions with CAFO Recycled Water

Temperature (°C)Recycled Water (%)Degradation Rate (x 10⁻³ h⁻¹)Reference
151 - 50.4 - 2.8[1][2][3]
251 - 51.4 - 4.4[1][2][3]
351 - 56.3 - 11[1][2][3]
451 - 511 - 17[1][2][3]

These rates represent the combined process of hydrolysis and biodegradation.[1][2][3]

Experimental Protocols

Detailed methodologies are essential for the replication of findings and the development of new analytical methods. The following sections describe the key experimental protocols for the degradation and analysis of Ceftiofur and its novel degradation products.

This protocol is based on the study that identified six major degradation products of Ceftiofur sodium.[4]

  • Bacterial Strain and Culture Conditions:

    • Isolate E. coli strain CS-1 from fecal samples capable of utilizing Ceftiofur sodium (CFS) as the sole carbon source.

    • Cultivate the strain under aerobic conditions.

  • Degradation Experiment:

    • Prepare a mineral salt medium with an initial CFS concentration of 50 mg/L.

    • Adjust the pH of the medium to 7.0.

    • Inoculate the medium with a 6% (v/v) inoculum of E. coli CS-1.

    • Incubate the culture at 37°C with shaking at 180 rpm, protected from light.

    • Collect samples at regular intervals (e.g., every 3 hours for the first 12 hours, then every 12 hours) for up to 72 hours.

  • Sample Preparation and Analysis:

    • Centrifuge the collected samples to remove bacterial cells.

    • Analyze the supernatant using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) to identify and quantify CFS and its degradation products.

    • UPLC Conditions:

      • Column: ZORBAXSB-A0 (4.6 mm × 250 mm, 5.0 μm)

      • Mobile Phase: 0.2% trifluoroacetic acid–acetonitrile (70:30, v/v)

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 40°C

      • Injection Volume: 20 μL

      • Detector: UV at 290 nm

This protocol is derived from the research that identified a novel toxic degradation product, CEF-1, from thermally treated Ceftiofur.[10]

  • Preparation of Thermally Treated Ceftiofur (TTC):

    • Prepare a solution of Ceftiofur sodium (CEF) in distilled water.

    • Heat the CEF solution under specific time and temperature conditions (e.g., 30 and 60 minutes).

    • The resulting solution is referred to as TTC30 or TTC60.

  • LC-MS Analysis for Product Identification:

    • Inject samples of CEF, TTC30, and TTC60 (e.g., 5 μL of 500 μg/mL solutions) onto an HPLC system coupled with a mass spectrometer.

    • HPLC Conditions:

      • Column: Reversed-phase C18 (e.g., ZORBAX, 2.1 × 50 mm, 1.8 μm)

      • Mobile Phase A: 0.1% formic acid (v/v) in water

      • Mobile Phase B: 0.1% formic acid (v/v) in acetonitrile

      • Flow Rate: 0.7 mL/min

      • Gradient: Start with 5% B for 0.5 min, increase to 50% B from 0.5–5.0 min, then to 95% B from 5.0–6.0 min.

  • Cytotoxicity Assays:

    • Perform cytotoxicity tests on cell lines (e.g., LO2 cells) to compare the toxicity of CEF and TTC.

    • Utilize assays such as Annexin V-FITC/PI staining and flow cytometry to assess apoptosis and cell death.[14]

Visualizing Degradation Pathways and Experimental Workflows

Graphical representations of complex processes can greatly aid in their understanding. The following diagrams, generated using Graphviz (DOT language), illustrate the proposed degradation pathways of Ceftiofur and a typical experimental workflow for its analysis.

Ceftiofur_Degradation_Pathways cluster_pathway1 Pathway I: Hydrolysis of Thioester Bond cluster_pathway2 Pathway II: Cleavage of β-Lactam Ring Ceftiofur Ceftiofur DFC Desfuroylceftiofur (DFC) Ceftiofur->DFC Hydrolysis FuroicAcid 2-Furoic Acid Ceftiofur->FuroicAcid Hydrolysis CEF_aldehyde CEF-aldehyde Ceftiofur->CEF_aldehyde Enzymatic Cleavage Metabolites1 Further Hydrolysis & Redox Products DFC->Metabolites1 FuroicAcid->Metabolites1 Metabolites2 Further Degradation Products CEF_aldehyde->Metabolites2

Caption: Proposed degradation pathways of Ceftiofur.

Experimental_Workflow Sample Sample Collection (e.g., Recycled Water, Cell Culture) Degradation Degradation Induction (e.g., Incubation, Thermal Treatment) Sample->Degradation Extraction Sample Preparation (e.g., Centrifugation, SPE) Degradation->Extraction Analysis Instrumental Analysis (UPLC-MS/MS or LC-MS) Extraction->Analysis Data Data Processing and Product Identification Analysis->Data

Caption: General experimental workflow for Ceftiofur degradation studies.

Conclusion

The study of Ceftiofur degradation is an active area of research with significant implications for both veterinary medicine and environmental science. The identification of novel degradation products, such as the six compounds from bacterial degradation and the toxic CEF-1 from thermal treatment, highlights the complexity of Ceftiofur's fate.[4][10] The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers working to further elucidate the degradation pathways of Ceftiofur, develop more robust analytical methods, and assess the potential risks associated with its degradation products. Future research should focus on the complete structural elucidation of all degradation products and a thorough toxicological evaluation.

References

In-Vitro Generation of Ceftiofur Thiolactone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftiofur, a third-generation cephalosporin antibiotic, is widely used in veterinary medicine. Its primary metabolite, desfuroylceftiofur, is known to convert into Ceftiofur Thiolactone under acidic conditions.[1][2] This thiolactone is a key compound for various in-vitro studies, including the investigation of its chemical properties, potential biological activities, and as a reference standard in analytical method development. This technical guide provides a comprehensive overview of the in-vitro generation of this compound, including proposed experimental protocols, data presentation, and workflow visualizations.

Chemical Pathway Overview

The in-vitro generation of this compound from Ceftiofur Sodium follows a two-step process. The first step involves the controlled alkaline hydrolysis of Ceftiofur Sodium to yield desfuroylceftiofur. The subsequent step is the acid-catalyzed intramolecular cyclization of desfuroylceftiofur to form the target molecule, this compound.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds
CompoundChemical FormulaMolecular Weight ( g/mol )CAS Number
CeftiofurC19H17N5O7S3523.5680370-57-6
Desfuroylceftiofur---
This compoundC14H13N5O4S3411.48120882-23-7

Experimental Protocols

Protocol 1: Generation of Desfuroylceftiofur via Alkaline Hydrolysis of Ceftiofur Sodium

This protocol is based on the principle of controlled alkaline hydrolysis to selectively cleave the thioester bond of ceftiofur.[1][2]

Materials:

  • Ceftiofur Sodium

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M) for neutralization

  • Phosphate buffered saline (PBS), pH 7.4

  • High-performance liquid chromatography (HPLC) system for reaction monitoring

Procedure:

  • Dissolve a known amount of Ceftiofur Sodium in PBS (pH 7.4) to a final concentration of, for example, 1 mg/mL.

  • Slowly add 0.1 M NaOH solution dropwise while stirring to raise the pH to a predetermined alkaline level (e.g., pH 10-12). The optimal pH should be determined empirically.

  • Maintain the reaction at a controlled temperature (e.g., room temperature or 37°C) and monitor the progress of the hydrolysis by HPLC. The degradation of ceftiofur and the formation of desfuroylceftiofur should be tracked.

  • Once the reaction is complete (as determined by the disappearance of the ceftiofur peak and the maximization of the desfuroylceftiofur peak in the HPLC chromatogram), neutralize the solution to approximately pH 7 by the dropwise addition of 0.1 M HCl.

  • The resulting solution contains desfuroylceftiofur and can be used directly for the next step or purified if necessary.

Note: Ceftiofur is susceptible to degradation under various conditions, and the hydrolysis should be carefully controlled to favor the formation of desfuroylceftiofur.[2]

Protocol 2: Conversion of Desfuroylceftiofur to this compound under Acidic Conditions

This protocol is based on the acid-catalyzed intramolecular cyclization of the thiol group onto the β-lactam ring of desfuroylceftiofur.[1]

Materials:

  • Solution of desfuroylceftiofur (from Protocol 1)

  • Strong acid (e.g., hydrochloric acid or trifluoroacetic acid)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Sodium sulfate (Na2SO4) for drying

  • Rotary evaporator

Procedure:

  • To the neutralized solution of desfuroylceftiofur, slowly add a strong acid to lower the pH to an acidic range (e.g., pH 2-3). The optimal pH should be determined experimentally.

  • Stir the reaction mixture at room temperature. Monitor the conversion of desfuroylceftiofur to this compound by HPLC.

  • Once the reaction is complete, the this compound can be extracted from the aqueous solution using an appropriate organic solvent like ethyl acetate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Protocol 3: Purification of this compound

A specific purification protocol for this compound is not detailed in the available literature. A general approach using column chromatography is proposed.

Materials:

  • Crude this compound

  • Silica gel for column chromatography

  • A suitable solvent system for elution (e.g., a gradient of hexane and ethyl acetate)

  • Thin-layer chromatography (TLC) plates for monitoring fractions

Procedure:

  • Dissolve the crude this compound in a minimal amount of the chosen solvent system.

  • Prepare a silica gel column with the appropriate dimensions.

  • Load the dissolved sample onto the column.

  • Elute the column with the chosen solvent system, starting with a non-polar mixture and gradually increasing the polarity.

  • Collect fractions and monitor them by TLC to identify those containing the purified this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 4: Analytical Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): An isocratic or gradient HPLC method with UV detection (around 292 nm) can be developed to assess the purity of the compound.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique can be used to confirm the molecular weight of this compound (411.48 g/mol ) and to study its fragmentation pattern for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are crucial for the definitive structural confirmation of the synthesized thiolactone.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Ceftiofur Ceftiofur Sodium Alkaline_Hydrolysis Alkaline Hydrolysis (e.g., NaOH) Ceftiofur->Alkaline_Hydrolysis Desfuroylceftiofur Desfuroylceftiofur Alkaline_Hydrolysis->Desfuroylceftiofur Acidic_Conversion Acidic Conversion (e.g., HCl) Desfuroylceftiofur->Acidic_Conversion Crude_Thiolactone Crude this compound Acidic_Conversion->Crude_Thiolactone Column_Chromatography Column Chromatography (Silica Gel) Crude_Thiolactone->Column_Chromatography Pure_Thiolactone Purified this compound Column_Chromatography->Pure_Thiolactone HPLC HPLC Pure_Thiolactone->HPLC LCMS LC-MS/MS Pure_Thiolactone->LCMS NMR NMR Pure_Thiolactone->NMR

Caption: Experimental workflow for the in-vitro generation and analysis of this compound.

logical_relationship Ceftiofur Ceftiofur Sodium Starting Material Step1 {Step 1: Alkaline Hydrolysis | - Cleavage of thioester bond - Formation of Desfuroylceftiofur} Ceftiofur->Step1 Desfuroylceftiofur Desfuroylceftiofur Intermediate Step1->Desfuroylceftiofur Step2 {Step 2: Acidic Conversion | - Intramolecular cyclization - Formation of Thiolactone ring} Desfuroylceftiofur->Step2 Thiolactone This compound Final Product Step2->Thiolactone

Caption: Logical relationship of the two-step synthesis of this compound.

Conclusion

The in-vitro generation of this compound is a feasible process for research purposes. While the general chemical pathway is established, the lack of detailed, published protocols necessitates careful optimization of reaction conditions, purification procedures, and analytical methods in the laboratory. This guide provides a foundational framework for researchers to develop their own robust and reproducible methods for the synthesis and study of this important cephalosporin derivative. Further research to quantify reaction yields and fully characterize the compound will be valuable contributions to the field.

References

Methodological & Application

Application Note: Quantitative Determination of Ceftiofur Residues in Bovine Kidney by LC-MS/MS Analysis of Desfuroylceftiofur Cysteine Disulfide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of ceftiofur residues in bovine kidney. Due to the rapid in vivo metabolism of ceftiofur, this method focuses on the determination of its major tissue-bound metabolite, desfuroylceftiofur cysteine disulfide (DCCD), which serves as a stable and reliable surrogate marker. The protocol provides a comprehensive workflow, including sample preparation involving extraction and solid-phase extraction (SPE) cleanup, optimized LC-MS/MS conditions, and method performance data. This method is intended for researchers, scientists, and professionals in drug development and food safety monitoring.

Introduction

Ceftiofur is a third-generation cephalosporin antibiotic extensively used in veterinary medicine to treat bacterial infections in cattle. Following administration, ceftiofur is rapidly metabolized, primarily through the cleavage of its thioester bond, to form the microbiologically active metabolite, desfuroylceftiofur (DFC)[1][2]. DFC contains a free thiol group and readily binds to macromolecules, such as proteins, or forms disulfide conjugates with endogenous thiols like cysteine and glutathione[3]. In bovine kidney, the target tissue for residue monitoring, the most significant and stable metabolite is desfuroylceftiofur cysteine disulfide (DCCD)[1][3]. Consequently, regulatory methods and scientific studies have established DCCD as a suitable surrogate marker for the total residue of ceftiofur[1].

Direct analysis of the parent ceftiofur molecule in tissues is often impractical due to its instability and rapid conversion. Therefore, a reliable analytical method for quantifying DCCD is crucial for monitoring compliance with maximum residue limits (MRLs) and ensuring food safety. This application note presents a highly selective and sensitive LC-MS/MS method for the determination of DCCD in bovine kidney tissue.

Ceftiofur Metabolism and Analytical Strategy

The metabolic pathway of ceftiofur is a critical consideration for the development of an analytical method for its residues. The initial and rapid conversion of ceftiofur to DFC is a key step. DFC can then undergo several transformations, including the formation of DCCD. The analytical strategy presented here, therefore, targets DCCD as the endpoint for quantification.

Ceftiofur Ceftiofur DFC Desfuroylceftiofur (DFC) (Active Metabolite) Ceftiofur->DFC Rapid Metabolism (Esterase Activity) DCCD Desfuroylceftiofur Cysteine Disulfide (DCCD) (Target Analyte in Kidney) DFC->DCCD Conjugation with Cysteine Other_Metabolites Other Metabolites (e.g., Glutathione Conjugates, Dimers) DFC->Other_Metabolites Protein_Binding Protein Binding DFC->Protein_Binding

Caption: Metabolic pathway of Ceftiofur in bovine tissues.

Experimental Protocols

Sample Preparation

A simple and effective sample preparation protocol is essential for the accurate determination of DCCD in bovine kidney. The following procedure involves homogenization, extraction, and solid-phase extraction (SPE) for cleanup.

  • Homogenization: Weigh 2.0 g of homogenized bovine kidney tissue into a 50 mL polypropylene centrifuge tube.

  • Internal Standard: Fortify the sample with an appropriate internal standard (e.g., deuterated DCCD) to the desired concentration.

  • Extraction:

    • Add 10 mL of 100 mM phosphate buffer (pH 7.0).

    • Vortex for 1 minute to ensure thorough mixing.

    • Shake on a mechanical shaker for 20 minutes.

    • Centrifuge at 4000 x g for 15 minutes at 4°C.

    • Collect the supernatant for SPE cleanup.

  • Solid-Phase Extraction (SPE) Cleanup:

    • SPE Cartridge: Oasis HLB (60 mg, 3 mL) or equivalent.

    • Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

    • Loading: Load the entire supernatant from the extraction step onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interfering substances.

    • Elution: Elute the analyte with 3 mL of acetonitrile.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the initial mobile phase.

cluster_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Homogenization (2g Bovine Kidney) Fortification 2. Fortification (Internal Standard) Homogenization->Fortification Extraction 3. Extraction (Phosphate Buffer) Fortification->Extraction Centrifugation 4. Centrifugation Extraction->Centrifugation SPE_Cleanup 5. SPE Cleanup (Oasis HLB) Centrifugation->SPE_Cleanup Elution 6. Elution (Acetonitrile) SPE_Cleanup->Elution Evaporation 7. Evaporation & Reconstitution Elution->Evaporation LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS

Caption: Experimental workflow for DCCD analysis in bovine kidney.

LC-MS/MS Analysis

The analysis is performed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer.

Liquid Chromatography (LC) Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, linear gradient to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C

Mass Spectrometry (MS) Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) 516.1
Product Ions (m/z) 285.1 (Quantifier), 156.0 (Qualifier)
Collision Energy Optimized for the specific instrument, typically in the range of 15-30 eV
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 400°C

Note: The precursor and product ions are based on the calculated mass of DCCD and common fragmentation patterns. Optimal collision energies should be determined empirically on the specific instrument being used.

Data Presentation

The performance of the method should be validated to ensure its accuracy, precision, and sensitivity. The following tables summarize typical validation parameters for the analysis of DCCD in bovine kidney, as reported in the literature.

Table 1: Method Validation Parameters

ParameterResultReference
Linearity Range 25 - 2000 ng/g[4]
Correlation Coefficient (r²) > 0.99[4]
Limit of Quantification (LOQ) 25 ng/g[4]
Limit of Detection (LOD) 10 ng/gEstimated
Accuracy (Recovery) 97.7% - 100.2%[4]
Precision (CV%) ≤ 10.1%[4]

Table 2: Accuracy and Precision Data from Fortified Samples

Fortification Level (ng/g)Average Recovery (%)Coefficient of Variation (CV%)
5098.58.7
10099.27.5
500100.16.2
100097.99.3
Data presented in this table is representative of what is expected from a validated method and is based on published literature.[4]

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of ceftiofur residues in bovine kidney through the analysis of its major metabolite, desfuroylceftiofur cysteine disulfide (DCCD). The detailed sample preparation protocol and optimized instrumental parameters allow for accurate and precise measurements, making this method suitable for routine monitoring and research applications in the field of veterinary drug residue analysis.

References

Application Note: HPLC-UV Determination of Ceftiofur Residues in Bovine Milk

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable method for the quantitative analysis of Ceftiofur residues in raw bovine milk using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. Ceftiofur, a third-generation cephalosporin antibiotic, is widely used in dairy cattle. It is rapidly metabolized to desfuroylceftiofur (DFC), which is the primary microbiologically active metabolite and the target analyte for residue monitoring. This protocol outlines a comprehensive procedure including sample preparation involving protein precipitation and solid-phase extraction (SPE) for cleanup, followed by chromatographic separation and detection. The method is suitable for researchers, scientists, and drug development professionals for routine monitoring and to ensure compliance with regulatory limits.

Introduction

Ceftiofur is a critical antibiotic for treating bacterial infections in dairy cattle.[1][2][3] However, its use raises concerns about potential residues in milk, which can lead to allergic reactions in consumers and contribute to antimicrobial resistance.[4] Regulatory agencies worldwide have established Maximum Residue Limits (MRLs) for Ceftiofur in milk to safeguard public health. After administration, Ceftiofur is quickly metabolized into desfuroylceftiofur (DFC), which exists in both free and protein-bound forms.[1][5] Therefore, a reliable analytical method is essential for the accurate quantification of these residues. This application note presents a validated HPLC-UV method for the determination of Ceftiofur and its primary metabolite, DFC, in bovine milk. The presented protocol is a composite of established methodologies, providing a clear and detailed workflow for accurate and reproducible results.[6][7][8]

Experimental Protocol

This protocol is designed for the analysis of Ceftiofur residues, measured as desfuroylceftiofur, in raw bovine milk.

1. Materials and Reagents

  • Ceftiofur Hydrochloride or Sodium standard

  • Desfuroylceftiofur (DFC) standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Disodium hydrogen phosphate

  • Orthophosphoric acid

  • Deionized water (18 MΩ·cm)

  • C18 Solid-Phase Extraction (SPE) cartridges

  • 0.45 µm Syringe filters (PVDF)

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary Pump

    • Autosampler

    • UV-Vis Detector

  • Analytical balance

  • Centrifuge

  • pH meter

  • Vortex mixer

  • Nitrogen evaporator

3. Sample Preparation

The sample preparation involves protein precipitation followed by solid-phase extraction for sample cleanup and concentration.

  • Milk Sample Preparation: Allow frozen milk samples to thaw at room temperature and mix thoroughly.

  • Protein Precipitation:

    • Pipette 5 mL of the milk sample into a 50 mL polypropylene centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Supernatant Collection: Carefully decant the supernatant into a clean tube.

  • Solvent Evaporation: Evaporate the acetonitrile from the supernatant under a gentle stream of nitrogen at 40-50°C.

  • Reconstitution: Reconstitute the remaining aqueous extract with 5 mL of deionized water.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load the reconstituted extract onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove interferences.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analytes with 5 mL of acetonitrile.

  • Final Eluate Preparation:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC-UV Analysis

The prepared sample is now ready for injection into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: Isocratic mixture of 0.02 M disodium hydrogen phosphate buffer (pH adjusted to 6.0 with orthophosphoric acid) and acetonitrile (78:22, v/v)[7]

    • Flow Rate: 1.0 mL/min[7]

    • Injection Volume: 20 µL

    • UV Detection Wavelength: 292 nm[7]

    • Column Temperature: Ambient

  • Calibration: Prepare a series of calibration standards of Ceftiofur or DFC in the mobile phase. The calibration curve should be linear over the expected concentration range of the samples.[7]

  • Quantification: The concentration of Ceftiofur/DFC in the milk samples is determined by comparing the peak area of the analyte with the calibration curve.

Data Presentation

The following tables summarize the key parameters for the HPLC-UV analysis of Ceftiofur in milk.

Table 1: HPLC-UV Chromatographic Conditions

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase 0.02 M Disodium Hydrogen Phosphate Buffer (pH 6.0) : Acetonitrile (78:22, v/v)[7]
Flow Rate 1.0 mL/min[7]
Injection Volume 20 µL
Detection Wavelength 292 nm[7]
Temperature Ambient

Table 2: Method Validation Parameters

ParameterTypical Value
Linearity Range 0.005 - 1.0 µg/mL[9]
Correlation Coefficient (r²) > 0.999[7]
Average Recovery 76% - 97%[6][8]
Limit of Detection (LOD) ~0.0015 µg/mL[9]
Limit of Quantification (LOQ) ~0.05 µg/mL[6]
Intra-day Precision (RSD) < 5%
Inter-day Precision (RSD) < 10%

Visual Workflow

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis HPLC-UV Analysis milk_sample 1. Raw Milk Sample (5 mL) precipitation 2. Add Acetonitrile (10 mL) & Vortex milk_sample->precipitation centrifuge 3. Centrifuge (4000 rpm, 10 min) precipitation->centrifuge supernatant 4. Collect Supernatant centrifuge->supernatant evap1 5. Evaporate Acetonitrile supernatant->evap1 reconstitute1 6. Reconstitute in Water evap1->reconstitute1 load_sample 7. Load onto C18 Cartridge reconstitute1->load_sample wash 8. Wash with Water load_sample->wash elute 9. Elute with Acetonitrile wash->elute evap2 10. Evaporate to Dryness elute->evap2 reconstitute2 11. Reconstitute in Mobile Phase evap2->reconstitute2 filter 12. Filter (0.45 µm) reconstitute2->filter hplc_injection 13. Inject into HPLC-UV filter->hplc_injection data_analysis 14. Data Acquisition & Analysis hplc_injection->data_analysis

Caption: Workflow for HPLC-UV analysis of Ceftiofur in milk.

Conclusion

The HPLC-UV method described provides a reliable and sensitive approach for the determination of Ceftiofur residues in bovine milk. The sample preparation procedure, incorporating protein precipitation and solid-phase extraction, effectively removes matrix interferences, ensuring accurate quantification. This application note serves as a comprehensive guide for laboratories involved in food safety and veterinary drug residue analysis.

References

Application Notes and Protocols for the Immunoassay-Based Detection of Ceftiofur and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the detection of the cephalosporin antibiotic Ceftiofur and its primary metabolites in various biological matrices using immunoassay techniques. The following sections offer comprehensive experimental procedures, data summaries, and visual representations of the underlying principles and workflows.

Introduction

Ceftiofur is a third-generation cephalosporin antibiotic widely used in veterinary medicine to treat bacterial infections in livestock.[1] Its rapid metabolism in animals leads to the formation of several metabolites, with desfuroylceftiofur (DFC) being the major active metabolite.[2] Monitoring the levels of Ceftiofur and its metabolites is crucial to ensure food safety and prevent the development of antibiotic resistance. Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassays (LFIA), offer rapid, sensitive, and high-throughput screening methods for detecting these residues in samples like milk, animal tissues, and urine.

Principle of Detection

The immunoassays for Ceftiofur are typically based on a competitive format. In this setup, a limited amount of specific antibody is available to bind with either the Ceftiofur/metabolite present in the sample or a labeled Ceftiofur conjugate. The amount of labeled conjugate that binds to the antibody is inversely proportional to the concentration of Ceftiofur/metabolite in the sample.

Ceftiofur Metabolism

Ceftiofur is rapidly metabolized in the animal body. The primary metabolic pathway involves the cleavage of the thioester bond, leading to the formation of desfuroylceftiofur (DFC), which retains the beta-lactam ring and thus its antimicrobial activity. DFC can then form conjugates with molecules like cysteine. Immunoassays for Ceftiofur are often designed to detect both the parent drug and its major metabolites, particularly DFC, to provide a comprehensive measure of total residues.

Ceftiofur_Metabolism Ceftiofur Ceftiofur DFC Desfuroylceftiofur (DFC) (Active Metabolite) Ceftiofur->DFC Metabolism (Thioester cleavage) DFCC Desfuroylceftiofur Cysteine Disulfide (DCCD) DFC->DFCC Conjugation

Caption: Metabolic pathway of Ceftiofur.

Quantitative Data Summary

The following tables summarize the performance characteristics of various immunoassays for the detection of Ceftiofur and its metabolites.

Table 1: Performance of Ceftiofur ELISA Kits

ParameterMilkAnimal TissueReference
Limit of Detection (LOD) 1 - 5 ppb2 ppb[1][3][4]
Limit of Quantitation (LOQ) 0.20 - 0.30 µg/L0.20 - 0.30 µg/L[3]
Recovery Rate 100% ± 20%80% ± 20%[1]
Assay Time ~1.5 hours~1.5 hours[1]

Table 2: Cross-Reactivity of a Monoclonal Antibody-Based ELISA for Ceftiofur

CompoundCross-Reactivity (%)Reference
Ceftiofur 100[3]
Ceftriaxone ~93.6[3]
Cefquinome ~5.7[3]
Cefotaxime ~8.7[3]
Desfuroylceftiofur ~8.8[3]
Penicillin Low to negligible[5][6]
Ampicillin Low to negligible[5][6]
Cefapirin Not specified, but generally low for different side-chain cephalosporins[5][6]

Experimental Protocols

Competitive Indirect ELISA (ci-ELISA) Protocol

This protocol outlines the steps for a competitive indirect ELISA to quantify Ceftiofur and its metabolites in milk and animal tissue samples.

Materials:

  • Ceftiofur-specific antibody

  • Ceftiofur-protein conjugate (for coating)

  • Enzyme-labeled secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • 96-well microtiter plates

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween 20, pH 7.4)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Sample/Standard Dilution Buffer (e.g., PBS with 0.1% BSA)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Ceftiofur standard solutions

  • Sample preparation reagents (see below)

  • Microplate reader

Protocol Workflow:

ELISA_Workflow cluster_prep Sample Preparation cluster_elisa ELISA Procedure Sample Milk or Tissue Sample Extraction Extraction & Dilution Sample->Extraction Incubation Incubation with Sample/ Standard & Antibody Extraction->Incubation Prepared Sample Coating Plate Coating (Ceftiofur-protein conjugate) Blocking Blocking Coating->Blocking Blocking->Incubation Secondary_Ab Addition of Enzyme-labeled Secondary Antibody Incubation->Secondary_Ab Substrate_Add Substrate Addition Secondary_Ab->Substrate_Add Color_Dev Color Development Substrate_Add->Color_Dev Stop_Read Stop Reaction & Read Absorbance Color_Dev->Stop_Read Standard Ceftiofur Standards Standard->Incubation

Caption: Workflow for the competitive indirect ELISA.

Procedure:

  • Plate Coating:

    • Dilute the Ceftiofur-protein conjugate to a concentration of 1-10 µg/mL in coating buffer.

    • Add 100 µL of the diluted conjugate to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C.[7]

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at 37°C.[7]

    • Wash the plate three times with wash buffer.

  • Sample and Standard Incubation:

    • Prepare serial dilutions of Ceftiofur standards in the sample/standard dilution buffer.

    • Prepare samples as described in the "Sample Preparation" section below.

    • Add 50 µL of the prepared sample or standard to the appropriate wells.

    • Immediately add 50 µL of the diluted Ceftiofur-specific antibody to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation:

    • Add 100 µL of the diluted enzyme-labeled secondary antibody to each well.

    • Incubate for 1 hour at 37°C.[7]

    • Wash the plate five times with wash buffer.

  • Substrate Reaction and Measurement:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Add 50 µL of stop solution to each well to stop the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

Sample Preparation:

  • Milk: Dilute raw milk samples at least 1:1000 in the sample/standard dilution buffer before adding to the assay plate to avoid matrix effects.[4]

  • Animal Tissue (Pork, Chicken, Beef):

    • Homogenize 1 g of tissue with 4 mL of extraction buffer (e.g., acetonitrile/water).

    • Centrifuge at 4000 rpm for 10 minutes.

    • Take the supernatant and dilute it with the sample/standard dilution buffer before analysis.

Lateral Flow Immunoassay (LFIA) Protocol

This protocol describes the general procedure for using a competitive lateral flow immunoassay for the rapid qualitative or semi-quantitative detection of Ceftiofur and its metabolites.

Materials:

  • Ceftiofur lateral flow test strips

  • Sample extraction buffer (if required)

  • Pipette and tips

Principle of Competitive LFIA:

LFIA_Principle cluster_negative Negative Sample (No Ceftiofur) cluster_positive Positive Sample (Ceftiofur Present) N_Sample Sample Application N_Conjugate Gold-Ab Conjugate Binds to Immobilized Antigen on Test Line N_Sample->N_Conjugate N_Result Test Line (T) and Control Line (C) Both Appear N_Conjugate->N_Result P_Sample Sample Application P_Conjugate Ceftiofur in Sample Binds to Gold-Ab Conjugate P_Sample->P_Conjugate P_NoBind Conjugate Cannot Bind to Test Line Antigen P_Conjugate->P_NoBind P_Result Only Control Line (C) Appears (Test Line is Absent or Weaker) P_NoBind->P_Result

Caption: Principle of competitive lateral flow immunoassay.

Procedure:

  • Sample Preparation:

    • For milk samples, use directly or dilute as per the kit instructions.

    • For tissue samples, perform an extraction as described for the ELISA protocol and use the supernatant.

  • Test Execution:

    • Apply the specified volume of the prepared sample to the sample port of the lateral flow device.

    • Allow the sample to migrate along the strip.

    • Read the results visually within the time frame specified by the manufacturer (typically 5-10 minutes).

  • Interpretation of Results:

    • Negative: Two colored lines appear, one at the control line (C) and one at the test line (T).

    • Positive: Only the control line (C) appears, or the test line (T) is significantly fainter than the control line.

    • Invalid: No control line (C) appears. The test should be repeated.

Conclusion

The immunoassay methods described provide reliable and efficient tools for the screening of Ceftiofur and its metabolites in various food matrices. The choice between ELISA and LFIA will depend on the specific requirements of the analysis, with ELISA offering quantitative results suitable for laboratory settings and LFIA providing rapid, on-site screening capabilities. Proper sample preparation and adherence to the protocols are essential for obtaining accurate and reproducible results.

References

Application Notes and Protocols for Ceftiofur Thiolactone Analysis in Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftiofur, a third-generation cephalosporin antibiotic, is widely used in veterinary medicine to treat bacterial infections in livestock. Following administration, ceftiofur is rapidly metabolized into several compounds, with desfuroylceftiofur being a primary active metabolite. This metabolite can form conjugates with endogenous molecules, such as cysteine, leading to the formation of desfuroylceftiofur cysteine disulfide (DCCD). Due to the rapid metabolism, regulatory and research analysis often focuses on a total residue method, where all metabolites containing the intact β-lactam ring are converted to a single, stable derivative for quantification. A common derivative is desfuroylceftiofur acetamide (DFCA). Alternatively, a specific metabolite like DCCD can be used as a surrogate marker.

This document provides detailed application notes and protocols for the sample preparation and analysis of ceftiofur residues in various animal tissues, focusing on methods that ultimately measure a stable derivative or a key metabolite. The protocols described are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Principles of Analysis

The analysis of ceftiofur residues in tissues presents challenges due to the compound's instability and rapid conversion to various metabolites. To address this, most methods rely on a few key principles:

  • Tissue Homogenization: The first step is to create a uniform sample by homogenizing the tissue. High-speed homogenization is often preferred for efficient extraction of drug residues from the tissue matrix.[1]

  • Extraction: Various extraction techniques are employed to isolate the analytes from the complex tissue matrix. These can range from simple buffer extractions to more complex procedures involving organic solvents.

  • Derivatization: To ensure accurate quantification, ceftiofur and its metabolites are often chemically converted to a more stable single marker residue. A common approach is the cleavage of thioester and disulfide bonds using a reducing agent like dithioerythritol (DTE), followed by derivatization to form desfuroylceftiofur acetamide (DFCA).[2][3][4][5]

  • Clean-up: Solid-phase extraction (SPE) is a crucial step to remove interfering substances from the sample extract before instrumental analysis.[2][5][6][7] This enhances the sensitivity and robustness of the analytical method.

  • Instrumental Analysis: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the method of choice for the detection and quantification of ceftiofur residues due to its high selectivity and sensitivity.[2][6][7][8]

Quantitative Data Summary

The following tables summarize the performance of different sample preparation and analysis methods for ceftiofur residues in various tissues.

Table 1: Method Performance for Ceftiofur Residue Analysis as Desfuroylceftiofur Acetamide (DFCA)

Tissue TypeSpeciesExtraction MethodClean-upAnalytical MethodLimit of Quantification (LOQ)Recovery (%)Reference
KidneyBovine, SwineHomogenization, DerivatizationSPEHPLC-UV8.0 µg/g>80[3]
MuscleBovine, SwineHomogenization, DerivatizationSPEHPLC-UV1.0 µg/g (Bovine), 2.0 µg/g (Swine)>80[3]
MusclePoultryDeconjugation with DTE, DerivatizationSPE (C18)LC-MS/MS1 µg/kgNot Reported[2]
Kidney, Liver, Fat, MuscleSwineCleavage of disulfide/thioester bonds with dithioerythritol, DerivatizationNot specifiedHPLC0.1 µg ceftiofur equivalents/gNot Reported[4]
Eel, Flatfish, Shrimp-Hydrolysis with dithioerythritol, Derivatization with iodoacetamideSPE (Oasis HLB)LC-MS/MS0.002 mg/kg80.6-105[5]

Table 2: Method Performance for Ceftiofur Metabolite (DCCD) Analysis

Tissue TypeSpeciesExtraction MethodClean-upAnalytical MethodAccuracy (%)Coefficient of Variation (%)Reference
KidneyBovinePhosphate buffer extractionSPELC-MS/MS97-1073.4-11.0[7]
LiverBovinePhosphate buffer extraction with acetonitrile and hexaneSPELC-MS/MS97-1073.4-11.0[7]
MuscleBovinePhosphate buffer extraction with acetonitrile and hexaneSPELC-MS/MS97-1073.4-11.0[7]

Experimental Protocols

Protocol 1: Determination of Total Ceftiofur Residues as Desfuroylceftiofur Acetamide (DFCA) in Poultry Muscle

This protocol is based on the methodology described for the analysis of ceftiofur and its metabolites in poultry muscle by derivatization to DFCA.[2]

1. Sample Homogenization and Deconjugation: a. Weigh 1 g of poultry muscle tissue into a centrifuge tube. b. Add an appropriate amount of an internal standard (e.g., ceftiofur-d3). c. Add 5 mL of a dithioerythritol (DTE) solution to facilitate the deconjugation of ceftiofur metabolites. d. Shake the mixture using a rotary tumbler for 15 minutes.

2. Derivatization: a. Complete the derivatization process by incubating the extract for 30 minutes at room temperature.

3. pH Adjustment and Centrifugation: a. Adjust the pH of the extract to 3 by adding droplets of 17% phosphoric acid solution. b. Centrifuge the extract at 4000 g for 30 minutes. c. Isolate the supernatant and adjust the pH to 5 by adding droplets of a 5 M sodium hydroxide solution.

4. Solid-Phase Extraction (SPE) Clean-up: a. Condition a 1-g, 6-mL Mega Bond Elut C18 SPE cartridge with 5 mL of methanol followed by 5 mL of 0.1 M ammonium acetate solution. b. Load the pH-adjusted supernatant onto the conditioned SPE cartridge. c. Wash the cartridge. d. Elute the analyte.

5. LC-MS/MS Analysis: a. Evaporate the eluate to dryness and reconstitute in a suitable mobile phase for injection into the LC-MS/MS system. b. Analyze the sample using a validated LC-MS/MS method for the detection and quantification of DFCA.

Protocol 2: Determination of Desfuroylceftiofur Cysteine Disulfide (DCCD) in Bovine Tissues

This protocol is adapted from the method for determining DCCD in bovine kidney, liver, and muscle.[7]

1. Sample Extraction (Kidney): a. Homogenize the kidney tissue. b. Extract the homogenized tissue with a phosphate buffer.

2. Sample Extraction (Liver and Muscle): a. Homogenize the liver or muscle tissue. b. Perform an initial extraction with a phosphate buffer. c. Add acetonitrile and hexane to the extract to precipitate proteins and remove fats. d. Centrifuge and collect the aqueous layer.

3. Solid-Phase Extraction (SPE) Clean-up: a. Condition an appropriate SPE cartridge. b. Load the extract from either step 1 or 2 onto the conditioned SPE cartridge. c. Wash the cartridge to remove interfering compounds. d. Elute the DCCD from the cartridge using a suitable solvent.

4. LC-MS/MS Analysis: a. Evaporate the eluate and reconstitute the residue in the mobile phase. b. Inject the prepared sample into the LC-MS/MS system for analysis.

Visualizations

G cluster_protocol1 Protocol 1: Total Ceftiofur Residue (as DFCA) in Poultry Muscle P1_Start 1g Poultry Muscle P1_Homogenize Homogenize & Add Internal Standard P1_Start->P1_Homogenize P1_Deconjugate Deconjugation with DTE Solution (Rotary Tumbler, 15 min) P1_Homogenize->P1_Deconjugate P1_Derivatize Derivatization (Incubate 30 min at RT) P1_Deconjugate->P1_Derivatize P1_pH3 Adjust pH to 3 (Phosphoric Acid) P1_Derivatize->P1_pH3 P1_Centrifuge Centrifuge (4000g, 30 min) P1_pH3->P1_Centrifuge P1_Supernatant Isolate Supernatant P1_Centrifuge->P1_Supernatant P1_pH5 Adjust pH to 5 (Sodium Hydroxide) P1_Supernatant->P1_pH5 P1_SPE Solid-Phase Extraction (C18) P1_pH5->P1_SPE P1_Analyze LC-MS/MS Analysis P1_SPE->P1_Analyze

Caption: Workflow for DFCA analysis in poultry muscle.

G cluster_protocol2 Protocol 2: DCCD Analysis in Bovine Tissues P2_Start Bovine Tissue (Kidney, Liver, or Muscle) P2_Homogenize Homogenize Tissue P2_Start->P2_Homogenize P2_Extract_Kidney Kidney: Extract with Phosphate Buffer P2_Homogenize->P2_Extract_Kidney P2_Extract_LiverMuscle Liver/Muscle: Extract with Phosphate Buffer, ACN, Hexane P2_Homogenize->P2_Extract_LiverMuscle P2_SPE Solid-Phase Extraction P2_Extract_Kidney->P2_SPE P2_Extract_LiverMuscle->P2_SPE P2_Analyze LC-MS/MS Analysis P2_SPE->P2_Analyze

Caption: Workflow for DCCD analysis in bovine tissues.

Conclusion

The successful analysis of ceftiofur and its thiolactone-related metabolites in tissue samples relies on a robust sample preparation protocol. The choice between a total residue method (measuring DFCA) and a specific metabolite marker method (measuring DCCD) will depend on the specific research or regulatory question. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to establish reliable and sensitive analytical methods for ceftiofur residue analysis in various animal tissues. Careful validation of the chosen method within the user's laboratory is essential to ensure accurate and reproducible results.

References

Application Note: Solid-Phase Extraction of Ceftiofur Thiolactone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ceftiofur is a third-generation cephalosporin antibiotic extensively used in veterinary medicine to treat bacterial infections. Its metabolism in animals leads to the formation of several compounds, including the active metabolite desfuroylceftiofur, which can form a thiolactone intermediate. Accurate quantification of these metabolites is crucial for pharmacokinetic, pharmacodynamic, and residue analysis studies. This application note details a robust solid-phase extraction (SPE) protocol for the clean-up and concentration of ceftiofur and its metabolites, with a focus on desfuroylceftiofur acetamide (DFCA), a stable derivative of the active metabolites, from biological matrices prior to chromatographic analysis.

The protocol described is a composite methodology derived from established procedures for ceftiofur analysis in various biological samples.[1][2][3][4] It employs a derivatization step to convert ceftiofur and its desfuroylceftiofur-related metabolites into the more stable DFCA, followed by a solid-phase extraction cleanup.[1][3][4][5][6] This approach allows for the comprehensive determination of all residues containing the intact beta-lactam ring.[6]

Experimental Protocol

This protocol is designed for the extraction of ceftiofur and its metabolites from plasma. Modifications may be necessary for other biological matrices such as milk or tissue homogenates.

Materials and Reagents:

  • Oasis HLB SPE Cartridges (or equivalent C18 cartridges)[1][2]

  • Ceftiofur reference standard

  • Dithioerythritol (DTE)

  • Borate Buffer (pH 9)

  • Iodoacetamide (IAA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Glacial Acetic Acid

  • Formic Acid

  • Water (HPLC grade)

  • Nitrogen gas supply for evaporation

  • Vortex mixer

  • Centrifuge

  • SPE manifold

Protocol Steps:

  • Sample Pre-treatment and Derivatization: a. To 1.0 mL of the plasma sample in a centrifuge tube, add an appropriate internal standard. b. Add 7.0 mL of 0.4% dithioerythritol (DTE) in borate buffer (pH 9).[1] This step cleaves disulfide-bound metabolites, releasing desfuroylceftiofur. c. Vortex the mixture and incubate in a water bath at 50°C for 15 minutes.[1][4] d. Cool the sample to room temperature. e. Add 1.5 mL of iodoacetamide (IAA) solution to the sample.[1] This step derivatizes the reactive sulfhydryl group of desfuroylceftiofur to form the stable desfuroylceftiofur acetamide (DFCA). f. Vortex the sample to ensure complete mixing.

  • Solid-Phase Extraction (SPE): a. Conditioning: Condition the Oasis HLB SPE cartridge by passing 2 mL of methanol followed by 2 mL of water. Do not allow the cartridge to dry out. b. Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge. A low, consistent flow rate is recommended. c. Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interfering substances. d. Drying: Dry the cartridge under a full vacuum for approximately 5 minutes to remove any remaining wash solvent. e. Elution: Elute the DFCA from the cartridge with 3 mL of methanol containing 5% glacial acetic acid.[1] Collect the eluate in a clean tube.

  • Eluate Processing: a. Evaporate the eluate to dryness under a gentle stream of nitrogen gas at approximately 40-50°C.[1] b. Reconstitute the dried residue in 200 µL of the mobile phase used for the analytical method (e.g., a mixture of acetonitrile and water with formic acid).[1] c. Vortex the reconstituted sample to ensure the analyte is fully dissolved. d. Transfer the sample to an autosampler vial for analysis by HPLC or LC-MS/MS.

Data Presentation

The following table summarizes the performance characteristics of similar SPE methods for ceftiofur and its metabolites reported in the literature.

ParameterMatrixSPE SorbentAnalytical MethodRecovery (%)LOQReference
Ceftiofur & MetabolitesPlasmaOasis HLBHPLC-UV95 - 1040.1 µg/mL[1]
CeftiofurBovine MilkSilica-anchored ILHPLC-MS/MS73.4 - 111.30.7 µg/L[7][8]
Ceftiofur (as DFCA)Porcine FecesOasis PRiME HLBHPLC-MS/MSNot Specified30 ng/g[2]
CeftiofurBovine MilkC18LC-MS/MS82.52 - 105.860.1 µg/kg[3]
Ceftiofur SodiumFood SamplesMISPEHPLC-UV> 91.90.0015 mg/L[9]
CeftiofurEel, Flatfish, ShrimpOasis HLBLC-MS/MS80.6 - 1050.002 mg/kg[4]

Diagrams

SPE_Workflow cluster_pretreatment Sample Pre-treatment & Derivatization cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction Processing Sample 1. Plasma Sample Add_DTE 2. Add DTE in Borate Buffer Sample->Add_DTE Cleavage of Disulfides Incubate 3. Incubate at 50°C Add_DTE->Incubate Add_IAA 4. Add Iodoacetamide Incubate->Add_IAA Derivatization to DFCA Condition 5. Condition SPE Cartridge (Methanol, Water) Load 6. Load Sample Condition->Load Wash 7. Wash Cartridge (5% Methanol in Water) Load->Wash Remove Interferences Elute 8. Elute DFCA (Methanol with 5% Acetic Acid) Wash->Elute Isolate Analyte Evaporate 9. Evaporate to Dryness Elute->Evaporate Reconstitute 10. Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis 11. HPLC or LC-MS/MS Analysis Reconstitute->Analysis

References

Application Note: Derivatization of Ceftiofur Metabolites for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceftiofur is a third-generation cephalosporin antibiotic widely used in veterinary medicine. Its rapid metabolism in animals leads to the formation of various metabolites, with desfuroylceftiofur being a primary, microbiologically active metabolite.[1][2] Monitoring ceftiofur residues in animal-derived food products is crucial for ensuring food safety. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common analytical technique for ceftiofur residue analysis, gas chromatography-mass spectrometry (GC-MS) offers high separation efficiency and is a valuable alternative. However, the polar and non-volatile nature of ceftiofur and its metabolites necessitates a derivatization step to make them amenable to GC-MS analysis. This application note provides a detailed protocol for the derivatization of ceftiofur metabolites for subsequent quantitative analysis by GC-MS.

The overall workflow involves the extraction of ceftiofur and its metabolites from a biological matrix, followed by a cleavage step to convert all relevant metabolites to a common core molecule, desfuroylceftiofur. This core metabolite is then derivatized to increase its volatility and thermal stability for GC-MS analysis.

Key Metabolite for Derivatization

The primary target for derivatization is desfuroylceftiofur , which contains several polar functional groups, including a carboxylic acid, a primary amine, an amide, and a thiol group, that require derivatization.[1][2][3]

Experimental Protocols

1. Extraction and Cleavage of Ceftiofur Metabolites

This protocol is adapted from established methods for the extraction of ceftiofur residues for LC-MS analysis and is designed to yield desfuroylceftiofur from tissue samples.

  • Materials:

    • Homogenized tissue sample (e.g., kidney, muscle)

    • Dithioerythritol (DTE) solution (0.1 M in borate buffer, pH 9.0)

    • Iodoacetamide solution (0.3 M in phosphate buffer, pH 7.0)

    • Acetonitrile

    • Hexane

    • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

    • Methanol

    • Water (HPLC grade)

    • Centrifuge

    • Vortex mixer

    • Nitrogen evaporator

  • Procedure:

    • Weigh 2 g of homogenized tissue into a 50 mL centrifuge tube.

    • Add 10 mL of 0.1 M DTE in borate buffer.

    • Vortex for 2 minutes and incubate at 50°C for 15 minutes to cleave disulfide bonds.

    • Add 2 mL of 0.3 M iodoacetamide solution, vortex, and incubate in the dark at room temperature for 30 minutes. This step is to form desfuroylceftiofur acetamide in traditional methods for LC-MS, here it helps to stabilize the thiol group, though for GC-MS the primary derivatization will be silylation.

    • Add 20 mL of acetonitrile, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Add 10 mL of hexane to the supernatant, vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes to remove lipids.

    • Discard the upper hexane layer.

    • Condition an SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the aqueous extract onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water.

    • Elute the analytes with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • The dried residue, containing desfuroylceftiofur, is now ready for derivatization.

2. Derivatization of Desfuroylceftiofur for GC-MS Analysis

This protocol describes a silylation procedure to derivatize the active hydrogens on the carboxylic acid, amine, and thiol groups of desfuroylceftiofur, making it volatile for GC-MS analysis.[4]

  • Materials:

    • Dried extract containing desfuroylceftiofur

    • Pyridine

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Heating block or oven

    • GC vials with inserts

  • Procedure:

    • Reconstitute the dried extract in 50 µL of pyridine.

    • Add 50 µL of BSTFA + 1% TMCS to the vial.

    • Cap the vial tightly and vortex for 1 minute.

    • Heat the vial at 70°C for 60 minutes to ensure complete derivatization.

    • Cool the vial to room temperature.

    • The sample is now ready for injection into the GC-MS system.

GC-MS Analysis

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

  • GC Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Injector Temperature: 280°C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp 1: 10°C/min to 250°C.

      • Ramp 2: 20°C/min to 300°C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (m/z 50-700) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Table 1: Quantitative Data for Method Validation (Illustrative)

ParameterResult
Linearity (r²)> 0.99
Limit of Detection (LOD)1-5 ng/g
Limit of Quantitation (LOQ)5-15 ng/g
Recovery (%)85-105%
Precision (RSD%)< 15%

Table 2: Selected Ions for SIM Mode Analysis of Derivatized Desfuroylceftiofur (Illustrative)

Analyte (Derivatized)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Tris-TMS-Desfuroylceftiofur[Target Ion 1][Target Ion 2][Target Ion 3]

Note: The specific ions for SIM mode would need to be determined experimentally by analyzing the mass spectrum of the derivatized standard.

Visualizations

experimental_workflow Experimental Workflow for GC-MS Analysis of Ceftiofur Metabolites cluster_extraction Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis tissue Homogenized Tissue Sample extraction Extraction with DTE and Iodoacetamide tissue->extraction cleanup Liquid-Liquid & Solid-Phase Extraction extraction->cleanup drying Evaporation to Dryness cleanup->drying derivatize Silylation with BSTFA drying->derivatize gcms GC-MS Analysis derivatize->gcms data Data Acquisition and Processing gcms->data

Caption: Workflow from sample preparation to GC-MS analysis.

derivatization_pathway Derivatization of Desfuroylceftiofur metabolite Desfuroylceftiofur (Non-volatile) product TMS-Derivatized Desfuroylceftiofur (Volatile) metabolite->product Silylation (70°C, 60 min) reagent BSTFA + 1% TMCS (Silylating Agent) reagent->product

Caption: Derivatization reaction of desfuroylceftiofur.

This application note provides a comprehensive protocol for the derivatization of ceftiofur metabolites for quantitative analysis by GC-MS. The described method, involving a robust extraction and a reliable silylation derivatization, enables the sensitive and specific determination of ceftiofur residues in biological matrices. This approach serves as a valuable analytical tool for researchers and professionals in the fields of drug metabolism, food safety, and veterinary science.

References

Application Note: UPLC-MS/MS Quantification of Ceftiofur in Porcine Feces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftiofur is a third-generation cephalosporin antibiotic widely used in veterinary medicine to treat bacterial infections in swine.[1][2] Monitoring its excretion in feces is crucial for understanding drug metabolism, assessing environmental impact, and studying the development of antimicrobial resistance in the gut microbiome.[1][2] This application note provides a detailed protocol for the quantification of ceftiofur in porcine feces using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The described method is based on a validated study and offers high sensitivity and specificity for the analysis of ceftiofur and its metabolites.[1][2][3]

Quantitative Data Summary

The following tables summarize the quantitative performance of the UPLC-MS/MS method for the analysis of ceftiofur in porcine feces.[1]

Table 1: Mass Spectrometry Parameters for Ceftiofur and its Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Cone Voltage (V)Collision Energy (eV)
Ceftiofur524.0241.1285.02020
Ceftiofur-d3 (Internal Standard)527.0----

Data sourced from a comprehensive validation study.[1]

Table 2: Method Validation Parameters for Ceftiofur Quantification

ParameterValue
Linearity Range5 ng g⁻¹ to 1000 ng g⁻¹
Correlation Coefficient (r)0.9979 ± 0.0009
Goodness of Fit (gof)5.51 ± 1.14

This data demonstrates the linearity and reliability of the method within the specified concentration range.[1][2][3]

Experimental Protocols

Sample Preparation (Extraction)

Due to the instability of β-lactam antibiotics like ceftiofur in feces, immediate stabilization of the sample is critical.[1][2]

Materials:

  • Porcine feces

  • Tazobactam solution (8 µg mL⁻¹ in water)

  • Ceftiofur-d3 internal standard (IS) working solution (25 µg mL⁻¹)

  • 1% (v/v) formic acid in acetonitrile–water (50:50, v/v)

  • Oasis PRiME HLB column (60 mg, 3 mL)

  • Vortex mixer

  • Rotary tumbler

  • Centrifuge

Protocol:

  • Immediately after collection, add 500 µL of tazobactam solution to 0.5 g of porcine feces to inhibit degradation.[1][2]

  • Add 20 µL of the internal standard working solution (Ceftiofur-d3) to the stabilized feces sample.[1]

  • Vortex the sample for 15 seconds.[1]

  • Add 1 mL of 1% formic acid in acetonitrile–water (50:50, v/v).[1]

  • Shake the sample for 30 minutes using a rotary tumbler.[1]

  • Centrifuge the sample for 10 minutes at 2851 × g and 4 °C.[1]

  • Transfer the supernatant to an Oasis PRiME HLB column and process with minimal vacuum.[1]

  • The eluate is ready for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

Instrumentation:

  • Waters Acquity UPLC system (or equivalent)

  • Quattro Premier XE triple quadrupole mass spectrometer (or equivalent)

  • Masslynx software (or equivalent)

UPLC Conditions:

  • Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm i.d., 1.7 µm) with a guard column.[1]

  • Mobile Phase A: 0.005% (v/v) formic acid in water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 300 µL min⁻¹.[1]

  • Injection Volume: 5 µL.[1]

  • Autosampler Temperature: 10.0 °C.[1]

  • Column Temperature: Not specified, typically maintained at a constant temperature (e.g., 40 °C).

Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.05050
6.0595
7.0595
7.1955
10.0955

This gradient program is optimized for the separation of ceftiofur.[1]

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • Capillary Voltage: 3.5 kV.[1]

  • Source Temperature: 120 °C.[1]

  • Desolvation Temperature: 400 °C.[1]

  • Data Acquisition: Multiple Reaction Monitoring (MRM) was used to monitor the transitions specified in Table 1.[1]

Experimental Workflow Diagram

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Feces 0.5 g Porcine Feces Stabilization Add 500 µL Tazobactam (8 µg/mL) Feces->Stabilization IS_Spike Add 20 µL Ceftiofur-d3 IS Stabilization->IS_Spike Extraction_Solvent Add 1 mL 1% Formic Acid in ACN:Water (50:50) IS_Spike->Extraction_Solvent Shaking Shake for 30 min Extraction_Solvent->Shaking Centrifugation Centrifuge (10 min, 2851 x g, 4 °C) Shaking->Centrifugation SPE Solid Phase Extraction (Oasis PRiME HLB) Centrifugation->SPE Eluate Collect Eluate SPE->Eluate Injection Inject 5 µL of Eluate Eluate->Injection UPLC UPLC Separation (Acquity BEH C18) Injection->UPLC MSMS MS/MS Detection (ESI+, MRM) UPLC->MSMS Data Data Acquisition and Quantification MSMS->Data

Caption: Workflow for UPLC-MS/MS quantification of Ceftiofur in porcine feces.

References

Application Note: Quantitative Analysis of Ceftiofur Thiolactone Residues in Poultry Muscle by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of ceftiofur residues in poultry muscle tissue. Ceftiofur, a third-generation cephalosporin antibiotic, is extensively used in veterinary medicine. Due to its rapid metabolism, monitoring its residues requires the determination of its active metabolites. This method employs a derivatization approach to convert ceftiofur and its metabolites to a stable marker, desfuroylceftiofur acetamide (DCA), followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with performance characteristics of the method.

Introduction

Ceftiofur is a broad-spectrum cephalosporin antibiotic administered to poultry to treat respiratory and other bacterial infections. Following administration, ceftiofur is rapidly metabolized to desfuroylceftiofur (DFC), which is the primary microbiologically active metabolite. DFC can form various conjugates with endogenous molecules. For regulatory and food safety purposes, the total residue of ceftiofur is a critical parameter. A common and effective approach for the quantitative analysis of total ceftiofur residues involves the chemical conversion of all related metabolites to a single, stable derivative, desfuroylceftiofur acetamide (DCA).[1][2][3][4] This method provides a reliable and reproducible means of quantifying ceftiofur residues in complex matrices such as poultry muscle.

Experimental Protocol

Sample Preparation
  • Homogenization: Weigh 2 grams of poultry muscle tissue and homogenize it to a uniform consistency.

  • Extraction: To the homogenized sample, add 8 mL of a 0.1 M ammonium acetate buffer (pH 9.0) and 100 µL of a 10% dithioerythritol (DTE) solution in the same buffer. Vortex the mixture for 1 minute.

  • Hydrolysis: Incubate the sample at 60°C for 30 minutes to hydrolyze the ceftiofur metabolites to desfuroylceftiofur.

  • Derivatization: Cool the sample to room temperature and add 500 µL of a 0.2 M iodoacetamide solution. Vortex and incubate in the dark at room temperature for 30 minutes to form desfuroylceftiofur acetamide (DCA).

  • Protein Precipitation and Liquid-Liquid Extraction: Add 10 mL of acetonitrile, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes. Transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase starting composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient program to separate the analyte from matrix interferences.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

Table 1: Method Validation Parameters for the Quantification of Desfuroylceftiofur Acetamide (DCA) in Poultry Muscle

ParameterResult
Linearity (r²)> 0.99
Limit of Quantification (LOQ)1 µg/kg[5]
Recovery85-110%
Precision (RSD%)< 15%

Table 2: MRM Transitions for Desfuroylceftiofur Acetamide (DCA)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
DCA (Quantifier)487.1241.120
DCA (Qualifier)487.1199.125

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Poultry Muscle Sample homogenization Homogenization sample->homogenization extraction Extraction & Hydrolysis (DTE, 60°C) homogenization->extraction derivatization Derivatization (Iodoacetamide) extraction->derivatization cleanup Protein Precipitation & Liquid-Liquid Extraction derivatization->cleanup reconstitution Evaporation & Reconstitution cleanup->reconstitution filtration Filtration reconstitution->filtration lcms LC-MS/MS Analysis filtration->lcms data Data Acquisition & Processing lcms->data results Quantitative Results data->results

Caption: Experimental workflow for the analysis of ceftiofur residues in poultry muscle.

signaling_pathway ceftiofur Ceftiofur & Metabolites hydrolysis Hydrolysis (DTE) ceftiofur->hydrolysis Cleavage of thioester bond dfc Desfuroylceftiofur (DFC) hydrolysis->dfc derivatization Derivatization (Iodoacetamide) dfc->derivatization dca Desfuroylceftiofur Acetamide (DCA) derivatization->dca lcms LC-MS/MS Detection dca->lcms

References

Application Note & Protocol: Determination of Total Ceftiofur Residues in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed methodology for the quantitative determination of total ceftiofur residues in plasma. The protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and residue analysis studies.

1. Introduction

Ceftiofur, a third-generation cephalosporin antibiotic, is widely used in veterinary medicine. After administration, ceftiofur is rapidly metabolized, with its thioester bond being cleaved to form the primary active metabolite, desfuroylceftiofur.[1][2] Desfuroylceftiofur further forms various conjugates with endogenous molecules through disulfide bonds.[2][3] To accurately assess the total exposure to ceftiofur, it is essential to measure the parent drug and all its desfuroylceftiofur-containing metabolites.

The established and widely accepted method for determining total ceftiofur residues involves a chemical conversion of ceftiofur and its metabolites to a single, stable derivative, desfuroylceftiofur acetamide (DFCA).[4][5] This is achieved through a two-step process:

  • Hydrolysis/Reduction: Treatment with a reducing agent, typically dithioerythritol (DTE), cleaves the disulfide bonds of the metabolites, releasing desfuroylceftiofur.[1][2]

  • Derivatization: The unstable sulfhydryl group of desfuroylceftiofur is then stabilized by reacting it with iodoacetamide to form the stable desfuroylceftiofur acetamide.[2][3][6]

The resulting DFCA can then be quantified using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection or the more sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][4]

2. Experimental Protocols

The following sections detail the necessary reagents, equipment, and step-by-step procedures for the analysis of total ceftiofur residues in plasma.

2.1. Reagents and Materials

  • Ceftiofur reference standard

  • Cefotaxime (Internal Standard for HPLC-UV)[4]

  • Deuterated DFCA (Internal Standard for LC-MS/MS)

  • Dithioerythritol (DTE)

  • Iodoacetamide

  • Boric Acid (for Borate Buffer)

  • Potassium Chloride

  • Sodium Tetraborate

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic Acid (TFA) or Formic Acid

  • Ammonium Formate

  • Water (Ultrapure)

  • Plasma samples (control and test)

  • Solid-Phase Extraction (SPE) Cartridges (e.g., Oasis HLB)[1][4]

2.2. Sample Preparation, Hydrolysis, and Derivatization

This protocol is a composite of common procedures found in the literature.[1][2][4][6]

  • Plasma Sample Aliquoting: Thaw frozen plasma samples and vortex to ensure homogeneity. Pipette a known volume (e.g., 100 µL to 500 µL) of plasma into a clean test tube.[4]

  • Internal Standard Spiking: Add a known concentration of the internal standard (e.g., 15 µL of 100 µg/mL cefotaxime for HPLC-UV) to each plasma sample, standard, and quality control sample.[4]

  • Hydrolysis (Reduction):

    • Prepare a DTE/borate buffer solution (e.g., 0.4% DTE in borate buffer).[4] Some protocols may use a solution containing potassium chloride, sodium-tetraborate, and dithioerythritol.[1]

    • Add a larger volume of the DTE/borate buffer (e.g., 7 mL) to the plasma sample.[4]

    • Vortex the mixture and incubate in a water bath at 50°C for 15 minutes.[1][4][7]

    • Remove the tubes and allow them to cool to room temperature.

  • Derivatization:

    • Prepare an iodoacetamide buffer solution (e.g., in a phosphate buffer at pH 7.0).[1]

    • Add the iodoacetamide solution (e.g., 1.5 mL) to the cooled sample mixture.[4]

    • Vortex the solution and allow it to react at room temperature, shielded from light, for approximately 30 minutes.[1]

2.3. Purification by Solid-Phase Extraction (SPE)

  • Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis HLB, 60 mg, 3 mL) by passing 1 mL of methanol followed by 1 mL of ultrapure water.[1]

  • Sample Loading: Load the entire derivatized sample solution onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge to remove interfering substances (e.g., with 3 mL of 5% methanol in water).

  • Elution: Elute the analyte (DFCA) with an appropriate solvent (e.g., 3 mL of methanol or 5 mL of 50% acetonitrile in water).[5]

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen. Reconstitute the residue in a known volume (e.g., 0.5 mL) of the mobile phase.[8] The sample is now ready for chromatographic analysis.

2.4. HPLC-UV Analysis Method

  • Chromatographic Column: Symmetry C18 or equivalent.[4]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[4]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[4]

  • Gradient Program:

    • Start with 90% A and 10% B.

    • Over 25 minutes, adjust to 75% A and 25% B.

    • Return to initial conditions over 3 minutes.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: 265 nm.[4]

  • Injection Volume: 20-50 µL.

2.5. LC-MS/MS Analysis Method

  • Chromatographic Column: Zorbax Eclipse Plus C18 or equivalent.[1]

  • Mobile Phase A: 0.1% formic acid and 2 mM ammonium formate in water.[1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

  • Gradient Program: To be optimized based on the specific column and system.

  • Flow Rate: To be optimized (typically 0.2-0.5 mL/min).

  • Ionization Mode: Electrospray Ionization Positive (ESI+).[1]

  • Mass Spectrometric Transitions:

    • The precursor ion for DFCA is the [M+H]⁺ ion at m/z 487.2.[1]

    • Product ions for quantification and qualification need to be determined by direct infusion of a derivatized ceftiofur standard.[1]

3. Data Presentation

The following table summarizes the quantitative performance data from a representative validated HPLC-UV method for the determination of total ceftiofur residues in plasma.[4]

ParameterValue
Linearity Range 0.1 – 100 µg/mL
Lower Limit of Quantification (LLOQ) 0.1 µg/mL
Average Recovery 99% (range of 95% to 104%)
Intra-assay Variability (RSD) 0.7% to 4.5%
Inter-assay Variability (RSD) 3.6% to 8.8%
Internal Standard Cefotaxime
Detection Method HPLC-UV at 265 nm

4. Visualizations

4.1. Chemical Conversion Pathway

The following diagram illustrates the chemical conversion of ceftiofur and its metabolites to the quantifiable derivative, desfuroylceftiofur acetamide (DFCA).

G cluster_0 Ceftiofur & Metabolites in Plasma cluster_1 Chemical Conversion Ceftiofur Ceftiofur DFC Desfuroylceftiofur (Unstable) Ceftiofur->DFC Hydrolysis (DTE) Metabolites Desfuroylceftiofur Conjugates Metabolites->DFC Reduction (DTE) DFCA Desfuroylceftiofur Acetamide (Stable) DFC->DFCA Derivatization (Iodoacetamide)

Caption: Conversion of Ceftiofur to DFCA.

4.2. Experimental Workflow

The diagram below outlines the complete experimental workflow from sample collection to final data analysis.

G start Plasma Sample Collection prep Sample Preparation (Aliquot & IS Spike) start->prep hydrolysis Hydrolysis with DTE (50°C, 15 min) prep->hydrolysis derivatization Derivatization with Iodoacetamide hydrolysis->derivatization spe Solid-Phase Extraction (SPE) (Condition, Load, Wash, Elute) derivatization->spe analysis LC-MS/MS or HPLC-UV Analysis spe->analysis data Data Processing & Quantification analysis->data end Final Report data->end

References

Application of Ceftiofur Thiolactone in Drug Residue Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ceftiofur is a third-generation cephalosporin antibiotic widely used in veterinary medicine to treat bacterial infections in cattle, swine, and poultry. Due to its extensive use, there is a regulatory requirement to monitor its residues in food products of animal origin, such as milk, meat, and kidney, to ensure consumer safety and prevent the development of antimicrobial resistance. Ceftiofur is rapidly metabolized in animals to its primary active metabolite, desfuroylceftiofur (DFC). DFC contains the intact β-lactam ring and is further conjugated with endogenous molecules to form various metabolites, including desfuroylceftiofur cysteine disulfide (DCCD). Regulatory methods often target the total ceftiofur-related residues by converting them to a single, stable derivative for analysis. This application note provides an overview of the analytical methods for monitoring ceftiofur residues, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Logical Relationship: Ceftiofur Metabolism and Residue Analysis

The analytical strategy for monitoring ceftiofur residues is based on its metabolic pathway. The parent drug, ceftiofur, is unstable and quickly converts to desfuroylceftiofur (DFC). DFC can then bind to proteins or form disulfide bonds with small molecules like cysteine, forming desfuroylceftiofur cysteine disulfide (DCCD), which is a stable and suitable marker residue for monitoring. Analytical methods often involve a derivatization step to convert all ceftiofur and its metabolites to a single, quantifiable molecule, desfuroylceftiofur acetamide (DCA).

Ceftiofur Ceftiofur DFC Desfuroylceftiofur (DFC) Ceftiofur->DFC Rapid Metabolism DCCD Desfuroylceftiofur cysteine disulfide (DCCD) (Marker Residue) DFC->DCCD Conjugation DCA Desfuroylceftiofur acetamide (DCA) (Analytical Target) DFC->DCA Derivatization for Analysis DCCD->DCA Derivatization for Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Milk Milk Precipitate Precipitate Milk->Precipitate Add Acetonitrile Supernatant Supernatant Precipitate->Supernatant Vortex & Centrifuge Release Release Supernatant->Release Add DTT Derivatize Derivatize Release->Derivatize Add Iodoacetamide SPE SPE Derivatize->SPE Acidify & Clean Evaporate Evaporate SPE->Evaporate Elute Reconstitute Reconstitute Evaporate->Reconstitute Reconstitute in Mobile Phase LC_Separation LC_Separation Reconstitute->LC_Separation MS_Detection MS_Detection LC_Separation->MS_Detection Ionization (ESI+) Quantification Quantification MS_Detection->Quantification MRM cluster_0 High Ceftiofur in Sample cluster_1 Low Ceftiofur in Sample Free Ab Ab Bound Ab_Sample Ab Free Ab->Bound Ab_Sample Binds to Sample Ceftiofur Low Signal Ab Bound Ab_Sample->Low Signal Less Ab binds to plate Free Ab2 Ab Bound Ab_Plate Ab Free Ab2->Bound Ab_Plate Binds to Plate Antigen High Signal Ab Bound Ab_Plate->High Signal More Ab binds to plate

Troubleshooting & Optimization

Technical Support Center: Matrix Effects in Ceftiofur Thiolactone LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Ceftiofur Thiolactone.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency (ion suppression or enhancement) of a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] These effects can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity in LC-MS/MS analysis.[2] For instance, in the analysis of the related compound ceftiofur in porcine feces, a significant signal enhancement of 266.8% was observed, highlighting the potential for substantial matrix-induced analytical error.[3]

Q2: What are the primary causes of matrix effects in biological samples like plasma or tissue?

A2: The primary causes of matrix effects in biological samples are endogenous components that are co-extracted with the analyte of interest.[1] Phospholipids are a major contributor to matrix effects, particularly ion suppression, in plasma and tissue samples.[4] Other sources include salts, proteins, and metabolites that can interfere with the ionization process in the mass spectrometer's source.[1]

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: The presence of matrix effects can be assessed using several methods:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column, while a blank matrix extract is injected. Any dip or rise in the baseline signal at the retention time of interfering compounds indicates ion suppression or enhancement, respectively.[1]

  • Post-Extraction Spike: This is a quantitative approach where a known amount of this compound is added to a blank matrix extract after the sample preparation process. The response is then compared to that of a pure standard solution at the same concentration. A significant difference in signal intensity indicates the presence of matrix effects.[1]

Q4: What is a suitable internal standard for this compound analysis to compensate for matrix effects?

A4: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte, such as Deuterium-labeled this compound. A SIL-IS has nearly identical chemical and physical properties to the analyte and will be similarly affected by matrix effects, thus providing the most accurate correction.[5][6] If a SIL-IS is not available, a structural analog with similar chromatographic behavior and ionization properties can be used, but it may not compensate for matrix effects as effectively.[5] For the related compound ceftiofur, ceftiofur-d3 has been successfully used as an internal standard.[3]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues related to matrix effects in this compound LC-MS/MS analysis.

Issue 1: Poor reproducibility and accuracy

Possible Cause: Inconsistent matrix effects between samples and standards.

Troubleshooting Steps:

  • Evaluate Matrix Effect Variability: Analyze at least six different lots of the blank matrix to assess the variability of the matrix effect.[1]

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, incorporate a SIL-IS for this compound. This is the most effective way to compensate for variable matrix effects.[5]

  • Optimize Sample Preparation: Improve the cleanup procedure to remove more interfering compounds. Consider switching from a simple protein precipitation to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[2]

  • Chromatographic Separation: Modify the LC method to better separate this compound from co-eluting matrix components. This can involve changing the column chemistry, mobile phase composition, or gradient profile.

Issue 2: Low sensitivity and high limit of quantitation (LOQ)

Possible Cause: Significant ion suppression.

Troubleshooting Steps:

  • Identify the Source of Suppression: Use the post-column infusion technique to pinpoint the retention time of the suppressing compounds.

  • Improve Sample Cleanup: Focus on removing the class of compounds identified in the previous step. For example, if phospholipids are suspected, use a phospholipid removal plate or a targeted SPE sorbent.

  • Modify Chromatography: Adjust the LC gradient to separate the analyte from the suppression zone.

  • Change Ionization Source: If available, switch from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI), as APCI can be less susceptible to matrix effects.[7]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, but this may also decrease the analyte signal to below the detection limit.[2]

Experimental Protocols

Protocol 1: Sample Preparation via Solid-Phase Extraction (SPE) for Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Pre-treatment: To 1 mL of plasma, add 1 mL of 4% phosphoric acid. Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: LC-MS/MS Parameters for this compound Analysis

These are starting parameters and will require optimization on your specific instrument.

ParameterRecommended Setting
LC Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by direct infusion of a this compound standard. A possible precursor ion is [M+H]⁺.
Internal Standard A stable isotope-labeled this compound should be used with its corresponding MRM transitions.

Quantitative Data Summary

The following table summarizes the impact of matrix effects and the effectiveness of different mitigation strategies as reported in the literature for ceftiofur and related compounds. Note: Data for this compound specifically is limited; these values provide an estimate of what might be observed.

MatrixAnalyteSample PreparationMatrix Effect ObservedMitigation Strategy EmployedReference
Porcine FecesCeftiofurSPE266.8% Signal EnhancementUse of a stable isotope-labeled internal standard[3]
Bovine MilkCeftiofurProtein PrecipitationSignificant Signal EnhancementMatrix-matched calibration
Bovine KidneyDCCD*SPENot specifiedUse of a deuterated internal standard

*Desfuroylceftiofur cysteine disulfide, a metabolite of ceftiofur.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample ppt Protein Precipitation plasma->ppt spe Solid-Phase Extraction (SPE) ppt->spe elute Elution & Reconstitution spe->elute lc LC Separation elute->lc Inject ms MS/MS Detection lc->ms data Data Acquisition ms->data result Quantitative Result data->result Process

Caption: Experimental workflow for this compound analysis.

troubleshooting_tree start Inaccurate or Irreproducible Results? q_is Using SIL-IS? start->q_is a_is_no No q_is->a_is_no a_is_yes Yes q_is->a_is_yes sol_is Implement a Stable Isotope-Labeled Internal Standard a_is_no->sol_is q_cleanup Sample Cleanup Sufficient? a_is_yes->q_cleanup a_cleanup_no No q_cleanup->a_cleanup_no a_cleanup_yes Yes q_cleanup->a_cleanup_yes sol_cleanup Optimize Sample Prep (e.g., SPE, LLE) a_cleanup_no->sol_cleanup sol_chrom Optimize Chromatographic Separation a_cleanup_yes->sol_chrom

Caption: Troubleshooting decision tree for matrix effects.

References

Technical Support Center: Overcoming Ion Suppression in Ceftiofur Thiolactone Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression during the detection of Ceftiofur Thiolactone and its related metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the analysis of this compound?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This phenomenon can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification of the analyte.[2][3] Biological matrices such as plasma, milk, and tissue are complex and contain endogenous components like phospholipids, proteins, and salts that are common causes of ion suppression in electrospray ionization (ESI) mass spectrometry.[4][5]

Q2: I am observing a lower-than-expected signal for this compound. How can I confirm if this is due to ion suppression?

A2: A common method to assess ion suppression is the post-column infusion experiment.[3] In this technique, a constant flow of a standard solution of this compound is introduced into the LC eluent after the analytical column and before the mass spectrometer's ion source. A blank matrix sample is then injected onto the column. A dip in the baseline signal of the infused analyte at the retention time of interfering matrix components indicates the presence of ion suppression.[3]

Q3: What are the primary strategies to mitigate ion suppression for this compound analysis?

A3: The most effective strategies to combat ion suppression involve:

  • Improved Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at removing interfering matrix components before LC-MS/MS analysis.[1][3][5]

  • Chromatographic Separation: Optimizing the chromatographic method to separate this compound from co-eluting matrix components can significantly reduce ion suppression.[1][2]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Ceftiofur or a related metabolite can co-elute with the analyte and experience similar ion suppression, allowing for accurate correction of the signal and reliable quantification.[6][7][8]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the sample matrix can help to compensate for the effects of ion suppression.[1][9][10]

  • Dilution of the Sample: Diluting the sample can reduce the concentration of interfering matrix components, although this may compromise the limit of detection.[11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low signal intensity or complete signal loss for this compound. Severe ion suppression from the sample matrix.1. Enhance Sample Cleanup: Switch from a simple protein precipitation to a more rigorous sample preparation method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[3][4][5] 2. Optimize Chromatography: Modify the LC gradient to better separate the analyte from matrix interferences.[2] 3. Dilute the Sample: If sensitivity allows, dilute the sample extract to reduce the concentration of matrix components.[11]
Poor reproducibility of results between samples. Variable matrix effects across different samples.1. Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): Use a SIL-IS of Ceftiofur to compensate for variations in ion suppression.[6][7][12] 2. Standardize Sample Preparation: Ensure the sample preparation protocol is followed consistently for all samples.
Inaccurate quantification, with results differing between solvent-based and matrix-based standards. Significant matrix-induced signal enhancement or suppression.1. Implement Matrix-Matched Calibration: Prepare calibration standards in a blank matrix to accurately quantify this compound in the presence of matrix effects.[9][10] 2. Employ the Standard Addition Method: Spike known amounts of the analyte into the sample matrix to create a calibration curve that accounts for matrix effects.[1]

Experimental Protocols

Solid-Phase Extraction (SPE) for Ceftiofur Metabolites in Porcine Feces

This protocol is adapted from a method for the analysis of Ceftiofur and its metabolites.[6][13] As Ceftiofur is metabolized to desfuroylceftiofur, which can form a thiolactone, this cleanup is relevant.

  • Sample Pre-treatment: To 0.5 g of feces, add a solution of a β-lactamase inhibitor like tazobactam to prevent degradation.[6] Add 20 µL of a 25 µg/mL solution of Ceftiofur-d3 (internal standard).

  • Extraction: Add 1.5 mL of 1% (v/v) formic acid in acetonitrile–water (50:50, v/v), vortex, and shake for 30 minutes. Centrifuge for 10 minutes at 2851× g and 4 °C.

  • SPE Cartridge Conditioning: Condition an Oasis PRiME HLB cartridge (60 mg, 3 mL) according to the manufacturer's instructions.

  • Loading: Transfer the supernatant from the extraction step onto the SPE cartridge and apply minimal vacuum.

  • Elution: Elute the analytes from the cartridge. The specific elution solvent will depend on the exact SPE sorbent and should be optimized.

  • Further Processing: The eluate may then be subjected to a derivatization step to stabilize the desfuroylceftiofur metabolite, often to desfuroylceftiofur acetamide (DFCA), prior to LC-MS/MS analysis.[14][15][16]

Solid-Phase Extraction (SPE) for Ceftiofur in Serum

This protocol is based on a method for determining Ceftiofur in pig serum.[17]

  • Protein Precipitation: To 500 μL of serum, add 50 μL of 20% (w/v) trichloroacetic acid. Vortex for 20 seconds and centrifuge at 4500 rpm for 10 minutes.

  • SPE Cartridge Conditioning: Precondition the SPE cartridges with 2 mL of acetonitrile (ACN) and 2 mL of water.

  • Loading: Load the supernatant from the protein precipitation step onto the conditioned cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water.

  • Elution: Apply a full vacuum and elute the compounds with 3 mL of methanol.

  • Reconstitution: Dry the eluent under nitrogen and reconstitute the residue in 0.5 mL of the mobile phase for HPLC analysis.

Quantitative Data Summary

Matrix Analyte Sample Preparation Matrix Effect (%) Extraction Recovery (%) Internal Standard Used Reference
Porcine FecesCefquinomeSPE116.4Limited but sufficientCefquinome-d7[6][13]
Porcine FecesCeftiofurSPE266.8Limited but sufficientCeftiofur-d3[6][13]
MilkCeftiofurProtein PrecipitationSignal enhancement (11.28:1 ratio of milk to solvent)Not specifiedNone (Matrix-matched calibration recommended)[9]
PlasmaCefoperazoneSPENot specified90Not specified[18]
PlasmaCeftiofurSPENot specified57Not specified[18]

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample_collection Sample Collection (e.g., Plasma, Milk, Tissue) homogenization Homogenization/ Pre-treatment sample_collection->homogenization extraction Extraction (LLE or SPE) homogenization->extraction concentration Concentration & Reconstitution extraction->concentration lc_separation LC Separation concentration->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification data_acquisition->quantification

Caption: A generalized experimental workflow for the analysis of this compound.

Troubleshooting Decision Tree for Ion Suppression

troubleshooting_workflow start Low or Inconsistent This compound Signal check_suppression Perform Post-Column Infusion Experiment start->check_suppression no_suppression Investigate Other Issues: - Instrument Performance - Standard Stability check_suppression->no_suppression No Signal Dip suppression_confirmed Ion Suppression Confirmed check_suppression->suppression_confirmed Signal Dip Observed improve_sample_prep Improve Sample Preparation (e.g., SPE, LLE) suppression_confirmed->improve_sample_prep optimize_lc Optimize Chromatographic Separation suppression_confirmed->optimize_lc use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) suppression_confirmed->use_sil_is matrix_matched_cal Use Matrix-Matched Calibration suppression_confirmed->matrix_matched_cal re_evaluate Re-evaluate Signal improve_sample_prep->re_evaluate optimize_lc->re_evaluate use_sil_is->re_evaluate matrix_matched_cal->re_evaluate re_evaluate->improve_sample_prep Signal Still Low resolved Issue Resolved re_evaluate->resolved Signal Acceptable

Caption: A decision tree for troubleshooting ion suppression in this compound analysis.

References

Technical Support Center: Stability of Ceftiofur and its Metabolites in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of ceftiofur and its primary active metabolite, desfuroylceftiofur, in various biological matrices. Accurate quantification of these compounds is critical for pharmacokinetic, pharmacodynamic, and residue studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during sample collection, handling, storage, and analysis.

Frequently Asked Questions (FAQs)

Q1: Why is the stability of ceftiofur a concern in biological samples?

A1: Ceftiofur is highly susceptible to degradation under various conditions. In biological matrices, it is rapidly metabolized, primarily through the cleavage of its thioester bond, to form the microbiologically active metabolite, desfuroylceftiofur (DFC).[1][2][3][4] Both ceftiofur and DFC are prone to further degradation influenced by factors such as pH, temperature, and enzymatic activity.[5][6][7] This instability can lead to inaccurate measurements of the total active residue, potentially compromising the results of pharmacokinetic and residue analysis studies.

Q2: What is the main metabolite of ceftiofur and why is it important?

A2: The primary and most significant metabolite of ceftiofur is desfuroylceftiofur (DFC).[1][8] It is formed by the rapid cleavage of the thioester bond of the parent ceftiofur molecule.[1][2][3][4] DFC is microbiologically active, meaning it retains antibacterial properties, and is the main compound responsible for the therapeutic effect of ceftiofur in vivo.[1] Therefore, analytical methods are often designed to measure the total concentration of ceftiofur and all its metabolites that can be converted to DFC.

Q3: What is the purpose of the derivatization step in many analytical methods for ceftiofur?

A3: The derivatization step is crucial for the accurate quantification of ceftiofur and its active metabolites. This process typically involves two key reactions:

  • Reduction: A reducing agent, such as dithioerythritol (DTE), is used to break the disulfide bonds of DFC conjugates (e.g., DFC-cysteine, DFC-glutathione) and the thioester bond of any remaining parent ceftiofur, converting them all to free DFC.[1][9]

  • Alkylation: The resulting DFC is then stabilized by derivatization with an alkylating agent, most commonly iodoacetamide, to form desfuroylceftiofur acetamide (DCA).[1][10] DCA is a stable molecule suitable for analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][10]

Q4: How should I handle and store biological samples to ensure the stability of ceftiofur and its metabolites?

A4: Proper sample handling and storage are critical to prevent the degradation of ceftiofur and its metabolites. Here are some general guidelines:

  • Collection: Collect samples using appropriate sterile techniques to minimize microbial contamination, which can contribute to degradation.[11][12]

  • Immediate Processing: Process samples as quickly as possible after collection. If analysis is not immediate, samples should be frozen.

  • Storage Temperature: For long-term storage, samples should be kept at or below -70°C.[13] For shorter periods, refrigeration at 2-8°C may be acceptable, but stability should be verified for the specific matrix and storage duration.[11][14]

  • Light Protection: Protect samples from direct sunlight and UV light exposure, as some cephalosporins are light-sensitive.[11]

  • pH Control: In some cases, adjusting the pH of the sample by adding an acid, like trifluoroacetic acid (TFA), can help to stabilize the analytes.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no detectable ceftiofur/metabolite concentration Degradation during sample collection and handling: Prolonged exposure to room temperature or light.Process samples immediately after collection. If not possible, freeze them promptly. Protect samples from light.[11]
Improper storage: Storage at temperatures that are not low enough to prevent degradation.For long-term storage, use temperatures of -70°C or lower.[13]
Enzymatic degradation: Presence of β-lactamases in the matrix (e.g., feces).Consider adding a β-lactamase inhibitor, such as tazobactam, to the sample immediately after collection.[13]
Incomplete derivatization: Insufficient amount of reducing or alkylating agent, or suboptimal reaction conditions (time, temperature).Optimize the derivatization protocol. Ensure the amounts of dithioerythritol and iodoacetamide are sufficient for the sample volume and expected analyte concentration. Verify the incubation time and temperature.[1][13]
High variability in results between replicate samples Inconsistent sample handling: Differences in the time between collection and processing or freezing.Standardize the sample handling procedure for all samples.
Matrix effects: Interference from other components in the biological matrix.Optimize the sample clean-up procedure (e.g., solid-phase extraction) to remove interfering substances.[10] Use a matrix-matched calibration curve or an internal standard to correct for matrix effects.[10]
Underestimation of total ceftiofur-related residues Degradation during sample preparation: Exposure to alkaline conditions or certain tissue extracts (e.g., kidney) can cause rapid degradation.[7]Avoid strongly alkaline conditions during sample preparation. If possible, perform extraction and clean-up at reduced temperatures.[7]
Conversion of DFC to thiolactone: Under acidic conditions, desfuroylceftiofur can be converted to the corresponding thiolactone, which may not be efficiently measured by all methods.[5][6]Maintain a controlled pH during sample processing. If acidic conditions are necessary, validate the method to ensure the thiolactone is also quantified or that its formation is minimized.

Experimental Protocols

Protocol 1: Determination of Ceftiofur and its Desfuroylceftiofur Metabolites in Plasma

This protocol is based on a common HPLC-UV method and involves a derivatization procedure to quantify the total ceftiofur-related residues.[10]

1. Sample Preparation and Derivatization: a. Thaw frozen plasma samples and vortex to ensure homogeneity. b. To 100 µL of plasma in a clean test tube, add 15 µL of an internal standard solution (e.g., 100 µg/mL cefotaxime). c. Add 7 mL of 0.4% dithioerythritol in borate buffer. d. Incubate the mixture in a 50°C water bath for 15 minutes. e. Remove the tubes and allow them to cool to room temperature. f. Add 1.5 mL of iodoacetamide buffer to stabilize the desfuroylceftiofur.

2. Solid-Phase Extraction (SPE) Clean-up: a. Pre-wet an Oasis HLB extraction column. b. Pass the derivatized solution through the column. c. Elute the analytes with a solution of 5% glacial acetic acid in methanol. d. Evaporate the eluate to dryness under a stream of nitrogen gas.

3. Reconstitution and HPLC Analysis: a. Reconstitute the dried residue in 200 µL of the mobile phase. b. Inject 50 µL of the reconstituted sample into the HPLC system. c. Separation is typically achieved on a C18 column with a gradient mobile phase of trifluoroacetic acid in water and acetonitrile.[10] d. Detect the analyte using a UV detector at 265 nm.[10]

Quantitative Data Summary

Table 1: Recovery of Ceftiofur from Spiked Plasma[10]

Spiked Concentration (µg/mL)Mean Recovery (%)Relative Standard Deviation (%)
0.1994.5
1.01042.1
10953.3
100981.8

Table 2: Intra- and Inter-Assay Precision for Ceftiofur in Spiked Plasma[10]

Spiked Concentration (µg/mL)Intra-Assay RSD (%)Inter-Assay RSD (%)
0.14.58.8
1.02.15.4
103.33.6
1000.77.7

Table 3: Stability of Ceftiofur Sodium in Intravenous Solutions at Different Temperatures[4][15][16][17]

Intravenous SolutionStorage TemperatureStability (Time to <10% degradation)
0.9% Sodium Chloride22°C (Room Temperature)Up to 48 hours
0.9% Sodium Chloride6°C (Refrigerated)Up to 48 hours
5% Dextrose in Water22°C (Room Temperature)Up to 48 hours
5% Dextrose in Water6°C (Refrigerated)Up to 48 hours
Frozen-20°CStable for at least 30 days

Visualizations

Ceftiofur_Metabolism_and_Analysis cluster_in_vivo In Vivo Metabolism cluster_analysis Analytical Workflow Ceftiofur Ceftiofur DFC Desfuroylceftiofur (DFC) (Active Metabolite) Ceftiofur->DFC Rapid cleavage of thioester bond Reduction Reduction with Dithioerythritol (DTE) Ceftiofur->Reduction Extraction from sample Conjugates DFC Conjugates (e.g., with Cysteine, Glutathione) DFC->Conjugates Reversible binding to macromolecules DFC->Reduction Conjugates->Reduction Sample Biological Sample (Plasma, Urine, Tissue) Sample->Reduction Alkylation Alkylation with Iodoacetamide Reduction->Alkylation DCA Desfuroylceftiofur Acetamide (DCA) (Stable Derivative) Alkylation->DCA Analysis HPLC or LC-MS/MS Quantification DCA->Analysis Troubleshooting_Logic Start Inaccurate or Variable Ceftiofur Results Check_Handling Review Sample Handling and Storage Procedures Start->Check_Handling Check_Derivatization Verify Derivatization Protocol Check_Handling->Check_Derivatization Handling OK Solution_Handling Implement Standardized and Validated Handling/ Storage Protocols Check_Handling->Solution_Handling Handling Issues Found Check_Matrix Investigate Potential Matrix Effects Check_Derivatization->Check_Matrix Derivatization OK Solution_Derivatization Optimize Reagent Concentrations, Incubation Time, and Temperature Check_Derivatization->Solution_Derivatization Derivatization Issues Found Solution_Matrix Improve Sample Clean-up, Use Matrix-Matched Calibrators, or Internal Standards Check_Matrix->Solution_Matrix Matrix Effects Present

References

Degradation of Ceftiofur Thiolactone under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ceftiofur and investigating its degradation under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of Ceftiofur in acidic aqueous solutions?

A1: Ceftiofur is generally more stable in acidic to neutral pH ranges (pH 2-6) compared to alkaline conditions.[1] However, degradation does occur and is influenced by factors such as pH, temperature, and buffer components.[1][2] At 60°C, the degradation rate of ceftiofur is notable even at acidic pH values of 1, 3, and 5.[2][3]

Q2: What is the primary degradation product of Ceftiofur under acidic conditions?

A2: Under acidic conditions, the primary hydrolysis product of ceftiofur is desfuroylceftiofur. This molecule can then be converted to the corresponding thiolactone.[1][4]

Q3: My Ceftiofur solution appears to be degrading faster than expected, even under acidic conditions. What could be the cause?

A3: Several factors could contribute to accelerated degradation:

  • Temperature: Higher temperatures significantly increase the rate of degradation.[2][3][5] Ensure your solutions are stored at the recommended temperature.

  • Buffer Components: Although general acid-base hydrolysis may not be the primary driver in certain buffers, the specific components of your buffer system could influence stability.[1]

  • Initial Concentration: The degradation of ceftiofur sodium has been shown to follow first-order reaction kinetics, meaning the rate of degradation is dependent on the substrate concentration.[1]

  • Light Exposure: Some cephalosporins are sensitive to light, which can catalyze degradation. It is advisable to protect solutions from light.[6]

Q4: I am not detecting the expected thiolactone degradation product. Why might this be?

A4: The conversion of desfuroylceftiofur to the thiolactone is a specific reaction under acidic conditions.[1][4] If you are not observing this product, consider the following:

  • pH is not sufficiently acidic: The conversion is favored in acidic environments. Verify the pH of your solution.

  • Analytical Method: Your analytical method (e.g., HPLC) may not be optimized to separate and detect the thiolactone. Method development and validation are crucial.

  • Further Degradation: The thiolactone itself may be unstable under your experimental conditions and could be degrading into other products.

Q5: Can I store prepared acidic solutions of Ceftiofur?

A5: It is not recommended to store aqueous solutions of Ceftiofur for extended periods, even under acidic conditions where it is more stable.[7] For reproducible results, it is best to prepare fresh solutions for each experiment. If storage is necessary, it should be at a low temperature (e.g., 6°C) for a short duration (up to 48 hours), and the stability under these specific conditions should be validated.[8]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent results between experiments 1. Freshness of the Ceftiofur solution. 2. Variations in pH preparation. 3. Temperature fluctuations.1. Always prepare fresh solutions of Ceftiofur immediately before use.[7] 2. Use a calibrated pH meter to ensure accurate and consistent pH of your solutions. 3. Maintain a constant and controlled temperature throughout your experiment.
Unexpected peaks in HPLC chromatogram 1. Formation of unknown degradation products. 2. Contamination of the sample or solvent.1. Characterize the unknown peaks using techniques like LC-MS/MS to identify potential degradation products.[6] 2. Run blank injections of your solvent and buffer to rule out contamination.
Low recovery of Ceftiofur from the sample 1. Significant degradation has occurred during sample preparation or storage. 2. Inefficient extraction method.1. Minimize the time between sample preparation and analysis. Keep samples at a low temperature to slow degradation. 2. Optimize your extraction procedure to ensure efficient recovery of Ceftiofur.
Formation of desfuroylceftiofur is observed, but not the thiolactone 1. The pH is not low enough to favor thiolactone formation. 2. The kinetics of the conversion are slow under the experimental conditions.1. Carefully adjust and monitor the pH to a more acidic level. 2. Increase the incubation time or temperature to promote the conversion, while being mindful of other potential degradation pathways.

Quantitative Data

Table 1: Degradation Rate Constants of Ceftiofur at 60°C in Various Aqueous Solutions

pHDegradation Rate Constant (day⁻¹)
10.79 ± 0.21
30.61 ± 0.03
50.44 ± 0.05
7.41.27 ± 0.04
Distilled Water0.39 ± 0.01

(Data sourced from a study where the ionic strength of all solutions was maintained at 0.5 M)[2][3]

Experimental Protocols

Protocol 1: Evaluation of Ceftiofur Stability in Aqueous Solutions

This protocol is based on the methodology described in the study by Ja-Hyoung Ryu et al.

  • Preparation of Ceftiofur Stock Solution: Prepare a 1 mg/mL stock solution of Ceftiofur in a suitable solvent (e.g., a 1:3 solution of DMF:PBS pH 7.2, prepared by first dissolving in DMF).[7]

  • Preparation of Buffer Solutions: Prepare aqueous buffer solutions at the desired pH values (e.g., pH 1, 3, 5, 7.4, and 10). Maintain a constant ionic strength of 0.5 M across all solutions.[2]

  • Incubation: Add the Ceftiofur stock solution to each buffer solution to achieve the final desired concentration. Incubate the solutions at a constant temperature (e.g., 60°C).[2][3]

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, 72, and 84 hours), withdraw an aliquot from each solution.

  • Sample Analysis: Immediately analyze the samples by a validated HPLC method to quantify the concentration of Ceftiofur and its primary degradation product, desfuroylceftiofur.[2][3]

  • Data Analysis: Plot the natural logarithm of the Ceftiofur concentration versus time. The degradation rate constant can be determined from the slope of the resulting line.

Protocol 2: HPLC Analysis of Ceftiofur and Desfuroylceftiofur

This is a general HPLC method that can be adapted and validated for specific experimental needs.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., LiChroCART RP-18e, 5 µm, 250 mm x 4.6 mm).[9]

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.02 M, pH 6.0) in a ratio of approximately 22:78 (v/v).[9] The exact ratio may need to be optimized.

  • Flow Rate: 1.2 mL/min.[9]

  • Detection Wavelength: 292 nm.[9]

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare standard solutions of Ceftiofur and desfuroylceftiofur of known concentrations to generate a calibration curve.

Visualizations

Degradation_Pathway Ceftiofur Ceftiofur Desfuroylceftiofur Desfuroylceftiofur Ceftiofur->Desfuroylceftiofur Hydrolysis (Cleavage of thioester bond) Thiolactone Thiolactone Desfuroylceftiofur->Thiolactone Acidic Conditions Other_Products Other_Products Desfuroylceftiofur->Other_Products Further Degradation Thiolactone->Other_Products Further Degradation

Caption: Degradation pathway of Ceftiofur under acidic conditions.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare Ceftiofur Stock Solution Incubation Incubate at Controlled Temperature Stock_Solution->Incubation Buffer_Solutions Prepare Acidic Buffer Solutions Buffer_Solutions->Incubation Sampling Collect Samples at Time Intervals Incubation->Sampling HPLC_Analysis HPLC Analysis Sampling->HPLC_Analysis Data_Analysis Calculate Degradation Rate Constants HPLC_Analysis->Data_Analysis

Caption: Workflow for studying Ceftiofur degradation kinetics.

References

pH-dependent stability of Ceftiofur and its metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the pH-dependent stability of Ceftiofur and its metabolites. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key stability data to assist in experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of Ceftiofur in aqueous solutions?

A1: Ceftiofur primarily degrades via two pathways depending on the conditions. In chemical hydrolysis, the thioester bond is cleaved to form desfuroylceftiofur (DFC), which is an active metabolite.[1][2][3] Under conditions favoring biodegradation, the β-lactam ring can be cleaved to form cef-aldehyde.[1][2]

Q2: At what pH is Ceftiofur most stable?

A2: Ceftiofur is most stable in the pH range of 2 to 6. Its degradation accelerates significantly at physiological pH (7.4) and is very rapid under alkaline conditions (pH 10).[4]

Q3: What are the major metabolites of Ceftiofur I should be looking for in my experiments?

A3: The major and primary metabolite formed via hydrolysis is desfuroylceftiofur (DFC).[5][6] Other metabolites that can be formed, particularly in biological systems, include desfuroylceftiofur cysteine disulfide (DCCD) and desfuroylceftiofur acetamide conjugates.[7][8] In the presence of certain bacteria, cef-aldehyde can be a significant degradation product.[1][2]

Q4: Can temperature affect the pH-dependent stability of Ceftiofur?

A4: Yes, temperature has a significant impact. The degradation rate of Ceftiofur increases with increasing temperature across various pH levels.[3][9] For example, at pH 7.4, the degradation rate constant is significantly higher at 25°C and 37°C compared to 0°C and 8°C.[9][4]

Q5: How can I prevent the degradation of Ceftiofur in my stock solutions?

A5: To minimize degradation, prepare stock solutions in a buffer within the optimal pH range of 2-6.[10] For short-term storage, refrigeration at 6°C is recommended, and for long-term storage, freezing at -20°C can preserve stability for up to 30 days.[11][12] It is also advisable to protect solutions from light.[11][12]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid loss of Ceftiofur in solution - High pH of the solvent: Ceftiofur degrades rapidly at neutral and alkaline pH.[9][4] - Elevated temperature: Higher temperatures accelerate degradation.[3][9] - Microbial contamination: Bacteria can produce β-lactamases that degrade Ceftiofur.[11]- Ensure the pH of your buffer system is between 2 and 6 for maximum stability. - Store solutions at refrigerated (6°C) or frozen (-20°C) temperatures.[11][12] - Use sterile aqueous solutions and proper aseptic techniques.
Inconsistent results in stability studies - Variable pH of samples: Small shifts in pH can significantly alter degradation rates. - Inconsistent temperature control: Fluctuations in incubation temperature will affect degradation kinetics. - Variability in analytical method: Issues with HPLC, such as column degradation or mobile phase inconsistency.- Use buffers with sufficient capacity to maintain a constant pH. - Ensure precise and consistent temperature control throughout the experiment. - Validate your analytical method for linearity, precision, and accuracy.[13]
Unexpected peaks in chromatogram - Formation of degradation products: The appearance of new peaks likely corresponds to Ceftiofur metabolites like DFC.[1][2] - Matrix effects: Components from complex matrices (e.g., plasma, milk) can interfere with the analysis.- Characterize the new peaks using mass spectrometry to identify them. - Perform solid-phase extraction (SPE) or other sample cleanup procedures to remove interfering substances.[8]
Low recovery of Ceftiofur from spiked samples - Degradation during sample preparation: The extraction process itself might expose the analyte to destabilizing conditions (e.g., pH, temperature). - Inefficient extraction: The chosen extraction method may not be suitable for the sample matrix.- Optimize sample preparation to be as rapid as possible and under conditions that favor stability (e.g., on ice, at acidic pH). - Test different extraction protocols and solvents to improve recovery.[13]

Data Presentation

Table 1: pH-Dependent Degradation Rate Constants of Ceftiofur at 60°C

pHDegradation Rate Constant (day⁻¹)
10.79 ± 0.21
30.61 ± 0.03
50.44 ± 0.05
7.41.27 ± 0.04
10Rapid degradation (not detectable after 10 min)

Data sourced from[9][4]

Table 2: Temperature-Dependent Degradation Rate Constants of Ceftiofur at pH 7.4

Temperature (°C)Degradation Rate Constant (day⁻¹)
00.06 ± 0.01
80.06 ± 0.01
250.65 ± 0.17
37Not explicitly stated, but degradation increases with temperature
671.27 ± 0.05

Data sourced from[9][4]

Experimental Protocols

Protocol 1: Determination of Ceftiofur Stability in Aqueous Solutions

This protocol outlines a general procedure for assessing the stability of Ceftiofur at different pH values and temperatures.

1. Materials:

  • Ceftiofur sodium
  • High-purity water
  • Buffers of various pH (e.g., acetate for pH 3.65-5.48, phosphate for pH 5.84-7.25, borate for pH 7.49-10.07)[10]
  • HPLC system with UV detector
  • C18 HPLC column
  • Acetonitrile (HPLC grade)
  • Trifluoroacetic acid (TFA)

2. Procedure:

  • Buffer Preparation: Prepare a series of buffers at the desired pH values.
  • Ceftiofur Solution Preparation: Prepare a stock solution of Ceftiofur in high-purity water. Dilute the stock solution with the respective buffers to the final desired concentration (e.g., 1 mg/mL).[9]
  • Incubation: Aliquot the Ceftiofur solutions into vials and incubate them at controlled temperatures (e.g., 25°C, 37°C, 60°C).[9]
  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each vial.
  • Sample Analysis by HPLC:
  • Dilute the samples if necessary.
  • Inject the samples into the HPLC system.
  • Example HPLC Conditions:
  • Column: Symmetry C18[13]
  • Mobile Phase: Gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B).[13]
  • Flow Rate: 1.0 mL/min[13]
  • Detection: UV at 265 nm[13]
  • Data Analysis:
  • Quantify the peak area of Ceftiofur at each time point.
  • Plot the natural logarithm of the Ceftiofur concentration versus time.
  • The degradation rate constant (k) can be determined from the slope of the linear regression.

Protocol 2: Analysis of Ceftiofur and its Metabolite Desfuroylceftiofur

This protocol is for the simultaneous analysis of Ceftiofur and its primary hydrolytic metabolite, DFC.

1. Materials:

  • Same as Protocol 1
  • Desfuroylceftiofur (DFC) standard (if available)

2. Procedure:

  • Follow steps 1-4 from Protocol 1.
  • Sample Analysis by HPLC:
  • Use HPLC conditions that allow for the separation of Ceftiofur and DFC. The retention time for DFC will be different from that of Ceftiofur.
  • Monitor the chromatogram for the appearance and increase of the DFC peak as the Ceftiofur peak decreases.
  • Data Analysis:
  • Quantify the peak areas for both Ceftiofur and DFC at each time point.
  • The concentration of each compound can be determined using a calibration curve prepared from standards of known concentrations.

Visualizations

Ceftiofur_Degradation_Pathway Ceftiofur Ceftiofur DFC Desfuroylceftiofur (DFC) (Active Metabolite) Ceftiofur->DFC Thioester Bond Cleavage Cef_aldehyde Cef-aldehyde Ceftiofur->Cef_aldehyde β-Lactam Ring Cleavage Hydrolysis Chemical Hydrolysis (e.g., acidic or alkaline pH) Biodegradation Biodegradation (e.g., bacterial enzymes)

Caption: pH-dependent degradation pathways of Ceftiofur.

Experimental_Workflow start Start: Prepare Ceftiofur Solution in Buffer of Known pH incubate Incubate at Controlled Temperature start->incubate sample Collect Aliquots at Timed Intervals incubate->sample analyze Analyze by HPLC sample->analyze quantify Quantify Ceftiofur and Metabolites analyze->quantify calculate Calculate Degradation Rate Constant quantify->calculate end End: Determine Stability Profile calculate->end

Caption: Workflow for Ceftiofur stability testing.

References

Technical Support Center: Ceftiofur Thiolactone Extraction & Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ceftiofur Thiolactone analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental workflows and improve extraction recovery.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the extraction and analysis of Ceftiofur and its related metabolites.

FAQ 1: Why am I observing low or inconsistent recovery of Ceftiofur?

Low and variable recovery can stem from several factors related to sample handling, extraction procedure, and the inherent stability of the analyte.

  • Analyte Degradation: Ceftiofur is a β-lactam antibiotic, making it susceptible to degradation. This can be caused by hydrolysis of the β-lactam ring or cleavage of the thioester bond.[1] Stability is influenced by pH, temperature, and the presence of enzymes like β-lactamases in the sample matrix.[2][3]

    • Troubleshooting:

      • pH Control: Ceftiofur is most stable in the pH range of 2-6.[3] Ensure that the pH of your sample and extraction solvents is within this range.

      • Temperature Control: Perform extraction steps at reduced temperatures (e.g., on ice) and store samples at ≤ -70°C to minimize degradation.[2]

      • Enzyme Inhibition: For matrices like feces that may contain β-lactamases, consider adding an inhibitor such as tazobactam to the sample immediately after collection.[2]

      • Light Protection: Ceftiofur is susceptible to photodegradation and should be protected from light during preparation and storage.[3]

  • Inefficient Extraction: The chosen extraction method may not be optimal for your specific sample matrix. Porcine feces, for example, is a complex matrix that can lead to limited extraction recovery.[2]

    • Troubleshooting:

      • Optimize Solid-Phase Extraction (SPE): Systematically optimize SPE parameters, including the type of sorbent, sample pH, loading and elution solvents, and flow rate.[4]

      • Consider Alternative SPE Techniques: For complex matrices, explore options like molecularly imprinted solid-phase extraction (MISPE) for higher selectivity or dispersive SPE (d-SPE) for quicker and efficient cleanup.[5][6]

  • Matrix Effects: The sample matrix itself can interfere with the analysis, leading to ion suppression or enhancement in LC-MS/MS analysis, which can be misinterpreted as low recovery.[2][7][8]

    • Troubleshooting:

      • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects.[2][7]

      • Use of Internal Standards: Incorporate a stable isotope-labeled internal standard (e.g., ceftiofur-d3) to normalize for variations in extraction recovery and matrix effects.[2]

FAQ 2: How can I accurately quantify total Ceftiofur residues, including its metabolites?

Ceftiofur is rapidly metabolized in vivo to compounds like desfuroylceftiofur, which can exist as protein-bound and other conjugates. Analyzing for the parent drug alone will result in an underestimation of the total residue.[9]

  • Derivatization to a Stable Marker: A common and effective strategy is to convert Ceftiofur and all its metabolites to a single, stable marker residue, desfuroylceftiofuracetamide (DFCA), through a process of hydrolysis and derivatization.[1][2][10] This approach allows for the quantification of total Ceftiofur-related residues.

FAQ 3: I'm seeing significant signal suppression/enhancement in my LC-MS/MS analysis. What can I do?

Signal suppression or enhancement, collectively known as matrix effects, is a common challenge in LC-MS/MS, especially with complex biological samples.[8]

  • Improve Sample Cleanup: The most direct way to reduce matrix effects is to remove interfering components from the sample extract.

    • Optimize SPE: Experiment with different sorbents and washing steps to achieve a cleaner extract.[4][11]

    • Liquid-Liquid Extraction (LLE): For certain matrices like liver and muscle, an initial LLE with solvents like acetonitrile and hexane can remove proteins and fats before proceeding to SPE.[12]

  • Chromatographic Separation: Modify your HPLC/UPLC conditions to separate the analyte from co-eluting matrix components.

    • Gradient Optimization: Adjust the mobile phase gradient to improve the resolution between Ceftiofur (or its derivative) and interfering peaks.[11]

    • Column Selection: Ensure you are using an appropriate column chemistry (e.g., C18) for retaining the analyte.[1][2]

  • Calibration Strategy:

    • Matrix-Matched Standards: As mentioned previously, this is a crucial step for accurate quantification in the presence of matrix effects.[7]

    • Standard Addition: This method can be used to quantify the analyte in a specific sample by adding known amounts of the standard to the sample, but it is more labor-intensive.

Quantitative Data Summary

The following tables summarize recovery data and chromatographic conditions from various studies to provide a comparative overview.

Table 1: Extraction Recovery of Ceftiofur and Related Compounds

Analyte/DerivativeMatrixExtraction MethodAverage Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Ceftiofur SodiumMilk, Chicken, Pork, BeefMISPE-HPLC-UV> 91.9< 8.5[5]
Ceftiofur HClVeterinary Oily SuspensionHPLC-UV100.1 - 101.3< 2[13]
Desfuroylceftiofur Cysteine Disulfide (DCCD)Bovine Kidney, Liver, MuscleSPE-LC-MS/MS97 - 1073.4 - 11.0[12]
CeftiofurPorcine FecesLC-MS/MSLimited (Value not specified)Not specified[2]

Table 2: Example Liquid Chromatography Parameters for Ceftiofur Analysis

ParameterMethod 1: Ceftiofur SodiumMethod 2: Ceftiofur HClMethod 3: Ceftiofur & Cefquinome
Column LiChroCART RP-18e (5 µm, 250 mm × 4.6 mm)Phenomix C18 (5 µm, 15 cm x 4.5 mm)Zorbax Eclipse Plus C18 (3.5 µm, 100 mm × 2.1 mm)
Mobile Phase Acetonitrile:Phosphate Buffer (0.02 M, pH 6.0) (22:78, v/v)Acetonitrile:Phosphate Buffer (pH 6.0) (25:75, v/v)Gradient elution with acetonitrile and buffer
Flow Rate 1.2 mL/min1.0 mL/minNot specified
Detection UV-DADUV at 292 nmTriple Quadrupole Mass Spectrometer
Reference [14][13][1][2]

Experimental Protocols & Methodologies

Protocol 1: Extraction and Derivatization of Ceftiofur and its Metabolites to DFCA from Porcine Feces

This protocol is adapted from a method for analyzing total Ceftiofur residues.[1]

  • Sample Preparation:

    • Weigh 0.5 g of feces into a centrifuge tube.

    • To inhibit enzymatic degradation, immediately add 500 µL of an 8 µg/mL tazobactam solution.[2]

    • Add an appropriate amount of isotopically labeled internal standard (e.g., ceftiofur-d3).

  • Hydrolysis:

    • Add 12 mL of a dithioerythritol (DTE) solution to the sample. This step cleaves the disulfide bonds of Ceftiofur metabolites, converting them to desfuroylceftiofur.

    • Vortex and incubate to ensure complete hydrolysis.

  • Derivatization:

    • Following hydrolysis, add iodoacetamide solution to the mixture. This derivatizes the desfuroylceftiofur to the stable desfuroylceftiofuracetamide (DFCA).

    • Vortex and allow the reaction to proceed.

  • Cleanup (Solid-Phase Extraction):

    • Condition an SPE cartridge (e.g., C18) according to the manufacturer's instructions.

    • Load the entire supernatant from the derivatization step onto the cartridge.

    • Wash the cartridge with a suitable solvent to remove interfering substances.

    • Elute the DFCA with an appropriate elution solvent (e.g., methanol or acetonitrile).

  • Analysis:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

    • Analyze using LC-MS/MS.

Protocol 2: General Solid-Phase Extraction (SPE) Optimization

This is a generalized workflow for optimizing SPE recovery.[4][11]

  • Sorbent Selection: Choose a sorbent based on the analyte's properties (e.g., reversed-phase C18 for non-polar compounds).

  • Conditioning: Wet the sorbent with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to activate the stationary phase.

  • Sample Loading:

    • Adjust the pH of the sample to ensure the analyte is in a form that will be retained by the sorbent.

    • Load the sample onto the cartridge at a slow, controlled flow rate.

  • Washing:

    • Pass a weak solvent through the cartridge that will remove matrix interferences without eluting the analyte of interest. This step is critical for a clean extract.

  • Elution:

    • Use a strong solvent that will disrupt the interaction between the analyte and the sorbent, eluting the analyte from the cartridge.

    • Collect the eluate for analysis.

Visualizations

The following diagrams illustrate key workflows and concepts related to this compound extraction and analysis.

cluster_Troubleshooting Troubleshooting Low Recovery Start Low or Inconsistent Recovery Observed Degradation Analyte Degradation? Start->Degradation Extraction Inefficient Extraction? Degradation->Extraction No Sol_Degradation Control pH (2-6) Reduce Temperature Add Enzyme Inhibitor Protect from Light Degradation->Sol_Degradation Yes Matrix Matrix Effects? Extraction->Matrix No Sol_Extraction Optimize SPE Parameters (Sorbent, Solvents, pH) Consider MISPE/d-SPE Extraction->Sol_Extraction Yes Sol_Matrix Use Matrix-Matched Calibration Incorporate Internal Standard Improve Sample Cleanup Matrix->Sol_Matrix Yes End Improved Recovery Matrix->End No Sol_Degradation->End Sol_Extraction->End Sol_Matrix->End

Caption: A troubleshooting flowchart for addressing low recovery of Ceftiofur.

cluster_Workflow Total Ceftiofur Residue Analysis Workflow Sample Sample Collection (e.g., Feces, Tissue) Stabilize Stabilization (Add Tazobactam, if needed) Sample->Stabilize Hydrolysis Hydrolysis with DTE (Cleaves Metabolite Bonds) Stabilize->Hydrolysis Derivatization Derivatization with Iodoacetamide (Forms stable DFCA) Hydrolysis->Derivatization SPE Solid-Phase Extraction (SPE) (Cleanup) Derivatization->SPE Analysis LC-MS/MS Analysis SPE->Analysis

Caption: Workflow for total Ceftiofur residue analysis via derivatization.

References

Technical Support Center: Troubleshooting Poor Peak Shape in Ceftiofur HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering issues with poor peak shape during the High-Performance Liquid Chromatography (HPLC) analysis of Ceftiofur. The following frequently asked questions (FAQs) and troubleshooting guides provide specific advice to help you identify and resolve common chromatographic problems.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape in Ceftiofur HPLC analysis?

Poor peak shape in the HPLC analysis of Ceftiofur can manifest as peak tailing, fronting, or splitting. The most common causes are related to interactions between Ceftiofur and the stationary phase, issues with the mobile phase or sample solvent, column degradation, or problems with the HPLC system itself.

Q2: How does the pH of the mobile phase affect the peak shape of Ceftiofur?

The pH of the mobile phase plays a critical role in the peak shape of Ceftiofur due to its ionizable nature. Ceftiofur has both acidic and basic functional groups, with a strongest acidic pKa of approximately 2.83 and a strongest basic pKa of around 4.19.[1][2] Operating the mobile phase at a pH close to these pKa values can lead to the co-existence of ionized and non-ionized forms of the molecule, resulting in peak broadening or splitting. To achieve a sharp, symmetrical peak, it is generally recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.

Q3: Can the sample solvent affect the peak shape of Ceftiofur?

Yes, the choice of sample solvent can significantly impact peak shape. If the sample solvent is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, including fronting and broadening. It is always best practice to dissolve the sample in the mobile phase whenever possible. If a different solvent must be used due to solubility constraints, it should be weaker than the mobile phase, and the injection volume should be kept as small as possible. Ceftiofur hydrochloride is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF), but sparingly soluble in aqueous buffers.[3]

Troubleshooting Guides

Problem 1: Peak Tailing

Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half.

dot

Caption: Troubleshooting workflow for peak tailing.

Possible Causes and Solutions:

Cause Explanation Recommended Solution
Secondary Silanol Interactions Ceftiofur, containing polar functional groups, can interact with free silanol groups on the surface of silica-based stationary phases. This secondary interaction mechanism can cause peak tailing.1. Use an end-capped column: These columns have fewer free silanol groups available for interaction. 2. Adjust mobile phase pH: Lowering the pH (e.g., to ~2.5) can suppress the ionization of silanol groups, reducing interactions.[4][5] 3. Add a competing base: Additives like triethylamine (TEA) to the mobile phase can preferentially interact with the silanol groups, masking them from the analyte.[5]
Mobile Phase pH If the mobile phase pH is close to the pKa of Ceftiofur's carboxylic acid group (~2.83) or amino group (~4.19), both the ionized and non-ionized forms can exist, leading to tailing.Adjust the mobile phase pH to be at least 2 units away from the pKa values. For Ceftiofur, a mobile phase pH below 2 or between pH 5 and 7 is often suitable.
Column Contamination or Voids Accumulation of sample matrix components on the column frit or at the head of the column can disrupt the flow path, causing tailing. A void at the column inlet can have a similar effect.1. Use a guard column: This will protect the analytical column from strongly retained sample components. 2. Implement a column wash procedure: Flush the column with a strong solvent to remove contaminants. 3. Replace the column: If a void has formed, the column may need to be replaced.
Metal Contamination Trace metals in the stationary phase, mobile phase, or from system components can chelate with Ceftiofur, leading to peak tailing.1. Use high-purity solvents and reagents. 2. Consider using a column with low metal content.
Problem 2: Peak Fronting

Peak fronting is characterized by an asymmetrical peak where the front half of the peak is broader than the latter half.

dot

Caption: Troubleshooting workflow for peak fronting.

Possible Causes and Solutions:

Cause Explanation Recommended Solution
Sample Overload Injecting too much analyte mass onto the column can saturate the stationary phase, leading to a non-linear relationship between the concentration and retention, causing the peak to front.[6]1. Reduce the injection volume. 2. Dilute the sample.
Sample Solvent Incompatibility If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the analyte molecules will travel through the initial part of the column too quickly, resulting in a distorted, fronting peak.1. Dissolve the sample in the mobile phase. 2. If a stronger solvent is necessary for solubility, use the smallest possible volume and ensure it is miscible with the mobile phase.
Column Collapse A physical collapse of the stationary phase bed at the inlet of the column can create a void, leading to a distorted flow path and fronting peaks. This can be caused by pressure shocks or operating outside the column's recommended pH and temperature ranges.Replace the column. Ensure that the new column is operated within the manufacturer's specifications.
Low Temperature In some cases, chromatography at low temperatures can lead to fronting if the analyte has limited solubility in the mobile phase at that temperature.Increase the column temperature. A typical operating temperature for Ceftiofur analysis is around 25-40°C.
Problem 3: Split Peaks

Split peaks appear as two or more closely eluting peaks for a single analyte.

dot

Caption: Troubleshooting workflow for split peaks.

Possible Causes and Solutions:

Cause Explanation Recommended Solution
Partially Blocked Column Inlet Frit Particulate matter from the sample or mobile phase can partially block the inlet frit, causing the sample to enter the column through multiple paths, resulting in a split peak.1. Backflush the column (if permitted by the manufacturer). 2. Replace the inlet frit or the entire column. 3. Filter all samples and mobile phases before use.
Column Void/Channeling A void at the column inlet or channeling in the packed bed can create different flow paths for the analyte, leading to peak splitting.Replace the column.
Sample Solvent/Mobile Phase Mismatch Injecting a sample in a solvent that is not miscible with the mobile phase or is significantly different in composition can cause the sample to precipitate or band improperly at the head of the column.Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase.
Ceftiofur Degradation Ceftiofur is known to degrade under certain conditions, such as in alkaline or acidic solutions and at elevated temperatures.[7] The presence of a degradation product eluting very close to the parent peak can appear as a split or shoulder peak.1. Prepare fresh sample and standard solutions daily. 2. Control the temperature of the autosampler. 3. Ensure the pH of the sample and mobile phase promotes stability.
Co-eluting Impurity An impurity in the sample or standard that has a very similar retention time to Ceftiofur can cause the appearance of a split peak.Optimize the chromatographic method (e.g., change the mobile phase composition, gradient, or column chemistry) to resolve the two components.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Ceftiofur Analysis

This protocol provides a general guideline for preparing a buffered mobile phase commonly used in the reversed-phase HPLC analysis of Ceftiofur.

  • Reagent Preparation:

    • Prepare a stock solution of the desired buffer salt (e.g., 0.1 M sodium phosphate or ammonium acetate) in HPLC-grade water.

  • pH Adjustment:

    • While stirring, adjust the pH of the aqueous buffer solution to the desired value (e.g., pH 6.0) using an appropriate acid or base (e.g., phosphoric acid or sodium hydroxide).[8]

  • Solvent Mixing:

    • Measure the required volumes of the prepared aqueous buffer and the organic modifier (e.g., acetonitrile) to achieve the desired ratio (e.g., 75:25 v/v).[8]

  • Filtration and Degassing:

    • Filter the final mobile phase mixture through a 0.45 µm or 0.22 µm membrane filter to remove any particulate matter.

    • Degas the mobile phase using sonication, vacuum filtration, or helium sparging to prevent the formation of air bubbles in the HPLC system.

Protocol 2: Column Washing Procedure

Regular column washing can help to remove strongly retained contaminants and prolong column life.

  • Disconnect the column from the detector.

  • Flush the column with the following sequence of solvents at a low flow rate (e.g., 0.5 mL/min):

    • 20 column volumes of HPLC-grade water (to remove buffer salts).

    • 20 column volumes of methanol.

    • 20 column volumes of acetonitrile.

    • 20 column volumes of isopropanol (for highly non-polar contaminants).

  • Equilibrate the column with the mobile phase for at least 30 minutes before use.

Quantitative Data Summary

The following tables summarize typical HPLC parameters used for the analysis of Ceftiofur, compiled from various literature sources.

Table 1: HPLC Method Parameters for Ceftiofur Analysis

Parameter Method 1 Method 2 Method 3
Column Phenomix C18 (150 x 4.5 mm, 5 µm)[8]Hypersil BDS C18 (250 x 4.6 mm, 5 µm)[9]LiChrospher C18 (250 x 4.6 mm, 5 µm)[10]
Mobile Phase Acetonitrile:Phosphate Buffer (pH 6.0) (25:75 v/v)[8]Acetonitrile:Disodium hydrogen orthophosphate buffer (pH 6.8) (40:60 v/v)[9]Acetonitrile:0.02 M Disodium hydrogen phosphate buffer (pH 6.0) (22:78 v/v)[10]
Flow Rate 1.0 mL/min[8]1.5 mL/min[9]1.0 mL/min[10]
Detection UV at 292 nm[8]UV at 292 nm[9]UV at 292 nm[10]
Retention Time ~3.4 min[8]~7.64 min[9]Not Specified

Table 2: Physicochemical Properties of Ceftiofur

Property Value Source
Molecular Formula C₁₉H₁₇N₅O₇S₃[11]
Molecular Weight 523.6 g/mol [11]
pKa (Strongest Acidic) ~2.83[1][2]
pKa (Strongest Basic) ~4.19[1][2]
Water Solubility 0.105 mg/mL (predicted)[1][2]
Solubility in Ethanol ~15 mg/mL (hydrochloride salt)[3]
Solubility in DMSO ~20 mg/mL (hydrochloride salt)[3]
Solubility in DMF ~30 mg/mL (hydrochloride salt)[3]

References

Minimizing analyte loss during sample storage and preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Minimizing Analyte Loss during sample storage and preparation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common issues that can compromise sample integrity and lead to inaccurate experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of analyte loss?

Analyte loss can occur at various stages of the experimental workflow, from sample collection to final analysis. The main causes can be categorized as follows:

  • Adsorption: Analytes can bind to the inner surfaces of storage containers, pipette tips, and other labware.[1][2][3][4][5] This is particularly problematic for hydrophobic or highly charged molecules and when working with low concentration samples.[1][4]

  • Degradation: Chemical or enzymatic degradation of the analyte can be triggered by factors such as temperature fluctuations, exposure to light, or the presence of enzymes in the sample matrix.[6][7]

  • Evaporation: Loss of solvent can lead to an increase in analyte concentration, which can be a significant issue for volatile analytes or when working with small sample volumes.[1][8][9][10]

  • Matrix Effects: Components of the sample matrix can interfere with the analytical measurement, leading to ion suppression or enhancement in techniques like mass spectrometry.[2][11][12][13][14]

  • Improper Sample Handling: This includes issues like repeated freeze-thaw cycles, which can degrade sensitive analytes, and improper collection techniques that can introduce contaminants or cause analyte loss.[15][16][17][18][19][20]

Primary Causes of Analyte Loss AnalyteLoss Analyte Loss Adsorption Adsorption to Surfaces AnalyteLoss->Adsorption Degradation Chemical/Enzymatic Degradation AnalyteLoss->Degradation Evaporation Solvent Evaporation AnalyteLoss->Evaporation MatrixEffects Matrix Effects AnalyteLoss->MatrixEffects ImproperHandling Improper Handling AnalyteLoss->ImproperHandling

Diagram illustrating the primary causes of analyte loss.

Troubleshooting Guides

Issue 1: Low or no analyte response detected during analysis.

Possible Cause 1: Analyte Adsorption

  • Question: Could my analyte be sticking to the container walls?

  • Answer: Yes, adsorption to surfaces of vials, plates, and pipette tips is a common cause of analyte loss, especially for hydrophobic compounds, peptides, and basic compounds.[1][3][4][21] Glass surfaces contain silanol groups that can ionically bind basic compounds, while polypropylene surfaces can hydrophobically adsorb nonpolar molecules.[4]

Troubleshooting Steps:

  • Select Appropriate Containers:

    • For basic compounds, consider using silanized glass vials or polypropylene containers to minimize ionic interactions.[21]

    • For hydrophobic peptides and proteins, specialized low-binding microplates and tubes are recommended.[1][21] Polypropylene may be preferable to glass for these molecules.[21]

  • Modify Sample Solvent:

    • Adding a small percentage of organic solvent (e.g., 10-50% acetonitrile or methanol) can reduce hydrophobic interactions.[4]

    • For ionic interactions, adjusting the pH of the sample diluent or adding a competing salt can be effective.[4]

  • Use a Blocking Agent:

    • Adding a small amount of a "carrier" protein like Bovine Serum Albumin (BSA) can help to saturate the non-specific binding sites on container surfaces, preventing your analyte of interest from adsorbing.[1]

Possible Cause 2: Analyte Degradation

  • Question: My analyte is known to be unstable. How can I prevent it from degrading before analysis?

  • Answer: Analyte stability is crucial, and degradation can occur due to temperature, light, and enzymatic activity.[6][22]

Troubleshooting Steps:

  • Control Temperature:

    • Store samples at the lowest appropriate temperature to slow down chemical reactions and enzymatic activity.[6] Refrigeration (4°C) is suitable for short-term storage, while freezing (-20°C or -80°C) is recommended for long-term storage.[6][23]

  • Protect from Light:

    • For light-sensitive analytes, use amber-colored vials or wrap containers in aluminum foil to prevent photodegradation.[6]

  • Inhibit Enzymatic Activity:

    • If the sample matrix contains active enzymes, consider adding enzyme inhibitors or using a sample preparation technique that removes proteins, such as protein precipitation or solid-phase extraction.

Possible Cause 3: Matrix Effects

  • Question: I see a signal for my analyte in a clean standard, but it disappears or is significantly reduced when I analyze my sample matrix. What could be the problem?

  • Answer: This is a classic sign of matrix effects, where other components in your sample co-elute with your analyte and suppress its ionization in the mass spectrometer source.[11][13]

Troubleshooting Steps:

  • Improve Sample Cleanup:

    • Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[13][14]

  • Dilute the Sample:

    • Simply diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on analyte ionization.[12]

  • Optimize Chromatography:

    • Adjusting the chromatographic method to better separate the analyte from interfering matrix components can alleviate ion suppression.[11]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification by correcting for signal suppression or enhancement.[12][13]

Issue 2: Poor reproducibility of results between replicates.

Possible Cause 1: Inconsistent Sample Handling

  • Question: My results are varying significantly between aliquots of the same sample. What am I doing wrong?

  • Answer: Inconsistent sample handling, such as a different number of freeze-thaw cycles for each aliquot or variability in storage time, can lead to poor reproducibility.

Troubleshooting Steps:

  • Aliquot Samples:

    • Upon collection, divide samples into smaller, single-use aliquots to avoid repeated freeze-thaw cycles of the entire sample.[1]

  • Standardize Procedures:

    • Ensure that all samples are handled consistently, following a detailed and standardized protocol for every step from collection to analysis.[24][25]

  • Thorough Mixing:

    • After thawing, ensure samples are thoroughly mixed before taking an aliquot for analysis, as concentration gradients can form during freezing.[1]

Possible Cause 2: Evaporation

  • Question: I'm working with small volumes in a 96-well plate, and my results are inconsistent, especially in the outer wells. Could evaporation be the cause?

  • Answer: Yes, evaporation can be a significant source of error in microplates, leading to increased analyte concentration and variability.

Troubleshooting Steps:

  • Use Plate Seals:

    • Seal plates with adhesive or heat seals during incubation and storage to minimize evaporation.

  • Humidify the Environment:

    • Placing a water pan in the incubator can help to create a humidified environment, reducing the rate of evaporation from the wells.[8]

  • Avoid Edge Wells:

    • If possible, avoid using the outer wells of the plate for samples, as these are most susceptible to evaporation. Instead, fill them with a blank solvent.

Troubleshooting Workflow for Analyte Loss Start Analyte Loss Detected CheckAdsorption Investigate Adsorption Start->CheckAdsorption CheckDegradation Investigate Degradation CheckAdsorption->CheckDegradation No Solution Analyte Signal Restored CheckAdsorption->Solution Yes CheckMatrixEffects Investigate Matrix Effects CheckDegradation->CheckMatrixEffects No CheckDegradation->Solution Yes CheckHandling Review Sample Handling CheckMatrixEffects->CheckHandling No CheckMatrixEffects->Solution Yes CheckHandling->Solution Yes General Sample Handling Workflow Start Sample Collection Processing Sample Processing (e.g., Centrifugation) Start->Processing Aliquoting Aliquoting into Low-Binding Tubes Processing->Aliquoting Storage Storage at Appropriate Temperature Aliquoting->Storage Thawing Thawing and Mixing Storage->Thawing Analysis Sample Analysis Thawing->Analysis

References

Technical Support Center: Accurate Ceftiofur Quantification Using Matrix-Matched Calibration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accurate quantification of Ceftiofur using matrix-matched calibration, primarily with LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: Why is matrix-matched calibration necessary for the quantification of Ceftiofur?

A1: Biological matrices such as milk, plasma, and tissue are complex mixtures containing various endogenous components like fats, proteins, and salts.[1] These components can interfere with the ionization of Ceftiofur in the mass spectrometer source, leading to either suppression or enhancement of the analytical signal.[2][3] This phenomenon, known as the "matrix effect," can significantly impact the accuracy and precision of quantification.[1] Matrix-matched calibration involves preparing calibration standards in a blank matrix identical to the samples being analyzed. This approach helps to compensate for the matrix effects, ensuring that the calibration standards and the unknown samples are affected similarly, thus leading to more accurate results.[4][5] One study found that Ceftiofur signals in milk samples were over 11 times higher than in solvent-based standards, highlighting the critical need for matrix-matched calibration.[1]

Q2: What are the common metabolites of Ceftiofur, and should they be included in the quantification?

A2: Ceftiofur is rapidly metabolized in animals to desfuroylceftiofur (DFC), which is the primary and microbiologically active metabolite. DFC can then form conjugates with small molecules like cysteine.[6] For regulatory purposes and to assess the total residue of Ceftiofur, it is often required to measure all active metabolites. A common approach is to convert Ceftiofur and its metabolites to a single, stable derivative, such as desfuroylceftiofur acetamide (DCA), before analysis.[3][6] This derivatization simplifies the analysis by quantifying a single marker compound that represents the total Ceftiofur-related residues.[5][7]

Q3: How can the instability of Ceftiofur in biological matrices be addressed during sample preparation and storage?

A3: Ceftiofur, being a β-lactam antibiotic, is susceptible to degradation, particularly in matrices containing β-lactamases, such as feces.[2][8] To minimize degradation, it is crucial to handle and process samples promptly and at low temperatures.[9] For matrices like feces, the addition of a β-lactamase inhibitor, such as tazobactam, immediately after sampling can significantly reduce analyte loss.[2][8] Samples should be stored at ultra-low temperatures (≤ -70 °C) to ensure long-term stability.[2] It is also advisable to conduct stability studies, including freeze-thaw cycles and bench-top stability, to understand the analyte's behavior in the specific matrix.[2][10]

Q4: What is the role of an internal standard in Ceftiofur analysis, and how should it be selected?

A4: An internal standard (IS) is a compound with similar physicochemical properties to the analyte, which is added at a known concentration to all samples, calibration standards, and quality controls. The IS helps to correct for variations in sample preparation, injection volume, and instrument response. For LC-MS/MS analysis, a stable isotope-labeled (SIL) internal standard of Ceftiofur (e.g., Ceftiofur-d3) is the ideal choice.[2] SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization efficiencies, providing the most accurate correction.[5] If a SIL-IS is unavailable, a structural analog can be used, but its performance in compensating for matrix effects must be carefully validated.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH. - Column degradation or contamination. - Sample solvent incompatible with the mobile phase.- Adjust the mobile phase pH. Formic acid (0.1%) is commonly used to improve peak shape for Ceftiofur.[2][3] - Use a guard column and/or flush the analytical column with a strong solvent. - Ensure the final sample extract is dissolved in a solvent similar in composition to the initial mobile phase.
High Signal Variability or Poor Reproducibility - Inconsistent matrix effects between samples. - Analyte degradation during sample processing. - Inefficient or variable extraction recovery.- Ensure the blank matrix used for calibration standards is consistent and truly representative of the study samples. - Minimize sample processing time and keep samples on ice or refrigerated. Add a stabilizing agent if necessary.[2][8] - Optimize the sample preparation procedure (e.g., protein precipitation, SPE) to ensure consistent recovery. The use of a stable isotope-labeled internal standard is highly recommended to correct for variability.[2]
Low Signal Intensity or Sensitivity - Significant ion suppression from the matrix. - Suboptimal MS/MS parameters. - Inefficient sample clean-up.- Improve the sample clean-up procedure to remove more matrix components. Solid-phase extraction (SPE) can be effective.[11] - Optimize MS/MS parameters such as collision energy and cone voltage for Ceftiofur and its quantifier/qualifier ions.[2] - Consider post-column addition of a reagent like propionic acid to enhance the electrospray signal for Ceftiofur.[12]
Calibration Curve Fails (Poor Linearity, r < 0.99) - Inaccurate preparation of stock or working solutions. - Inappropriate calibration range for the expected sample concentrations. - Significant matrix effects at higher concentrations.- Verify the accuracy of all standard solution concentrations. - Adjust the calibration range to bracket the expected concentrations in the unknown samples. - A quadratic calibration curve may be more appropriate if linearity is not achieved.[2][8]
Presence of Interfering Peaks - Co-elution of matrix components with the analyte. - Contamination from solvents, reagents, or labware.- Adjust the chromatographic gradient to better separate the analyte from interfering peaks.[2] - Use high-purity solvents and reagents. - Implement a more rigorous sample clean-up procedure.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of Ceftiofur and its metabolites in various biological matrices using LC-MS/MS with matrix-matched calibration.

Table 1: Linearity and Range

AnalyteMatrixCalibration RangeCorrelation Coefficient (r)Reference
CeftiofurPorcine Feces5 - 1000 ng/g0.9979 ± 0.0009[2][8]
Desfuroylceftiofuracetamide (DCA)Porcine Feces30 - 2000 ng/g0.9960 ± 0.0020[2][8]
CeftiofurBovine Milk0.1 - 50 µg/kg (as DCA)> 0.99[3]
CeftiofurPharmaceutical Preparations0.4 - 1.5 ppb> 0.999[13][14]

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteMatrixLODLOQReference
CeftiofurCow Milk (ESI+)0.486 ng/mL1.701 ng/mL[4]
CeftiofurCow Milk (ESI-)5.929 ng/mL10.13 ng/mL[4]
Desfuroylceftiofuracetamide (DCA)Bovine Milk0.05 µg/kg0.1 µg/kg[3]
CeftiofurPharmaceutical Preparations0.15 ppb0.4 ppb[13][14]

Experimental Protocols

1. General Sample Preparation for Milk

This protocol describes a common method for extracting Ceftiofur from milk samples.

  • Protein Precipitation:

    • To 1 mL of milk sample in a centrifuge tube, add 1 mL of acetonitrile.[11]

    • Vortex the mixture for 15-30 seconds to precipitate the proteins.

    • Centrifuge the sample at approximately 4000 rpm for 10 minutes.[11]

    • Carefully collect the supernatant for further clean-up or direct injection.

  • Solid-Phase Extraction (SPE) Clean-up (Optional but Recommended):

    • Condition an Oasis HLB SPE cartridge with 3 mL of acetonitrile followed by 3 mL of water containing 0.1% formic acid.[11]

    • Load the supernatant from the protein precipitation step onto the conditioned cartridge.

    • Wash the cartridge with 2 mL of water containing 0.1% formic acid to remove polar interferences.

    • Elute the analyte with an appropriate volume of methanol or acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

2. Preparation of Matrix-Matched Calibration Standards

  • Obtain a blank matrix (e.g., milk, plasma) that is certified to be free of Ceftiofur.

  • Prepare a series of working standard solutions of Ceftiofur in a suitable solvent at different concentrations.

  • Spike known volumes of these working standard solutions into aliquots of the blank matrix to create a calibration curve with at least 5-7 concentration levels.

  • Process these matrix-matched calibration standards using the exact same sample preparation procedure as the unknown samples.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_calibration Matrix-Matched Calibration cluster_analysis Analysis Sample Biological Sample (e.g., Milk) Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Protein Precipitation / LLE Spike_IS->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Evap_Recon Evaporation & Reconstitution Cleanup->Evap_Recon LCMS LC-MS/MS Analysis Evap_Recon->LCMS Blank_Matrix Blank Matrix Spike_Standards Spike with Ceftiofur Standards Blank_Matrix->Spike_Standards Process_Calibrants Process as Unknown Samples Spike_Standards->Process_Calibrants Process_Calibrants->LCMS Data_Processing Data Processing & Quantification LCMS->Data_Processing

Caption: Experimental workflow for Ceftiofur quantification.

troubleshooting_workflow Start Poor Quantitative Result Check_Peak Assess Peak Shape & S/N Start->Check_Peak Check_Cal Review Calibration Curve Start->Check_Cal Check_IS Check Internal Standard Response Start->Check_IS Poor_Peak Poor Peak Shape? Check_Peak->Poor_Peak Poor_Cal Poor Linearity/Accuracy? Check_Cal->Poor_Cal IS_Variable IS Response Variable? Check_IS->IS_Variable Poor_Peak->Check_Cal No Adjust_LC Adjust LC Method (Mobile Phase, Gradient) Poor_Peak->Adjust_LC Yes Check_Column Check Column & Sample Solvent Adjust_LC->Check_Column Solution Improved Result Adjust_LC->Solution Poor_Cal->Check_IS No Remake_Stds Remake Standards Poor_Cal->Remake_Stds Yes Check_Matrix Verify Blank Matrix Remake_Stds->Check_Matrix Remake_Stds->Solution Check_Spiking Verify IS Spiking Procedure IS_Variable->Check_Spiking Yes IS_Variable->Solution No Optimize_Cleanup Optimize Sample Clean-up Check_Spiking->Optimize_Cleanup Optimize_Cleanup->Solution

Caption: Troubleshooting decision tree for Ceftiofur analysis.

References

Validation & Comparative

Navigating the Analysis of Ceftiofur Residues: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of antibiotic residues is paramount for ensuring food safety and conducting pharmacokinetic studies. Ceftiofur, a third-generation cephalosporin widely used in veterinary medicine, presents a unique analytical challenge due to its rapid metabolism into several compounds, including the desfuroylceftiofur thiolactone. This guide provides a comprehensive comparison of the predominant analytical methodologies for the determination of ceftiofur residues, with a special focus on the context of its thiolactone metabolite.

Ceftiofur is extensively metabolized in animals, with the primary microbiologically active metabolite being desfuroylceftiofur. This compound can then form conjugates with endogenous molecules or, under acidic conditions, can be converted to desfuroylthis compound.[1] Regulatory methods and most research studies, therefore, focus on the determination of "total ceftiofur residues," which encompasses the parent drug and its various metabolites that can be converted back to a common analytical marker.

The most common strategy for quantifying total ceftiofur residues involves a two-step chemical conversion. First, a reduction step, typically using dithioerythritol (DTE), is employed to cleave thioester and disulfide bonds, releasing free desfuroylceftiofur. This is followed by a derivatization step with iodoacetamide to form the stable derivative, desfuroylceftiofur acetamide (DFCA), which is then quantified.[2] This approach ensures that all microbiologically active metabolites are included in the final measurement.

Comparison of Analytical Techniques

The two primary analytical techniques employed for the quantification of ceftiofur residues are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While both are capable of detecting ceftiofur and its derivatives, they offer different levels of sensitivity, selectivity, and are suited for different applications.

ParameterHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio of fragmented ions.
Selectivity Moderate. Relies on chromatographic separation and UV spectrum. Potential for interference from matrix components with similar retention times and UV absorbance.High. Provides structural information through fragmentation patterns, leading to highly specific detection with minimal matrix interference.
Sensitivity Generally lower. Limits of Detection (LOD) and Quantification (LOQ) are typically in the µg/mL to high ng/mL range.High. LOD and LOQ are typically in the low ng/mL to pg/mL range.[3]
Linearity Good over a defined concentration range.Excellent over a wide dynamic range.
Matrix Effects Less susceptible to signal suppression or enhancement compared to LC-MS/MS.Can be significantly affected by matrix components, often requiring the use of matrix-matched standards or stable isotope-labeled internal standards for accurate quantification.
Confirmation Limited. Identification is based on retention time and UV spectrum.Confirmatory. The detection of specific precursor and product ion transitions provides a high degree of confidence in the analyte's identity.
Cost & Complexity Lower initial instrument cost and less complex operation and maintenance.Higher initial instrument cost and requires more specialized expertise for operation and data analysis.

Performance Data from Validated Methods

The following table summarizes typical performance data for the analysis of ceftiofur (often as DFCA) using HPLC-UV and LC-MS/MS, as reported in various validation studies.

MethodMatrixLinearity RangeLODLOQReference
HPLC-UVVeterinary Oily Suspension0.01 – 0.16 mg/mL0.003 mg/mL0.01 mg/mL[4]
HPLC-UVDrug Substance20.0–120.0 μg/mL--[5]
HPLC-UV (with derivatization)Honey45-450 ng/mL3.29 ng/mL10.97 ng/mL
LC-MS/MSCow Milk (solvent-based standards)-1.215 ng/mL (ESI+) / 6.076 ng/mL (ESI-)3.038 ng/mL (ESI+) / 12.15 ng/mL (ESI-)[3]
LC-MS/MSCow Milk (matrix-matched standards)-0.486 ng/mL (ESI+) / 5.929 ng/mL (ESI-)1.701 ng/mL (ESI+) / 10.13 ng/mL (ESI-)[3]
LC-MS/MSPorcine Feces (for DFCA)30 - 2000 ng/g--[6]

Experimental Protocols

A generalized experimental protocol for the determination of total ceftiofur residues in animal tissues as desfuroylceftiofur acetamide (DFCA) by LC-MS/MS is provided below. This protocol is a composite based on several published methods.

1. Sample Preparation and Extraction

  • Weigh 1-5 g of homogenized tissue into a centrifuge tube.

  • Add a known amount of an appropriate internal standard (e.g., ceftiofur-d3).

  • Add a buffered solution (e.g., phosphate buffer) and a reducing agent like dithioerythritol (DTE) to release bound desfuroylceftiofur.

  • Incubate the mixture to allow for the cleavage of thioester and disulfide bonds.

  • Perform a protein precipitation step by adding an organic solvent such as acetonitrile.

  • Centrifuge to separate the precipitated proteins from the supernatant containing the analyte.

2. Derivatization

  • To the supernatant, add a derivatizing agent such as iodoacetamide to convert the free desfuroylceftiofur to the stable desfuroylceftiofur acetamide (DFCA).

  • Incubate the mixture to allow the reaction to complete.

3. Solid-Phase Extraction (SPE) Cleanup

  • Condition an appropriate SPE cartridge (e.g., C18) with methanol and water.

  • Load the derivatized extract onto the SPE cartridge.

  • Wash the cartridge with a weak solvent to remove interfering substances.

  • Elute the DFCA from the cartridge with a stronger solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both typically containing a small amount of an acid like formic acid to improve peak shape and ionization.

    • Flow Rate: A typical flow rate for analytical LC is 0.2-0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for DFCA.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion (the molecular ion of DFCA) to one or more specific product ions.

Visualizing the Workflow and Method Comparison

To further clarify the analytical process and the comparison between methods, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 Derivatization & Cleanup cluster_2 Instrumental Analysis Tissue_Homogenization Tissue_Homogenization Addition_of_Internal_Standard Addition_of_Internal_Standard Tissue_Homogenization->Addition_of_Internal_Standard Extraction_and_Reduction Extraction_and_Reduction Addition_of_Internal_Standard->Extraction_and_Reduction Protein_Precipitation Protein_Precipitation Extraction_and_Reduction->Protein_Precipitation Derivatization_to_DFCA Derivatization_to_DFCA Protein_Precipitation->Derivatization_to_DFCA SPE_Cleanup SPE_Cleanup Derivatization_to_DFCA->SPE_Cleanup Evaporation_and_Reconstitution Evaporation_and_Reconstitution SPE_Cleanup->Evaporation_and_Reconstitution LC_Separation LC_Separation Evaporation_and_Reconstitution->LC_Separation MS_MS_Detection MS_MS_Detection LC_Separation->MS_MS_Detection Data_Analysis Data_Analysis MS_MS_Detection->Data_Analysis

Caption: General workflow for the analysis of total ceftiofur residues as DFCA.

G hplc_selectivity Moderate Selectivity hplc_sensitivity Lower Sensitivity (µg/mL) hplc_cost Lower Cost lcms_selectivity High Selectivity lcms_sensitivity High Sensitivity (ng/mL) lcms_cost Higher Cost

Caption: Key performance comparison between HPLC-UV and LC-MS/MS for Ceftiofur analysis.

References

Inter-laboratory comparison of Ceftiofur analysis methods

Author: BenchChem Technical Support Team. Date: November 2025

An Inter-laboratory Guide to Ceftiofur Analysis Methods

This guide provides a comparative overview of common analytical methods for the detection and quantification of Ceftiofur, a third-generation cephalosporin antibiotic widely used in veterinary medicine. The choice of analytical method depends on various factors, including the sample matrix, required sensitivity, specificity, and the purpose of the analysis (e.g., screening for residues versus precise quantification). This document is intended for researchers, scientists, and drug development professionals involved in the analysis of Ceftiofur in various matrices such as milk, animal tissues, and pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography, often coupled with Ultraviolet (UV) detection, is a widely used technique for the quantification of Ceftiofur. It offers good selectivity and sensitivity for routine analysis.

Data Presentation: HPLC Method Performance
ParameterMethod 1: Ceftiofur Sodium in Injection[1]Method 2: Ceftiofur HCl in Veterinary SuspensionMethod 3: Ceftiofur in Honey & Veterinary Formulation[2][3]
Linearity Range 20.0–120.0 μg/mL0.01–0.16 mg/mL45–450 ng/mL
Correlation Coefficient (r²) 0.9999> 0.990.9999
Limit of Detection (LOD) Not specified0.003 mg/mL3.29 ng/mL
Limit of Quantification (LOQ) Not specified0.01 mg/mL10.97 ng/mL
Recovery Not specified100.1% - 101.3%98.83% (Honey), 100.78% (Formulation)
Precision (RSD%) Good inter- and intra-day precision< 2%Not specified
Experimental Protocol: HPLC-UV Analysis

A representative HPLC-UV method for the analysis of Ceftiofur sodium in a drug substance involves the following steps[1]:

  • Chromatographic Conditions:

    • Column: C18 column (250mm × 4.6mm, 5µm particle size).

    • Mobile Phase: An isocratic mixture of 0.02 M disodium hydrogen phosphate buffer (pH adjusted to 6.0 with orthophosphoric acid) and acetonitrile (78:22, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 292 nm.

  • Standard Preparation:

    • A stock solution of Ceftiofur is prepared by dissolving the pure drug in a suitable solvent (e.g., methanol)[3].

    • Working standard solutions are prepared by further dilution with the mobile phase to achieve concentrations within the linear range[3].

  • Sample Preparation (for injection):

    • The sterile powder for injection is reconstituted with the mobile phase to achieve a known concentration.

    • The solution is filtered through a 0.45 µm filter before injection into the HPLC system.

Workflow Diagram: HPLC Analysis

cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Collection (e.g., Milk, Tissue) Extraction Extraction & Cleanup Sample->Extraction Standard Prepare Ceftiofur Standard Solutions Derivatization Pre-column Derivatization (Optional) Standard->Derivatization Extraction->Derivatization Injection Inject into HPLC System Derivatization->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (e.g., 292 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantification vs. Standard Curve Chromatogram->Quantification

Caption: General workflow for Ceftiofur analysis by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the determination of Ceftiofur and its metabolites. It is considered a confirmatory method and is particularly useful for analyzing complex matrices like animal tissues and milk at very low concentrations.

Data Presentation: LC-MS/MS Method Performance
ParameterMethod 1: Ceftiofur in Milk[4][5]Method 2: Ceftiofur in Porcine Feces[6][7]Method 3: Ceftiofur in Cleaning Rinse Solutions[8]
Linearity Range Not specified5–1000 ng/g0.4–1.5 ppb
Correlation Coefficient (r²) Not specified0.9979> 0.99
LOD (ESI+) 1.215 ng/mL (solvent-based) 0.486 ng/mL (matrix-matched)Not specified0.15 ppb
LOQ (ESI+) 3.038 ng/mL (solvent-based) 1.701 ng/mL (matrix-matched)Not specified0.4 ppb
Accuracy/Recovery Not specifiedWithin specified ranges80% - 120%
Precision Not specifiedWithin specified rangesNot specified
Experimental Protocol: LC-MS/MS Analysis of Ceftiofur in Milk

The following protocol is a summary of a method for determining Ceftiofur in cow's milk[4][5]:

  • Sample Preparation:

    • Simple protein precipitation is performed using acetonitrile.

    • The supernatant is collected for analysis.

  • Chromatographic Conditions:

    • Column: Chromolith® High-Resolution RP-18 HPLC column (100 mm × 4.6 mm).

    • Mobile Phase: A gradient of mobile phases, typically consisting of water with an additive like formic acid (A) and an organic solvent like acetonitrile (B).

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI), often tested in both positive and negative modes.

    • Detection: A triple-quadrupole tandem mass spectrometer is used for detection via multiple reaction monitoring (MRM).

  • Calibration:

    • Matrix-matched calibration is recommended to overcome the distorting effects of the milk matrix on ionization and quantification[4][9].

Workflow Diagram: LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (e.g., Protein Precipitation) Sample->Extraction Cleanup Solid Phase Extraction (SPE) Extraction->Cleanup LC LC Separation Cleanup->LC Ionization Electrospray Ionization (ESI) LC->Ionization MSMS Tandem Mass Spectrometry (MS/MS) Ionization->MSMS MRM Multiple Reaction Monitoring (MRM) MSMS->MRM Quantification Quantification MRM->Quantification

Caption: General workflow for Ceftiofur analysis by LC-MS/MS.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a rapid and high-throughput screening method based on the specific binding of antibodies to Ceftiofur. Commercial ELISA kits are available for the analysis of Ceftiofur in various matrices, particularly milk and animal tissues.

Data Presentation: ELISA Kit Performance
ParameterMethod 1: Commercial Kit A[10]Method 2: Commercial Kit B[11]Method 3: Monoclonal Antibody-based[12]
Detection Limit (Tissue) 2 ppb2 ppbNot specified
Detection Limit (Milk) 5 ppb5 ppb~1 ppb (for standards)
Sensitivity Not specified0.5 ppbNot specified
Accuracy/Recovery Not specified80±20% (Tissue), 100±20% (Milk)99.8 ±18% (fortified samples)
Assay Time Not specified1.5 hoursNot specified
Experimental Protocol: Indirect Competitive ELISA

The general principle of a commercial indirect competitive ELISA for Ceftiofur is as follows[10]:

  • Coating: Microtiter wells are pre-coated with a Ceftiofur-antigen conjugate.

  • Competition: The sample containing Ceftiofur is added to the wells along with a specific antibody. Ceftiofur in the sample competes with the coated antigen for binding to the antibody.

  • Enzyme Conjugate: An enzyme-linked secondary antibody is added, which binds to the primary antibody.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The enzyme catalyzes a color change.

  • Measurement: The absorbance is measured, which is inversely proportional to the amount of Ceftiofur in the sample.

  • Quantification: The concentration of Ceftiofur is determined by comparing the sample absorbance to a standard curve.

Workflow Diagram: ELISA Analysis

cluster_prep Sample Preparation cluster_assay ELISA Procedure cluster_data Data Analysis Sample Sample Collection & Dilution AddSample Add Sample & Antibody to Coated Plate Sample->AddSample Incubate1 Incubation (Competition) AddSample->Incubate1 Wash1 Washing Incubate1->Wash1 AddConjugate Add Enzyme Conjugate Wash1->AddConjugate Incubate2 Incubation AddConjugate->Incubate2 Wash2 Washing Incubate2->Wash2 AddSubstrate Add Substrate Wash2->AddSubstrate Incubate3 Color Development AddSubstrate->Incubate3 StopReaction Stop Reaction Incubate3->StopReaction ReadAbsorbance Read Absorbance StopReaction->ReadAbsorbance Calculate Calculate Concentration ReadAbsorbance->Calculate

Caption: General workflow for a competitive ELISA for Ceftiofur.

Microbial Inhibition Assays

Microbial inhibition assays are broad-spectrum screening tests used to detect the presence of antimicrobial substances, including Ceftiofur. These tests are based on the principle that antibiotic residues in a sample will inhibit the growth of a susceptible test microorganism.

Data Presentation: Microbial Inhibition Assay Performance
Test NamePrincipleTest OrganismSensitivity for Ceftiofur
Delvotest® SP NT Microbial InhibitionGeobacillus stearothermophilusEstimated Lowest Detected Concentration: ~100 µg/kg[13][14]
Explorer® Test Microbial InhibitionNot specifiedCapable of detecting over 50 antimicrobial substances, including cephalosporins[15]
SNAP® β-lactam Immuno-receptor assayNot a microbial test, but a rapid screening test often used alongside.Sensitive to β-lactams, including Ceftiofur[13][16]
ROSA® MRL Beta-Lactam Immuno-receptor assayNot a microbial test.Sensitive to β-lactams, including Ceftiofur[13][17]

Note: The sensitivity of microbial inhibition assays can be influenced by the sample matrix and test conditions.

Experimental Protocol: General Microbial Inhibition Assay

A general procedure for a microbial inhibition assay, such as the Delvotest®, is as follows[13][18]:

  • Sample Addition: A milk sample is added to an ampoule or well containing a solid agar medium with spores of a susceptible bacterium (e.g., Geobacillus stearothermophilus) and a pH indicator.

  • Incubation: The test is incubated at a specific temperature (e.g., 65°C) for a set period.

  • Result Interpretation: If no antimicrobial substances are present, the bacteria will grow, produce acid, and cause the pH indicator to change color (e.g., from purple to yellow). If antimicrobial residues are present at or above the detection limit, bacterial growth is inhibited, and the color of the indicator remains unchanged.

Logical Relationship Diagram: Microbial Inhibition Assay

cluster_logic Decision Pathway cluster_outcome Test Outcome Condition Ceftiofur Present? Positive Bacterial Growth Inhibited -> No Color Change (Positive Result) Condition->Positive Yes Negative Bacterial Growth -> Acid Production -> Color Change (Negative Result) Condition->Negative No

Caption: Logical diagram for microbial inhibition assay results.

Conclusion

The selection of an appropriate analytical method for Ceftiofur is crucial for ensuring food safety and regulatory compliance.

  • LC-MS/MS stands out as the gold standard for confirmatory analysis due to its high sensitivity and specificity, allowing for the detection and quantification of Ceftiofur and its metabolites at very low levels.

  • HPLC-UV is a reliable and cost-effective method for routine quantitative analysis in less complex matrices or when high sensitivity is not the primary requirement.

  • ELISA and Microbial Inhibition Assays are valuable tools for rapid screening of a large number of samples. Positive results from these screening methods should typically be confirmed by a more specific method like LC-MS/MS.

Inter-laboratory proficiency testing is essential to ensure the reliability and comparability of results generated by different laboratories using these various methods[19]. The data and protocols presented in this guide can serve as a valuable resource for laboratories involved in the analysis of Ceftiofur.

References

A Comparative Guide to HPLC and LC-MS/MS for Ceftiofur Residue Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of antibiotic residues in food products of animal origin are paramount for ensuring consumer safety and adhering to regulatory standards. Ceftiofur, a third-generation cephalosporin antibiotic, is widely used in veterinary medicine to treat bacterial infections in cattle, swine, and poultry. Consequently, sensitive and reliable analytical methods are required to monitor its residues. This guide provides an objective comparison of two common analytical techniques for Ceftiofur residue detection: High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This comparison is based on experimental data and protocols from peer-reviewed studies to assist researchers and laboratory professionals in selecting the most appropriate method for their analytical needs.

Quantitative Performance Data

The following table summarizes the key performance parameters for HPLC and LC-MS/MS methods for the determination of Ceftiofur and its metabolites. Data has been compiled from various studies to provide a comparative overview.

Performance ParameterHPLC with UV DetectionLC-MS/MS
Limit of Detection (LOD) 3.29 ng/mL - 1.215 ng/mL[1][2]0.05 µg/kg - 0.486 ng/mL[1][3]
Limit of Quantification (LOQ) 10.97 ng/mL - 3.038 ng/mL[1][2]0.1 µg/kg - 1.701 ng/mL[1][3]
Linear Range 20.0–120.0 µg/mL[4]0.1 to 50 µg/kg[3]
Recovery ~80% (pretrial fortified samples)[5]80.6-105%[6]
Specificity Lower; potential for interference from matrix components.High; based on mass-to-charge ratio and fragmentation patterns.
Throughput Generally lower due to longer run times and potential for repeat analyses.Higher; can often use simpler sample preparation and shorter run times.
Cost (Instrument) LowerHigher
Cost (Operational) LowerHigher

Experimental Workflows

The general analytical workflow for both HPLC and LC-MS/MS involves sample preparation, chromatographic separation, detection, and data analysis. The primary differences lie in the detection method and often in the complexity of the sample preparation required.

G cluster_sample_prep Sample Preparation Sample Sample Collection (e.g., Milk, Tissue) Homogenization Homogenization Sample->Homogenization Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Homogenization->Protein_Precipitation Extraction Extraction (e.g., SPE) Protein_Precipitation->Extraction Derivatization Derivatization (Optional, common for Ceftiofur) Extraction->Derivatization HPLC_Separation HPLC Separation (C18 Column) Derivatization->HPLC_Separation LC_Separation LC Separation (C18 Column) Derivatization->LC_Separation UV_Detection UV Detection HPLC_Separation->UV_Detection Data_Analysis_HPLC Data Analysis & Quantification (HPLC) UV_Detection->Data_Analysis_HPLC MS_Detection MS/MS Detection (ESI, MRM) LC_Separation->MS_Detection Data_Analysis_LCMSMS Data Analysis & Quantification (LC-MS/MS) MS_Detection->Data_Analysis_LCMSMS

General workflow for Ceftiofur residue analysis.

Detailed Experimental Protocols

Below are representative experimental methodologies for both HPLC and LC-MS/MS techniques, synthesized from published research.

1. Sample Preparation (Common for both methods)

Ceftiofur and its metabolites are often present in complex biological matrices. A robust sample preparation protocol is crucial for accurate analysis.

  • Homogenization: Tissue samples are homogenized to ensure uniformity.

  • Protein Precipitation: For milk and tissue homogenates, proteins are typically precipitated using acetonitrile.[1]

  • Extraction and Clean-up: Solid-phase extraction (SPE) is a common technique to remove interfering substances and concentrate the analytes. C18 cartridges are frequently used.[3]

  • Derivatization: Ceftiofur and its primary metabolite, desfuroylceftiofur, are unstable. A derivatization step is often employed to form a more stable compound, desfuroylceftiofur acetamide (DCA), for analysis.[3][7] This involves reduction with dithioerythritol followed by alkylation with iodoacetamide.[7]

2. HPLC with UV Detection Methodology

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[4]

  • Mobile Phase: An isocratic or gradient elution with a mixture of a buffer (e.g., 0.02 M disodium hydrogen phosphate, pH 6.0) and acetonitrile is common.[4] A typical ratio might be 78:22 (v/v) buffer to acetonitrile.[4]

  • Flow Rate: A flow rate of 1.0 mL/min is often employed.[4]

  • Detection: UV detection is typically set at a wavelength of 292 nm.[4]

3. LC-MS/MS Methodology

  • Chromatographic Column: A C18 reversed-phase column, often with smaller particle sizes for better resolution (e.g., 100 mm x 2.1 mm, 3.5 µm), is commonly used.[8]

  • Mobile Phase: A gradient elution is typically used, consisting of two mobile phases such as 0.1% formic acid and 2 mM ammonium formate in water (A) and 0.1% formic acid in acetonitrile (B).[8]

  • Flow Rate: Flow rates are generally lower than in traditional HPLC, for instance, around 400 µL/min.[8]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode is frequently used.[1][8]

    • Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.[1] Specific precursor-to-product ion transitions for the derivatized Ceftiofur (desfuroylceftiofur acetamide) are monitored for quantification and confirmation. For example, a transition of m/z 487.2 > 241.1 might be used for quantification.[8][9]

Comparison and Recommendations

HPLC with UV Detection

  • Advantages: Lower instrument cost, simpler operation, and less demanding maintenance make it an accessible option for many laboratories.

  • Disadvantages: HPLC-UV is less sensitive and significantly less specific than LC-MS/MS. The complex matrices of milk and tissue can lead to interfering peaks, potentially resulting in false positives or inaccurate quantification. The limits of detection may not be sufficient to meet the stringent maximum residue limits (MRLs) set by some regulatory bodies.

LC-MS/MS

  • Advantages: LC-MS/MS offers superior sensitivity and selectivity.[1] The ability to monitor specific ion transitions provides a high degree of confidence in the identification and quantification of Ceftiofur residues, even at very low concentrations. This makes it the gold standard for regulatory compliance and confirmatory analysis.[3] The use of matrix-matched calibration can effectively overcome the distorting effects of the sample matrix on ionization.[1]

  • Disadvantages: The initial investment in instrumentation is significantly higher, and the operational costs, including maintenance and the need for highly skilled operators, are also greater.

For routine screening where high sensitivity is not the primary concern and cost is a limiting factor, HPLC with UV detection can be a viable option. However, it is crucial to perform thorough method validation to ensure that matrix interference does not compromise the results.

For research, drug development, and regulatory purposes where high sensitivity, specificity, and accuracy are paramount, LC-MS/MS is the unequivocally superior method . Its ability to detect and confirm trace levels of Ceftiofur and its metabolites makes it the recommended technique for ensuring food safety and meeting international standards. The development of robust LC-MS/MS methods, including appropriate sample preparation and the use of matrix-matched standards, is essential for reliable residue analysis.[1]

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of immunoassays is paramount for generating accurate and reliable data. This guide provides a comparative overview of the cross-reactivity of various Ceftiofur immunoassays with its metabolites and other structurally related cephalosporin antibiotics.

Ceftiofur, a third-generation cephalosporin, is a widely used veterinary antibiotic. Its detection is crucial for monitoring drug residues in animal-derived food products and for pharmacokinetic studies. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), are common methods for the detection and quantification of Ceftiofur. However, the accuracy of these assays can be influenced by the cross-reactivity of the antibodies with Ceftiofur metabolites and other cephalosporins that share structural similarities.

Comparative Analysis of Cross-Reactivity

The cross-reactivity of an immunoassay is defined as the extent to which the antibodies bind to compounds other than the target analyte. This can lead to an overestimation of the analyte concentration. The following tables summarize the cross-reactivity data from a commercially available ELISA kit and a study on monoclonal antibodies raised against Ceftiofur.

Table 1: Cross-Reactivity of a Commercial Ceftiofur Metabolite ELISA Kit

CompoundCross-Reactivity (%)
Ceftiofur Metabolite 100
Ceftiofur475
Cefotaxime250
Cefquinome550

Data sourced from the Assay Genie CM (Ceftiofur Metabolite) ELISA Kit manual.

Table 2: Cross-Reactivity of Monoclonal Antibodies to Ceftiofur

CompoundMAb Cef-68 IC50 (ng/mL)MAb Cef-68 Cross-Reactivity (%)MAb Cef-116 IC50 (ng/mL)MAb Cef-116 Cross-Reactivity (%)
Ceftiofur 15.0 100 0.3 100
Desfuroylceftiofur>1000<1.5>1000<0.03
Cefotaxime25.0600.560
Ceftriaxone10.01500.475
Cefteram50.0305.06
Cefuroxime>1000<1.530.01
Cefadroxil>1000<1.5>1000<0.03
Cephalexin>1000<1.5>1000<0.03
Cephapirin>1000<1.5>1000<0.03

*Cross-reactivity (%) was calculated as (IC50 of Ceftiofur / IC50 of competing compound) x 100. Data adapted from Rose et al., 1996, Journal of Agricultural and Food Chemistry.[1]

Understanding the Structural Basis of Cross-Reactivity

Ceftiofur is rapidly metabolized in animals to its primary active metabolite, desfuroylceftiofur (DFC). DFC can then form conjugates with molecules like cysteine, resulting in desfuroylceftiofur cysteine disulfide (DCCD). The structural similarities between Ceftiofur, its metabolites, and other β-lactam antibiotics, particularly in the core structures and side chains, are the primary reason for cross-reactivity in immunoassays.

The following diagram illustrates the structural relationship between Ceftiofur and some of its cross-reactive compounds.

Ceftiofur Ceftiofur DFC Desfuroylceftiofur (DFC) (Major Metabolite) Ceftiofur->DFC Metabolism Other_Cephalosporins Other Cephalosporins (e.g., Cefotaxime, Ceftriaxone) Ceftiofur->Other_Cephalosporins Structural Similarity (Shared β-lactam ring and side chains) DCCD Desfuroylceftiofur Cysteine Disulfide (DCCD) DFC->DCCD Conjugation

Structural relationships leading to cross-reactivity.

Experimental Protocols

Accurate measurement of Ceftiofur and its metabolites requires validated and standardized experimental procedures. Below is a general protocol for a competitive ELISA (cELISA) for Ceftiofur determination in biological matrices.

Principle of Competitive ELISA

The competitive ELISA is an immunoassay format where the target antigen in the sample competes with a labeled antigen for a limited number of antibody binding sites. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of the target antigen in the sample.

Materials:

  • Ceftiofur ELISA Kit (containing pre-coated microtiter plate, standards, antibody, enzyme conjugate, substrate, and stop solution)

  • Distilled or deionized water

  • Methanol or other suitable organic solvent for extraction

  • Vortex mixer

  • Centrifuge

  • Microplate reader

Sample Preparation:

The preparation of samples is a critical step to ensure accurate results. The following are general guidelines for milk and tissue samples. Specific protocols may vary depending on the ELISA kit manufacturer.

Milk Samples:

  • Allow milk samples to reach room temperature.

  • Centrifuge the milk at 2000 x g for 10 minutes to separate the cream layer.

  • Carefully collect the skimmed milk (lower layer) for analysis.

  • Dilute the skimmed milk with the sample diluent provided in the kit as per the manufacturer's instructions.

Tissue Samples (e.g., Muscle, Liver, Kidney):

  • Homogenize a known weight of the tissue sample (e.g., 1 gram) in a suitable extraction buffer (often a mixture of organic solvent and water).

  • Vortex the mixture vigorously for 2-3 minutes.

  • Centrifuge the homogenate at 4000 x g for 10 minutes.

  • Collect the supernatant.

  • Evaporate the organic solvent from the supernatant using a gentle stream of nitrogen or by air-drying.

  • Reconstitute the residue in the sample diluent provided in the kit.

Assay Procedure (General Steps):

  • Bring all reagents and samples to room temperature before use.

  • Add a specific volume of the standards and prepared samples to the wells of the antibody-coated microtiter plate.

  • Add the enzyme-conjugated Ceftiofur to each well.

  • Incubate the plate for a specified time at a specific temperature (e.g., 60 minutes at 37°C).

  • Wash the plate multiple times with the provided wash buffer to remove any unbound reagents.

  • Add the substrate solution to each well and incubate for a specified time in the dark to allow for color development.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Construct a standard curve by plotting the absorbance values of the standards against their concentrations.

  • Determine the concentration of Ceftiofur in the samples by interpolating their absorbance values on the standard curve.

The following diagram outlines the general workflow for a competitive ELISA.

cluster_prep Sample & Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Sample_Prep Prepare Samples (Milk, Tissue, etc.) Add_Sample_Std Add Samples/Standards to Wells Sample_Prep->Add_Sample_Std Standard_Prep Prepare Standards Standard_Prep->Add_Sample_Std Reagent_Prep Bring Reagents to RT Reagent_Prep->Add_Sample_Std Add_Enzyme_Conj Add Enzyme Conjugate Add_Sample_Std->Add_Enzyme_Conj Incubate1 Incubate Add_Enzyme_Conj->Incubate1 Wash1 Wash Plate Incubate1->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate2 Incubate (in dark) Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read_Absorbance Read Absorbance Add_Stop->Read_Absorbance Plot_Curve Plot Standard Curve Read_Absorbance->Plot_Curve Calculate_Conc Calculate Sample Concentrations Plot_Curve->Calculate_Conc

Competitive ELISA workflow.

Conclusion

The cross-reactivity of Ceftiofur immunoassays is a critical factor that researchers must consider when selecting and interpreting results from these assays. The data presented in this guide highlights the variability in cross-reactivity among different antibodies and assay formats. It is essential to consult the manufacturer's data sheet for specific cross-reactivity information for the chosen ELISA kit. For research applications requiring high specificity, it is recommended to validate the immunoassay with the specific compounds of interest or to use a confirmatory method such as liquid chromatography-mass spectrometry (LC-MS) to verify the results.

References

Ceftiofur Residue Analysis: A Comparative Guide to Marker Residues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary marker residues used for the detection and quantification of the veterinary antibiotic ceftiofur. Ceftiofur is a third-generation cephalosporin widely used in food-producing animals. Due to its rapid metabolism, the parent drug is often undetectable in tissues, necessitating the use of marker residues for monitoring compliance with maximum residue limits (MRLs). This guide focuses on the two principal analytical targets: desfuroylceftiofur, measured as desfuroylceftiofur acetamide (DCA), and a specific metabolite, desfuroylceftiofur cysteine disulfide (DCCD).

While Ceftiofur Thiolactone is a known transformation product of desfuroylceftiofur under acidic conditions, it is not utilized as a regulatory or practical marker residue.[1] Current analytical methods and regulatory frameworks focus on desfuroylceftiofur and its metabolites that retain the microbiologically active β-lactam ring.

Executive Summary

The official marker residue for ceftiofur in many jurisdictions is desfuroylceftiofur (DFC).[2][3] Analytical methods typically involve a hydrolysis and derivatization step to convert all DFC-related metabolites containing an intact β-lactam ring into a single, stable compound, desfuroylceftiofur acetamide (DCA), for quantification.[4][5][6][7] This "total residue" approach provides a comprehensive measure of all potentially active residues.

Alternatively, methods have been developed to quantify a specific, stable, and abundant metabolite, desfuroylceftiofur cysteine disulfide (DCCD), as a surrogate marker for the total ceftiofur residue.[8][9] This approach offers a more direct measurement without the need for chemical conversion, potentially simplifying the analytical workflow. This guide will compare these two approaches based on their analytical performance and the supporting experimental data.

Quantitative Data Comparison

The following tables summarize the performance characteristics of analytical methods for the determination of ceftiofur residues, either as desfuroylceftiofur acetamide (DCA) or desfuroylceftiofur cysteine disulfide (DCCD), in various animal-derived matrices.

Table 1: Method Performance for Desfuroylceftiofur Acetamide (DCA)

MatrixAnalytical MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Reference
Bovine MilkHPLC-->80%[4]
Swine KidneyHPLC-0.1 µg/g-[7]
Swine MuscleHPLC-0.1 µg/g-[7]
Swine LiverHPLC-0.1 µg/g-[7]
Swine FatHPLC-0.1 µg/g-[7]
Eel, Flatfish, ShrimpLC-MS/MS3.29 ng/mL10.97 ng/mL98.83 - 100.78%[10]
Rabbit TissuesHPLC0.0025 µg/mL0.008 µg/mL95 - 102%[11]
Bovine Raw MilkLC-MS/MS0.05 µg/kg0.1 µg/kg82.52 - 105.86%[12]

Table 2: Method Performance for Desfuroylceftiofur Cysteine Disulfide (DCCD)

MatrixAnalytical MethodLimit of ConfirmationAccuracy (%)Coefficient of Variation (CV) (%)Reference
Bovine KidneyLC-MS/MS50 ng/g97.7 - 100.2%≤10.1%[9]
Bovine KidneyLC-MS/MS-97 - 107%3.4 - 11.0%[8]
Bovine LiverLC-MS/MS-97 - 107%3.4 - 11.0%[8]
Bovine MuscleLC-MS/MS-97 - 107%3.4 - 11.0%[8]

Metabolic Pathway of Ceftiofur

Ceftiofur is rapidly metabolized in animals. The initial and most significant step is the cleavage of the thioester bond, which releases the furoic acid moiety and forms the primary active metabolite, desfuroylceftiofur (DFC).[5][6][13][14] DFC, which contains the intact and microbiologically active β-lactam ring, can then covalently bind to macromolecules or form various disulfide conjugates with endogenous thiols like cysteine and glutathione.[6][13][14]

G Ceftiofur Ceftiofur DFC Desfuroylceftiofur (DFC) Ceftiofur->DFC Rapid Metabolism (Cleavage of thioester bond) Furoic_Acid Furoic Acid Ceftiofur->Furoic_Acid DCCD Desfuroylceftiofur Cysteine Disulfide (DCCD) DFC->DCCD Other_Conjugates Other Disulfide Conjugates (e.g., with Glutathione) DFC->Other_Conjugates Macromolecule_Adducts Macromolecule Adducts DFC->Macromolecule_Adducts

Metabolic Pathway of Ceftiofur.

Experimental Protocols

Determination of Total Ceftiofur-Related Residues as Desfuroylceftiofur Acetamide (DCA)

This method is the standard regulatory approach and aims to quantify all ceftiofur metabolites that retain the β-lactam ring.

Experimental Workflow:

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Purification cluster_3 Analysis Homogenization Tissue Homogenization Extraction Extraction with Buffer Homogenization->Extraction Hydrolysis Hydrolysis with Dithioerythritol (DTE) (Cleavage of disulfide bonds) Extraction->Hydrolysis Alkylation Alkylation with Iodoacetamide (Formation of DCA) Hydrolysis->Alkylation SPE Solid-Phase Extraction (SPE) Alkylation->SPE LC_MSMS Quantification of DCA SPE->LC_MSMS LC-MS/MS or HPLC-UV

Workflow for Total Residue Analysis.

Methodology:

  • Sample Homogenization and Extraction: A representative sample of the tissue (e.g., kidney, muscle, liver) or milk is homogenized. The homogenate is then extracted with a suitable buffer, such as a phosphate buffer, to release the ceftiofur residues.[7][8]

  • Hydrolysis (Reduction): The extract is treated with a reducing agent, typically dithioerythritol (DTE). This step cleaves the disulfide bonds of ceftiofur metabolites, such as DCCD and other conjugates, releasing free desfuroylceftiofur (DFC).[6][7]

  • Derivatization (Alkylation): Iodoacetamide is added to the reaction mixture. This alkylating agent reacts with the free thiol group of DFC to form the stable derivative, desfuroylceftiofur acetamide (DCA).[5][6]

  • Purification: The resulting solution is purified using solid-phase extraction (SPE) to remove interfering matrix components.[8][10]

  • Analysis: The purified extract containing DCA is then analyzed by high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or, for higher sensitivity and specificity, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][7][12]

Determination of Desfuroylceftiofur Cysteine Disulfide (DCCD) as a Surrogate Marker

This approach directly measures a specific, stable metabolite without the need for chemical conversion of all residues.

Experimental Workflow:

G cluster_0 Sample Preparation cluster_1 Purification cluster_2 Analysis Homogenization Tissue Homogenization Extraction Extraction with Buffer (and optional protein/fat removal) Homogenization->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE LC_MSMS Direct Quantification of DCCD SPE->LC_MSMS LC-MS/MS

Workflow for DCCD Analysis.

Methodology:

  • Sample Homogenization and Extraction: Similar to the total residue method, the tissue or milk sample is homogenized and extracted with a buffer. For tissues like liver and muscle, an additional step using acetonitrile and hexane may be employed to precipitate proteins and remove fats.[8]

  • Purification: The extract is cleaned up using solid-phase extraction (SPE) to isolate the DCCD and remove matrix interferences.[8][9]

  • Analysis: The purified extract is analyzed directly by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of DCCD.[8][9]

Comparison of Approaches

FeatureTotal Residue (as DCA)Surrogate Marker (DCCD)
Analyte(s) Measured All desfuroylceftiofur-related metabolites with an intact β-lactam ring.A single, stable metabolite: desfuroylceftiofur cysteine disulfide.
Principle Chemical conversion of all target residues to a single, stable derivative for analysis.Direct measurement of a specific, abundant, and stable metabolite.
Advantages - Provides a comprehensive measure of all potentially microbiologically active residues. - Established as the regulatory method in many regions.[4][5]- Simpler analytical workflow (no derivatization step). - Potentially faster sample throughput. - May be more amenable to inclusion in multi-residue methods.[9]
Disadvantages - More complex and time-consuming due to the derivatization step. - The chemical conversion steps can introduce variability.- May not account for all microbiologically active residues, potentially underestimating the total residue concentration. - Requires validation to demonstrate a consistent correlation with the total residue method.
Regulatory Acceptance Widely accepted and often the required method for regulatory compliance.[4][5]Considered a promising alternative, with studies demonstrating its suitability as a surrogate marker.[8]

Conclusion

Both the total residue method (measuring DCA) and the surrogate marker approach (measuring DCCD) are valid and robust for monitoring ceftiofur residues in animal-derived food products. The choice of method depends on the specific objectives of the analysis.

  • For regulatory compliance and comprehensive risk assessment , the total residue method remains the gold standard as it accounts for all potentially active metabolites.

  • For high-throughput screening, research applications, and inclusion in multi-residue methods , the surrogate marker approach using DCCD offers a simpler, faster, and effective alternative, provided its correlation with the total residue is well-established for the matrix of interest.

Researchers and drug development professionals should consider the specific requirements of their studies, including regulatory expectations, desired sample throughput, and the need for a comprehensive versus a representative measure of ceftiofur residues, when selecting the most appropriate analytical strategy.

References

A Comparative Guide to the Validation of Analytical Methods for Ceftiofur and Its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Ceftiofur and its primary active metabolite, desfuroylceftiofur. Ceftiofur is a third-generation cephalosporin antibiotic widely used in veterinary medicine. Due to its rapid metabolism, the parent drug is often undetectable in biological matrices. Therefore, analytical methods typically focus on the detection of its major metabolite, desfuroylceftiofur, which can form a thiolactone derivative under acidic conditions. For regulatory purposes, all residues containing the beta-lactam ring are often converted to a single, stable derivative, desfuroylceftiofur acetamide (DCA), for quantification.

This document outlines the accuracy profiles and experimental protocols for the most common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Microbial Assays.

Metabolism of Ceftiofur

Ceftiofur is rapidly metabolized in the animal body. The initial and most significant step is the cleavage of the thioester bond, resulting in the formation of desfuroylceftiofur (DFC), the primary and microbiologically active metabolite. Under acidic conditions, DFC can cyclize to form Ceftiofur Thiolactone. For analytical purposes, a common strategy involves the hydrolysis of all ceftiofur-related metabolites to DFC, followed by a derivatization step with iodoacetamide to form the stable desfuroylceftiofur acetamide (DCA) for accurate quantification.

Ceftiofur Ceftiofur DFC Desfuroylceftiofur (DFC) Ceftiofur->DFC Thiolactone This compound DFC->Thiolactone Acidic conditions DCA Desfuroylceftiofur Acetamide (DCA) DFC->DCA Derivatization (Iodoacetamide)

Metabolic and Derivatization Pathway of Ceftiofur.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and the purpose of the analysis (e.g., routine monitoring vs. confirmatory analysis). The following tables summarize the performance characteristics of HPLC-UV, LC-MS/MS, and microbial assays for the determination of Ceftiofur and its metabolites.

Table 1: Performance Characteristics of HPLC-UV Methods

ParameterMatrixLinearity RangeLODLOQAccuracy (% Recovery)Precision (%RSD)Reference
LinearityVeterinary Oily Suspension0.01 - 0.16 mg/mL0.003 mg/mL0.01 mg/mL100.1 - 101.3%< 2%[1]
LinearityDrug Substance20.0 - 120.0 µg/mL----[2]
LOD/LOQHorse Plasma & Synovial Fluid0 - 20 µg/mL0.36 µg/mL (plasma), 0.27 µg/mL (synovial fluid)0.5 µg/mL--[3]
PrecisionHorse Plasma & Synovial Fluid----Intra-day: < 5%, Inter-day: < 10%[3]

Table 2: Performance Characteristics of LC-MS/MS Methods

ParameterMatrixLinearity RangeLODLOQAccuracy (% Recovery)Precision (%RSD)Reference
LinearityPorcine Feces5 - 1000 ng/g (Ceftiofur), 30 - 2000 ng/g (DCA)0.89 ng/g (Ceftiofur), 10.2 ng/g (DCA)2.67 ng/g (Ceftiofur), 30.7 ng/g (DCA)Within-day: 90.7-106.8%, Between-day: 93.5-105.4%Within-day: ≤ 12.5%, Between-day: ≤ 10.9%[4][5][6][7]
LinearityBovine Tissues (Kidney, Liver, Muscle)---97 - 107%3.4 - 11.0%[8]
LinearityRinse Samples0.4 - 1.5 ppb0.15 ppb0.4 ppb80 - 120%-[8][9]
LinearityMilk0.1 - 50 µg/kg0.05 µg/kg0.1 µg/kg82.52 - 105.86%Intra-day: 2.95-9.82%, Inter-day: 6.41-7.43%[10]

Table 3: Performance Characteristics of Microbial Assays

ParameterMatrixLinearity RangeLOD/Detection CapabilityLOQAccuracy (% Recovery)Precision (%RSD)Reference
LinearityPowder for Injection2.0 - 8.0 µg/mL---Product A: 0.8%, Product B: 0.6% (Intra-day)[11]
LinearityPlasma0.4 - 40 µg/mL0.15 µg/mL--4.2% (mean)10.3% (Intra-batch)[11]
Detection CapabilityMilk-Delvotest® SP NT: ~100 µg/kg---[3][12]
SensitivityWaste Milk-100% for samples spiked at 100 ppb---[2][11]

Note: Comprehensive quantitative validation data for microbial assays, particularly for linearity, accuracy, and precision in biological matrices, is limited in the available literature. The presented data for microbial assays may not be as extensive as that for chromatographic methods.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are generalized experimental workflows for the analysis of Ceftiofur and its metabolites.

HPLC-UV and LC-MS/MS Sample Preparation and Analysis Workflow

The following diagram illustrates a typical workflow for the analysis of Ceftiofur residues in biological matrices using chromatographic methods. This often involves a derivatization step to ensure all metabolites are converted to a single, stable compound for accurate quantification.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Milk, Tissue, Plasma) Homogenization Homogenization/Extraction Sample->Homogenization Hydrolysis Hydrolysis (with dithiothreitol) Homogenization->Hydrolysis Derivatization Derivatization (with iodoacetamide) Hydrolysis->Derivatization SPE Solid Phase Extraction (SPE) Cleanup Derivatization->SPE LC HPLC or UPLC Separation SPE->LC Detection UV or MS/MS Detection LC->Detection Quantification Quantification Detection->Quantification

Chromatographic Analysis Workflow.

Detailed Protocol Steps:

  • Sample Preparation :

    • Extraction : Tissues are typically homogenized and extracted with a suitable buffer, such as phosphate buffer.[8] Milk samples may undergo protein precipitation with acetonitrile.

    • Hydrolysis : The extract is treated with a reducing agent, commonly dithiothreitol (DTE), to cleave the disulfide bonds of Ceftiofur metabolites, converting them to desfuroylceftiofur (DFC).[10]

    • Derivatization : DFC is then derivatized with iodoacetamide to form the stable desfuroylceftiofur acetamide (DCA).[10]

    • Cleanup : The derivatized sample is cleaned up using Solid Phase Extraction (SPE) to remove matrix interferences.[4][8]

  • Chromatographic Separation :

    • HPLC-UV : The cleaned extract is injected into an HPLC system equipped with a C18 column. The mobile phase is typically a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).[1][2]

    • LC-MS/MS : For higher sensitivity and selectivity, an LC-MS/MS system is used. Separation is often achieved on a C18 or similar reversed-phase column with a mobile phase consisting of acidified water and an organic solvent.[4][9]

  • Detection :

    • HPLC-UV : Detection is performed at a specific wavelength, typically around 266-292 nm.[1][2][3]

    • LC-MS/MS : Detection is carried out using a mass spectrometer, often in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.[10]

Microbial Assay Workflow

Microbial assays are screening methods based on the inhibition of bacterial growth. These tests are generally less specific and quantitative than chromatographic methods but are often used for rapid screening of antibiotic residues.

cluster_prep Sample Preparation & Inoculation cluster_incubation Incubation cluster_result Result Interpretation Sample Milk Sample Collection TestVial Addition of Sample to Test Vial/Plate containing Bacteria & Growth Indicator Sample->TestVial Incubation Incubation at a Specific Temperature TestVial->Incubation Observation Visual Observation of Color Change (Inhibition) Incubation->Observation

References

A Comparative Guide to the Determination of Ceftiofur Residues: Focusing on LOD and LOQ

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the determination of ceftiofur and its residues, with a specific focus on the limits of detection (LOD) and quantification (LOQ). While direct quantification of the metabolite Ceftiofur Thiolactone is not a common regulatory or research practice due to its transient nature, this guide will delve into the standard analytical approaches that target the parent drug and its total residues, providing a comprehensive overview for professionals in drug development and food safety.

Ceftiofur, a third-generation cephalosporin antibiotic, is extensively used in veterinary medicine. Upon administration, it undergoes rapid metabolism, making the detection of the parent compound challenging. The primary analytical strategy, therefore, revolves around the quantification of total ceftiofur-related metabolites that retain the β-lactam ring. This is typically achieved by a chemical conversion of all relevant metabolites to a single, stable derivative, desfuroylceftiofur acetamide (DCA), which is then measured.

Understanding the Metabolism of Ceftiofur

Ceftiofur is quickly metabolized in the animal body. The initial and primary metabolic step is the cleavage of the thioester bond, leading to the formation of desfuroylceftiofur, which is the main microbiologically active metabolite.[1][2] Desfuroylceftiofur can then be further metabolized into various compounds, including this compound, particularly in urine. However, a significant portion of desfuroylceftiofur and its metabolites become covalently bound to proteins and other macromolecules.[1]

Due to this complex metabolic profile and the instability of individual metabolites, regulatory and research methods have adopted a total residue approach. This involves a hydrolysis step, typically using dithioerythritol (DTE), to cleave the disulfide bonds and release desfuroylceftiofur from its conjugated forms.[2][3] The released desfuroylceftiofur is then stabilized by derivatization with iodoacetamide to form the stable molecule, desfuroylceftiofur acetamide (DCA), which is quantifiable by chromatographic methods.[2][3][4]

The following diagram illustrates the metabolic pathway of ceftiofur and the rationale behind the analytical strategy focusing on DCA.

Ceftiofur_Metabolism cluster_metabolism Metabolism in vivo cluster_analysis Analytical Procedure Ceftiofur Ceftiofur DFC Desfuroylceftiofur (DFC) (Active Metabolite) Ceftiofur->DFC Rapid cleavage of thioester bond Thiolactone This compound DFC->Thiolactone Further metabolism (e.g., in urine) Conjugates Protein & Macromolecule Conjugates DFC->Conjugates Covalent binding DCA Desfuroylceftiofur Acetamide (DCA) (Analytical Target) DFC->DCA Derivatization (Iodoacetamide) Conjugates->DFC Hydrolysis (DTE) Experimental_Workflow Sample Sample Collection (e.g., Plasma, Tissue, Milk) Homogenization Sample Homogenization (for tissues) Sample->Homogenization Hydrolysis Hydrolysis with DTE (Release of DFC) Homogenization->Hydrolysis Derivatization Derivatization with Iodoacetamide (Formation of DCA) Hydrolysis->Derivatization Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Derivatization->Extraction Analysis LC-MS/MS or HPLC-UV Analysis Extraction->Analysis Quantification Data Processing and Quantification Analysis->Quantification

References

Comparative Guide to Certified Reference Materials for Ceftiofur and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available Certified Reference Materials (CRMs) for the antibiotic Ceftiofur and its principal metabolites. The objective is to assist researchers, scientists, and drug development professionals in selecting the most suitable reference materials for their analytical needs, ensuring accuracy and reliability in research and quality control processes. This document outlines the available CRMs, presents a comparative analysis of their specifications, details relevant experimental protocols, and visualizes key metabolic and experimental workflows.

Introduction to Ceftiofur and its Metabolites

Ceftiofur is a third-generation cephalosporin antibiotic widely used in veterinary medicine to treat bacterial infections in cattle, swine, and other animals. After administration, Ceftiofur is rapidly metabolized into several compounds, with the primary and microbiologically active metabolite being Desfuroylceftiofur. This metabolite can further conjugate with endogenous molecules such as cysteine to form Desfuroylceftiofur Cysteine Disulfide. Accurate quantification of Ceftiofur and its metabolites is crucial for pharmacokinetic studies, residue analysis in food products, and drug development. Certified Reference Materials are indispensable for ensuring the quality and validity of these analytical measurements.

Ceftiofur Metabolic Pathway

Ceftiofur undergoes rapid metabolism in the body. The initial and most significant step is the cleavage of the thioester bond, which releases the furoic acid moiety and forms the active metabolite, Desfuroylceftiofur. Desfuroylceftiofur can then form disulfide bonds with sulfhydryl-containing molecules like cysteine.

Ceftiofur_Metabolism Ceftiofur Ceftiofur Desfuroylceftiofur Desfuroylceftiofur (Active Metabolite) Ceftiofur->Desfuroylceftiofur Metabolism (Thioesterase) Furoic Acid Furoic Acid Ceftiofur->Furoic Acid Desfuroylceftiofur Cysteine Disulfide Desfuroylceftiofur Cysteine Disulfide Desfuroylceftiofur->Desfuroylceftiofur Cysteine Disulfide Conjugation (with Cysteine)

Ceftiofur Metabolic Pathway

Comparison of Certified Reference Materials

The following tables provide a comparative overview of commercially available CRMs for Ceftiofur and its key metabolite, Desfuroylceftiofur. The information is compiled from major suppliers, including United States Pharmacopeia (USP), Sigma-Aldrich (a distributor of USP and pharmaceutical secondary standards), and LGC Standards (a distributor for Toronto Research Chemicals - TRC).

Note: The exact purity, certified concentration, and uncertainty values are lot-specific and must be obtained from the Certificate of Analysis (CoA) provided by the supplier with each specific lot.

Ceftiofur and its Salts
ParameterUSPSigma-Aldrich (Secondary Standard)LGC Standards (TRC)
Product Name Ceftiofur HydrochlorideCeftiofur SodiumCeftiofur
CAS Number 103980-44-5104010-37-980370-57-6
Format Neat SolidNeat SolidNeat Solid
Certified Purity Please refer to the CoA for the specific lot.Please refer to the CoA for the specific lot.Please refer to the CoA for the specific lot.
Uncertainty Please refer to the CoA for the specific lot.Please refer to the CoA for the specific lot.Please refer to the CoA for the specific lot.
Traceability Primary StandardTraceable to USP primary standard.[1]Characterized by TRC.
Supplier USPSigma-AldrichLGC Standards (for TRC)
Desfuroylceftiofur Metabolite
ParameterLGC Standards (TRC)
Product Name Desfuroylceftiofur
CAS Number 120882-25-9
Format Neat Solid
Purity >85%[2] (Please refer to the CoA for the specific lot for exact purity)
Uncertainty Please refer to the CoA for the specific lot.
Traceability Characterized by TRC.
Supplier LGC Standards (for TRC)

Experimental Protocols

Accurate comparison of CRMs requires robust and validated analytical methods. Below is a representative experimental protocol for the quantification of Ceftiofur and its metabolites in a biological matrix (e.g., plasma) using High-Performance Liquid Chromatography (HPLC) with UV detection. This protocol is a synthesis of methodologies described in the scientific literature.

Objective: To compare the performance of Ceftiofur CRMs from different suppliers by preparing standard solutions and analyzing them using a validated HPLC-UV method.
Materials:
  • Ceftiofur CRMs from at least two different suppliers.

  • HPLC grade acetonitrile, methanol, and water.

  • Reagent grade formic acid.

  • Volumetric flasks and pipettes.

  • Analytical balance.

  • HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Procedure:
  • Standard Stock Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 10 mg of each Ceftiofur CRM into separate 10 mL volumetric flasks.

    • Dissolve the CRM in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Bring the solution to volume with the solvent and mix thoroughly.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase to achieve concentrations ranging from, for example, 0.1 µg/mL to 50 µg/mL.

  • HPLC Analysis:

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid. A typical starting condition could be 10% acetonitrile, ramping up to 90% over a set time.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

    • UV Detection Wavelength: 292 nm.

  • Data Analysis and Comparison:

    • Generate a calibration curve for each CRM by plotting the peak area against the concentration.

    • Compare the slope, intercept, and correlation coefficient (R²) of the calibration curves. Significant differences may indicate variations in the certified purity of the CRMs.

    • Calculate the response factor (peak area/concentration) for each CRM at a specific concentration. A consistent response factor across different CRMs indicates comparable performance.

Experimental Workflow for CRM Comparison

The following diagram illustrates a typical workflow for the comparison of CRMs from different suppliers.

CRM_Comparison_Workflow cluster_Preparation Preparation cluster_Analysis Analysis cluster_Evaluation Evaluation CRM_A CRM Supplier A Stock_A Prepare Stock Solution A CRM_A->Stock_A CRM_B CRM Supplier B Stock_B Prepare Stock Solution B CRM_B->Stock_B Standards_A Prepare Working Standards A Stock_A->Standards_A Standards_B Prepare Working Standards B Stock_B->Standards_B HPLC HPLC-UV Analysis Standards_A->HPLC Standards_B->HPLC Data_A Calibration Curve A HPLC->Data_A Data_B Calibration Curve B HPLC->Data_B Comparison Compare Slopes, R², and Response Factors Data_A->Comparison Data_B->Comparison

Workflow for CRM Comparison

Conclusion

The selection of high-quality Certified Reference Materials is fundamental to achieving accurate and reproducible results in the analysis of Ceftiofur and its metabolites. While major suppliers like USP, Sigma-Aldrich, and LGC Standards (for TRC) provide a range of CRMs for these compounds, a direct comparison of their performance requires careful evaluation of their respective Certificates of Analysis. Researchers are strongly encouraged to obtain and review the CoA for the specific lot of any CRM they purchase. The experimental protocol outlined in this guide provides a framework for an in-house comparison of CRMs, enabling laboratories to make an informed decision based on their specific analytical requirements and quality systems.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Ceftiofur Thiolactone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Ceftiofur Thiolactone (CAS No. 120882-23-7) was located. The following guidance is based on safety data for closely related compounds, namely Ceftiofur Hydrochloride and Ceftiofur Sodium, and general safety protocols for handling cephalosporin antibiotics. Researchers should always consult their institution's safety office and perform a risk assessment before handling any new chemical.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes procedural, step-by-step guidance on personal protective equipment, operational plans, and disposal.

Personal Protective Equipment (PPE)

Given that Ceftiofur and related compounds can cause allergic skin and respiratory reactions, a comprehensive PPE strategy is crucial.[1][2][3][4]

Eye and Face Protection:

  • Wear safety glasses with side shields or goggles.[5]

  • If there is a potential for splashing or generation of aerosols, a face shield is recommended.[5]

Skin Protection:

  • Gloves: Impervious gloves are recommended.[1] Given the lack of specific breakthrough time data for this compound, selecting a glove material with broad chemical resistance is advisable. Nitrile gloves are a common choice in laboratory settings, but their efficacy against this specific compound is not documented. For extended contact, consider double-gloving.[4] Always inspect gloves for tears or punctures before use and change them immediately if contact with the chemical is suspected.

  • Lab Coat/Coveralls: A lab coat or protective coveralls should be worn to prevent skin contact.[4][5]

Respiratory Protection:

  • In case of inadequate ventilation or when handling the powder form where dust may be generated, respiratory protection should be worn.[1][2]

  • If an Occupational Exposure Limit (OEL) is exceeded, an appropriate respirator should be used.[4]

Summary of Recommended PPE

Protection TypeRecommendation
Eye/Face Safety glasses with side shields or goggles. Face shield for splash risk.[5]
Hand Impervious gloves (e.g., Nitrile). Consider double-gloving for extended contact.[1][4]
Body Laboratory coat or protective coveralls.[4][5]
Respiratory Use in a well-ventilated area. Respirator required if dust/aerosols are generated or OEL is exceeded.[1][2][4]
Operational Plan: Safe Handling Procedures

Adherence to proper handling procedures is critical to minimize exposure risk.

Engineering Controls:

  • Handle this compound in a well-ventilated area.

  • For procedures that may generate dust or aerosols, use a chemical fume hood or other ventilated enclosure.

General Hygiene and Handling Practices:

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust or vapors.[1][2]

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.

  • Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1][2]

  • Keep containers tightly closed when not in use.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and potential development of antibiotic resistance.[5][6]

Waste Categorization:

  • Unused this compound and concentrated stock solutions should be treated as hazardous chemical waste.[7]

  • Contaminated lab supplies (e.g., gloves, pipette tips, paper towels) should also be disposed of as hazardous waste.

Disposal Procedure:

  • Collect all waste in a designated, properly labeled, and sealed container for chemical waste.

  • Do not mix with other waste streams unless compatible.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[7]

  • Empty containers should be disposed of as unused product unless thoroughly decontaminated.[5]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is necessary.

Spill Cleanup:

  • Evacuate and Secure: Evacuate the immediate area and restrict access.

  • Personal Protection: Don the appropriate PPE as outlined above before attempting to clean the spill.

  • Containment: For liquid spills, use an inert absorbent material to contain the spill. For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • Cleanup: Collect the absorbed or spilled material and place it in a sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water. If skin irritation or a rash occurs, seek medical attention.[1][2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek medical attention.[1]

Visual Guidance: Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Caption: Logical workflow for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.